molecular formula C9H17NO4S B1668686 CBHcy CAS No. 88096-02-0

CBHcy

Cat. No.: B1668686
CAS No.: 88096-02-0
M. Wt: 235.30 g/mol
InChI Key: BMONDXDFXRPNKQ-UHFFFAOYSA-N
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Description

CBHcy is an inhibitor of human betaine-homocysteine S-methyltransferase (BHMT).

Properties

IUPAC Name

5-(3-amino-3-carboxypropyl)sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONDXDFXRPNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSCCC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393247, DTXSID301007933
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88096-02-0, 88096-03-1
Record name 5-(3-Amino-3-carboxypropylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of S-(δ-carboxybutyl)-L-homocysteine (CBHcy) on Betaine-Homocysteine S-Methyltransferase (BHMT): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine-homocysteine S-methyltransferase (BHMT) is a crucial zinc-dependent enzyme primarily expressed in the liver and kidneys. It plays a pivotal role in one-carbon metabolism by catalyzing the remethylation of homocysteine to methionine, utilizing betaine as the methyl donor.[1][2] This reaction is not only vital for maintaining low physiological levels of homocysteine, a known risk factor for various pathologies, but also for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.[3] S-(δ-carboxybutyl)-L-homocysteine (CBHcy) has been identified as a potent and specific inhibitor of BHMT, making it an invaluable tool for studying the physiological functions of this enzyme and its role in metabolic regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on BHMT, detailing the kinetic properties of this inhibition, the downstream metabolic consequences, and the experimental protocols for its investigation.

Mechanism of Action of this compound on BHMT

This compound is a transition-state analog inhibitor of BHMT.[4] Its structure mimics the hypothetical transition state formed when both substrates, homocysteine and betaine, are bound to the active site of the enzyme.[5] The catalytic mechanism of BHMT is an ordered Bi-Bi reaction, where homocysteine is the first substrate to bind, followed by betaine.[4] this compound, by resembling this transient state, binds to the active site with high affinity, effectively blocking the catalytic cycle.

Kinetic studies have demonstrated that this compound is a competitive inhibitor with respect to betaine.[6][7] The inhibition is potent, with reported apparent inhibition constants (Ki app) in the nanomolar range.

Structural Insights into Inhibition

X-ray crystallography studies of human BHMT in complex with this compound have provided a detailed view of the inhibitor's interaction with the active site.[8] The homocysteine moiety of this compound binds to the zinc ion within the active site, a key interaction for the catalytic activity of the enzyme.[9] Specifically, the zinc ion is coordinated by three cysteine residues (Cys217, Cys299, and Cys300) in the active site.[9] The binding of the homocysteine portion of this compound displaces a tyrosine residue (Tyr77) from the zinc coordination sphere, which is a critical step in the catalytic mechanism.[9] The carboxybutyl side chain of this compound occupies the binding pocket for the second substrate, betaine, thus preventing its entry and inhibiting the methyl transfer reaction.[5] Key amino acid residues, such as Glu159, are involved in the specific recognition of the homocysteine moiety of the inhibitor.[5]

Quantitative Data on BHMT Kinetics and Inhibition

A thorough understanding of the this compound-BHMT interaction requires a quantitative analysis of the enzyme's kinetics and the inhibitor's potency. The following tables summarize key kinetic parameters for human BHMT and the inhibitory constants for this compound and other related compounds.

ParameterValueSpeciesReference
Km for Homocysteine 4 µMHuman (recombinant)[10]
~29 µMHuman[11]
Km for Betaine 2.2 mMHuman (recombinant)[10]
Kd for Homocysteine 7.9 µMHuman[4]
Kd for Methionine 6.9 µMHuman[4]

Table 1: Michaelis-Menten and Dissociation Constants for Human BHMT Substrates and Products.

InhibitorIC50KiappKdInhibition TypeReference
S-(δ-carboxybutyl)-L-homocysteine (this compound) Nanomolar range12 nM0.28 µMCompetitive with Betaine[4][6][7][12]
(R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid Potent12 nM-Competitive with Betaine[6][7]
(R,S)-6-(3-amino-3-carboxy-propylsulfanyl)-hexanoic acid Potent---[6][7]
(R,S)-2-amino-4-(2-carboxymethylsulfanyl-ethylsulfanyl)-butyric acid Potent---[6][7]

Table 2: In Vitro Inhibition of Human BHMT by this compound and Other S-alkylated Homocysteine Derivatives.

In Vivo Effects of this compound-Mediated BHMT Inhibition

Administration of this compound to animal models, such as rats and mice, has been instrumental in elucidating the physiological role of BHMT. These studies consistently demonstrate a significant impact on homocysteine and one-carbon metabolism.

ParameterSpeciesDosage/AdministrationEffectReference
Liver BHMT Activity Rat5 mg/meal (dietary) for 3 days>90% reduction[3][13][14]
Mouse1 mg (i.p. injection)87% reduction at 2 hours[15]
Total Plasma Homocysteine Rat5 mg/meal (dietary) for 3 days2- to 5-fold increase[3][16]
Mouse1 mg (i.p. injection)2.7-fold increase at 2 hours[15]
Mouse1 mg every 12h for 6 injections7-fold increase[15]
Liver S-adenosylmethionine (SAM) Rat5 mg/meal (dietary) for 3 days>40% reduction[3][16]
Mouse1 mg every 12h for 6 injections65% reduction in SAM:SAH ratio[15]
Liver Cystathionine β-synthase (CBS) Activity Rat5 mg/meal (dietary) for 3 days56% reduction[13][17]
Fatty Liver Development RatDietary this compound with methionine-deficient dietInduced fatty liver[3]

Table 3: In Vivo Consequences of this compound Administration in Rodent Models.

Signaling Pathways and Metabolic Consequences

The inhibition of BHMT by this compound sets off a cascade of metabolic changes that extend beyond the immediate accumulation of homocysteine. A key downstream effect is the alteration of the transsulfuration pathway, primarily through the modulation of cystathionine β-synthase (CBS) activity.

BHMT_Inhibition_Pathway This compound This compound BHMT BHMT This compound->BHMT Inhibits Methionine Methionine BHMT->Methionine Produces Hyperhomocysteinemia Hyperhomocysteinemia BHMT->Hyperhomocysteinemia Leads to Homocysteine Homocysteine Homocysteine->BHMT Substrate CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Substrate SAM S-adenosylmethionine (SAM) Methionine->SAM Precursor for SAM->CBS Allosterically Activates FattyLiver Fatty Liver (under specific diets) SAM->FattyLiver Reduction contributes to Transsulfuration Transsulfuration Pathway CBS->Transsulfuration

This compound-mediated BHMT inhibition pathway.

The reduction in methionine synthesis due to BHMT inhibition leads to a decrease in the levels of S-adenosylmethionine (SAM).[3] SAM is a critical allosteric activator of cystathionine β-synthase (CBS), the rate-limiting enzyme of the transsulfuration pathway which converts homocysteine to cystathionine.[2][18][19] Consequently, the this compound-induced decrease in SAM levels leads to reduced CBS activity.[3][20] This impairment of both the remethylation and transsulfuration pathways for homocysteine metabolism results in significant hyperhomocysteinemia.[3]

Experimental Protocols

BHMT Enzyme Activity Assay (Radiochemical Method)

This assay measures the transfer of a radiolabeled methyl group from betaine to homocysteine.

BHMT_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture: - 400 µM D,L-homocysteine - 50 mM KH2PO4 (pH 8.0) - Enzyme source (e.g., liver cytosol) start->prep_reagents initiate_reaction Initiate Reaction: Add 64 µM [14C-methyl]-betaine prep_reagents->initiate_reaction incubation Incubate at 37°C for 2 hours initiate_reaction->incubation terminate_reaction Terminate Reaction: Add 1 ml ice-cold water incubation->terminate_reaction separation Separate Product from Substrate: Apply to Dowex 1-X4 ion exchange column terminate_reaction->separation elute_product Elute [14C]-Methionine: Wash with 1.5 N HCl separation->elute_product quantify Quantify Radioactivity: Liquid Scintillation Counting elute_product->quantify end End quantify->end

Workflow for the radiochemical BHMT activity assay.

Protocol Details:

  • Reaction Mixture Preparation: In a borosilicate glass tube, combine 400 µM D,L-homocysteine, 50 mM KH2PO4 (pH 8.0), and the enzyme source (e.g., purified BHMT or liver cytosol) to a final volume of 100 µL.[1][21] L-homocysteine can be freshly prepared from L-homocysteine thiolactone by treatment with NaOH followed by neutralization.[21]

  • Reaction Initiation: Initiate the reaction by adding 64 µM [14C-methyl]-betaine.[1][21]

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.[1][21]

  • Reaction Termination: Stop the reaction by adding 1 ml of ice-cold water.[1][21]

  • Product Separation: Apply the reaction mixture to a Dowex 1-X4 ion exchange column to separate the positively charged [14C]-methionine product from the unreacted [14C-methyl]-betaine.[21]

  • Elution and Quantification: Elute the [14C]-methionine with 1.5 N HCl and quantify the radioactivity using liquid scintillation counting.[21]

Measurement of Total Plasma Homocysteine (HPLC Method)

This method involves the reduction of all forms of homocysteine, derivatization, and quantification by high-performance liquid chromatography (HPLC) with fluorescence detection.

Homocysteine_HPLC_Workflow start Start: Plasma Sample reduction Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) Incubate at room temperature for 30 min start->reduction deproteinization Protein Precipitation: Add trichloroacetic acid (TCA) Centrifuge reduction->deproteinization derivatization Derivatization of Supernatant: Add NaOH, borate buffer, and SBD-F Incubate at 60°C for 60 min deproteinization->derivatization hplc_analysis HPLC Analysis: Inject derivatized sample onto a C18 column Isocratic elution derivatization->hplc_analysis detection Fluorescence Detection: Excitation: 385 nm Emission: 515 nm hplc_analysis->detection quantification Quantification: Compare peak area to a standard curve detection->quantification end End quantification->end

References

What is S-(delta-carboxybutyl)-dl-homocysteine?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to S-(delta-carboxybutyl)-dl-homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(delta-carboxybutyl)-dl-homocysteine, more systematically named S-(4-carboxybutyl)-DL-homocysteine (CBHcy), is a synthetic derivative of the amino acid homocysteine. It is a potent and specific inhibitor of the enzyme Betaine-Homocysteine S-Methyltransferase (BHMT). BHMT is a key enzyme in the methionine cycle, responsible for the remethylation of homocysteine to methionine in the liver and kidneys. By inhibiting BHMT, this compound induces a state of hyperhomocysteinemia, making it a valuable tool for studying the metabolic consequences of impaired homocysteine metabolism. Elevated homocysteine levels are associated with various pathological conditions, including cardiovascular disease and neurotoxicity. Furthermore, the ability of BHMT inhibitors to modulate methionine levels has led to investigations into their therapeutic potential, particularly in oncology, as cancer cells often have a high demand for methionine.

This technical guide provides a comprehensive overview of S-(4-carboxybutyl)-DL-homocysteine, including its biochemical properties, its effects on homocysteine metabolism, detailed experimental protocols, and its potential applications in research and drug development.

Chemical Properties
PropertyValueReference
IUPAC Name 5-[(3S)-3-amino-3-carboxypropyl]sulfanylpentanoic acid[1]
Molecular Formula C9H17NO4S[1][2]
Molecular Weight 235.30 g/mol [1]
Synonyms S-(D-Carboxybutyl)-L-Homocysteine, (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid, this compound[1][3]

Mechanism of Action and Biological Effects

This compound's primary mechanism of action is the potent and competitive inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT) with respect to the substrate betaine.[3] BHMT is a zinc-dependent enzyme that catalyzes the transfer of a methyl group from betaine to homocysteine, forming dimethylglycine and methionine.[3] This reaction is a crucial part of the remethylation pathway of homocysteine metabolism, which runs parallel to the folate-dependent pathway catalyzed by methionine synthase.[4]

In Vitro Inhibition Data
ParameterValueEnzyme SourceReference
Kiapp ~12 nMHuman Recombinant BHMT[3]
Inhibition Type Competitive with respect to betaineHuman Recombinant BHMT[3]
In Vivo Biological Effects

Administration of this compound to rodents has been shown to induce significant metabolic changes due to the inhibition of BHMT. These effects are summarized in the tables below.

Table 2.2.1: Effects of Dietary this compound on Liver Enzyme Activities in Rats [5][6]

EnzymeChange in Activity
Betaine-Homocysteine S-Methyltransferase (BHMT)↓ 90%
Cystathionine β-Synthase (CBS)↓ 56%
Glycine N-Methyltransferase (GNMT)↑ 52%
Methionine SynthaseNo significant effect
Methylenetetrahydrofolate Reductase (MTHFR)No significant effect

Table 2.2.2: Effects of Dietary this compound on Plasma and Liver Metabolites in Rats [5][6]

MetaboliteCompartmentChange in Level
Total Homocysteine (tHcy)Plasma↑ (Hyperhomocysteinemia)
BetainePlasma↑ 15-fold
CholinePlasma↓ 22%
S-Adenosylmethionine (SAM)Liver↓ 25%
S-Adenosylhomocysteine (SAH)LiverNo significant change
SAM:SAH RatioLiver↓ 65% (in mice with repeated injections)

Signaling Pathways and Metabolic Context

The inhibition of BHMT by this compound has downstream effects on interconnected metabolic pathways, primarily the methionine cycle and the transsulfuration pathway.

Homocysteine_Metabolism Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases CBS Cystathionine β-Synthase (CBS) SAM->CBS Activates GNMT Glycine N-Methyl- transferase (GNMT) SAM->GNMT Substrate Hcy Homocysteine SAH->Hcy Hcy->Met Vitamin B12 Cystathionine Cystathionine Hcy->Cystathionine Serine BHMT BHMT MS Methionine Synthase (MS) Cysteine Cysteine Cystathionine->Cysteine CTH Betaine Betaine DMG Dimethylglycine Betaine->DMG THF THF MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF BHMT->Met Remethylation (Liver, Kidney) MS->Met CBS->Cystathionine This compound S-(4-carboxybutyl)- DL-homocysteine (this compound) This compound->BHMT Inhibits

Caption: Metabolic pathways of homocysteine, highlighting the inhibitory effect of S-(4-carboxybutyl)-DL-homocysteine (this compound) on BHMT.

Experimental Protocols

This section details the methodologies for key experiments involving this compound and the enzymes it affects.

In Vivo Study of this compound in Rats

This protocol is based on the study by Strakova et al. (2010).[5][6]

Objective: To determine if dietary administration of this compound can inhibit BHMT and induce hyperhomocysteinemia in rats.

Experimental Workflow:

InVivo_Workflow start Start: Acclimatize Rats diet Provide L-amino acid-defined diet start->diet grouping Divide into Control and Treatment Groups diet->grouping control_diet Control Diet grouping->control_diet Control cbhcy_diet Treatment Diet: 5 mg this compound per meal grouping->cbhcy_diet Treatment feeding Meal-feed every 8 hours for 3 days control_diet->feeding cbhcy_diet->feeding collection Collect Blood and Liver Tissue feeding->collection analysis Analyze Samples collection->analysis enzyme_assays Enzyme Activity Assays (BHMT, CBS, GNMT, etc.) analysis->enzyme_assays metabolite_assays Metabolite Quantification (tHcy, SAM, SAH, Betaine, etc.) analysis->metabolite_assays end End: Data Analysis enzyme_assays->end metabolite_assays->end

Caption: Workflow for the in vivo dietary study of this compound in rats.

Methodology:

  • Animals: Male rats (e.g., Inbred F344) are individually housed and acclimatized.

  • Diet: An L-amino acid-defined diet is provided to control for dietary sources of methionine and other relevant nutrients.

  • Treatment: The treatment group receives the diet containing 5 mg of this compound per meal. The control group receives the same diet without this compound.

  • Feeding Schedule: Rats are meal-fed every 8 hours for a duration of 3 days.

  • Sample Collection: At the end of the treatment period, blood and liver tissue are collected for analysis.

  • Analysis: Plasma is analyzed for total homocysteine, betaine, and choline levels. Liver tissue is processed to measure the activities of BHMT, CBS, GNMT, MS, and MTHFR, and to quantify levels of SAM and SAH.

Betaine-Homocysteine S-Methyltransferase (BHMT) Activity Assay

This is a representative radiometric assay protocol.[7]

Principle: The assay measures the transfer of a radiolabeled methyl group from [methyl-¹⁴C]-betaine to homocysteine, catalyzed by BHMT. The product, [¹⁴C]-methionine, is separated from the unreacted substrate and quantified by scintillation counting.

Protocol:

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 400 µM D,L-homocysteine

    • 50 mM Potassium Phosphate buffer (pH 8.0)

    • Tissue homogenate or purified enzyme

  • Initiation: Start the reaction by adding 64 µM [methyl-¹⁴C]-betaine.

  • Incubation: Incubate the reaction mixture for 2 hours at 37°C.

  • Termination: Stop the reaction by adding 1 mL of ice-cold water and immediately placing the tube on ice.

  • Separation: Apply the reaction mixture to a Dowex-1 ion-exchange column to separate the positively charged [¹⁴C]-methionine from the unreacted [methyl-¹⁴C]-betaine.

  • Quantification: Elute the [¹⁴C]-methionine and measure its radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity, typically expressed as nmol/hr/mg of protein.

Cystathionine β-Synthase (CBS) Activity Assay

Several methods are available, including commercially available kits that often rely on the detection of hydrogen sulfide (H₂S), another product of a CBS-catalyzed reaction.[8][9]

Principle (Fluorescent Assay): This assay utilizes cysteine and homocysteine as substrates for CBS to produce H₂S. The H₂S then reacts with a non-fluorescent probe to yield a highly fluorescent product, which can be measured.

Protocol (General):

  • Reagent Preparation: Prepare assay buffer, substrate solution (cysteine and homocysteine), and fluorescent probe solution as per the kit manufacturer's instructions.

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate solution.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Probe Addition: Add the fluorescent probe to each well and incubate further.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm).

  • Data Analysis: Calculate CBS activity based on a standard curve.

Glycine N-Methyltransferase (GNMT) Activity Assay

This is a representative radiometric assay.[10]

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to glycine, forming [³H]-sarcosine.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (40 mM, pH 7.4)

    • 5 mM Dithiothreitol (DTT)

    • 20 mM Glycine

    • Recombinant GNMT or tissue extract

  • Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine (e.g., at a final concentration of 2600 µM).

  • Incubation: Incubate at 37°C.

  • Termination and Separation: The reaction is typically stopped, and the unreacted [³H]-SAM is separated from the product, often by adsorption to charcoal.

  • Quantification: The radioactivity of the supernatant containing [³H]-sarcosine is measured by scintillation counting.

Applications in Research and Drug Development

Research Applications
  • Modeling Hyperhomocysteinemia: this compound provides a reliable pharmacological tool to induce acute hyperhomocysteinemia in animal models, allowing researchers to study its pathological consequences without genetic manipulation.[11]

  • Investigating Homocysteine Metabolism: By specifically blocking the BHMT pathway, this compound helps to elucidate the relative contributions of the remethylation and transsulfuration pathways in maintaining homocysteine homeostasis.

  • Studying One-Carbon Metabolism: The inhibition of BHMT impacts the availability of methyl groups and affects the levels of key metabolites like SAM, providing a model to study the regulation of cellular methylation reactions.

Drug Development

The development of BHMT inhibitors, including this compound and its analogs, is being explored for therapeutic applications.

Potential Therapeutic Logic:

DrugDev_Logic Inhibitor BHMT Inhibitor (e.g., this compound) BHMT Inhibit BHMT Enzyme Inhibitor->BHMT Met_Prod Decrease Methionine Production BHMT->Met_Prod Cancer Cancer Cells (High Met Demand) Met_Prod->Cancer Growth Inhibit Cancer Cell Growth Met_Prod->Growth Chemo Enhance Efficacy of other Chemotherapeutics (e.g., Cisplatin) Met_Prod->Chemo

Caption: Rationale for the development of BHMT inhibitors as anti-cancer agents.

  • Oncology: Cancer cells are often highly dependent on methionine for their growth and proliferation. By inhibiting BHMT, this compound can reduce the endogenous synthesis of methionine, potentially slowing cancer growth.[12][13] This approach could be particularly effective in combination with other chemotherapy agents that are more effective in methionine-restricted conditions.[13]

  • Osmolyte Regulation: BHMT inhibition also blocks the utilization of betaine, which functions as a cellular osmolyte. This suggests a potential therapeutic use for BHMT inhibitors in conditions involving unwanted water loss or diuresis.[12][13]

Challenges: A significant challenge in the therapeutic application of BHMT inhibitors is the resulting hyperhomocysteinemia, which is a known risk factor for cardiovascular disease.[13] Therefore, the therapeutic window and duration of treatment would need to be carefully managed to balance the anti-cancer benefits against the risks associated with elevated homocysteine.

References

A Technical Guide to S-(δ-carboxybutyl)-DL-homocysteine (CBHcy) in Hyperhomocysteinemia Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperhomocysteinemia (HHcy), the condition of abnormally high levels of homocysteine (Hcy) in the blood, is an established independent risk factor for a multitude of complex disorders, including cardiovascular, neurovascular, and neurodegenerative diseases.[1][2][3][4][5][6] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine, an essential amino acid.[2][7] Its concentration is tightly regulated by two primary metabolic pathways: remethylation and transsulfuration.[7][8] Disruptions in these pathways, whether due to genetic factors, nutritional deficiencies (particularly of B vitamins), or other underlying conditions, can lead to the accumulation of Hcy.[2][8]

To study the pathological consequences of HHcy, researchers require reliable tools to induce this condition in experimental models. S-(δ-carboxybutyl)-DL-homocysteine (CBHcy) has emerged as a potent and specific tool for this purpose. This compound is a chemical inhibitor of Betaine-Homocysteine S-Methyltransferase (BHMT), a key enzyme in the remethylation pathway that is predominantly active in the liver and kidney.[9][10][11][12] By inhibiting BHMT, this compound effectively blocks one of the two major routes for Hcy clearance, leading to a rapid and sustained elevation of plasma homocysteine levels, thereby creating a robust model of hyperhomocysteinemia.[9][10][11][13][14]

This technical guide provides an in-depth overview of this compound as a research tool. It covers its mechanism of action, summarizes its quantitative effects on metabolism, offers detailed experimental protocols for its use, and visualizes its impact on biochemical pathways.

Mechanism of Action and Metabolic Impact

Homocysteine stands at a critical juncture in methionine metabolism. It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine.[8][9] The remethylation of homocysteine is carried out by two enzymes: methionine synthase (MS), which is folate and vitamin B12-dependent, and Betaine-Homocysteine S-Methyltransferase (BHMT), which uses betaine as a methyl donor.[15]

This compound is a potent and specific inhibitor of BHMT.[9][10][11] Its administration blocks the BHMT-dependent remethylation of homocysteine, forcing the metabolic flux through the remaining pathways. This targeted inhibition leads to several immediate and downstream metabolic consequences.

Primary Effects of BHMT Inhibition by this compound:

  • Elevation of Plasma Homocysteine: The most direct effect is a significant increase in total plasma homocysteine (tHcy) levels.[9][10][11][13][14]

  • Accumulation of Betaine: As the substrate for BHMT, plasma betaine levels increase dramatically when the enzyme is inhibited.[9][12]

  • Reduction in Liver S-adenosylmethionine (SAM): By reducing the regeneration of methionine, the precursor for SAM, this compound treatment leads to a decrease in liver SAM concentrations.[9][12][13][14] SAM is the universal methyl donor for numerous biological reactions.[16]

  • Altered SAM/SAH Ratio: The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical indicator of the cell's methylation capacity. This compound administration typically reduces this ratio, suggesting widespread effects on methylation processes.[9][10][11]

  • Downregulation of Cystathionine β-synthase (CBS): Studies have shown that this compound treatment also leads to reduced activity and expression of CBS, the rate-limiting enzyme of the transsulfuration pathway.[9][12] This exacerbates the accumulation of homocysteine.

The following diagram illustrates the central role of BHMT in the methionine cycle and the specific point of inhibition by this compound.

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Betaine Betaine Hcy Homocysteine (Hcy) invis1 SAM->invis1 Methyltransferases SAH S-Adenosylhomocysteine (SAH) SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS invis2 Hcy->invis2 BHMT Cysteine Cysteine Cystathionine->Cysteine Betaine->invis2 DMG Dimethylglycine THF THF THF->Hcy Methyl_THF 5-Methyl-THF Methyl_THF->Hcy Methyl_THF->THF Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->invis1 Methylated_Product Methylated Product This compound This compound This compound->invis2 Inhibition invis1->SAH invis1->Methylated_Product invis2->Met invis2->DMG invis3

Caption: The methionine cycle and the inhibitory action of this compound on BHMT.

Quantitative Data on the Effects of this compound

Administration of this compound produces consistent and quantifiable changes in key metabolites and enzyme activities. The following tables summarize data from studies in rodent models.

Table 1: Effects of this compound on Plasma Metabolites

SpeciesAdministration Route & DoseDurationAnalyteResultReference
MouseSingle i.p. injection (1 mg)2 hoursTotal Homocysteine (tHcy)2.7-fold increase (11.1 vs 3.0 µmol/L)[10][11]
Mouse6 i.p. injections (1 mg every 12h)3 daysTotal Homocysteine (tHcy)7-fold increase[10][11]
RatDietary (5 mg/meal, 3x/day)3 daysPlasma Betaine15-fold increase[12]
RatDietary (5 mg/meal, 3x/day)3 daysPlasma Choline22% decrease[12]
RatDietary (with adequate diet)3 or 14 daysTotal Homocysteine (tHcy)2- to 5-fold increase[9][13][14]
RatDietary14 daysPlasma MethionineSignificant decrease[9]
RatDietary14 daysPlasma GlycineSignificant increase[9]

Table 2: Effects of this compound on Liver Enzyme Activity

SpeciesAdministration Route & DoseDurationEnzymeResultReference
MouseSingle i.p. injection (1 mg)2 hoursBHMT Activity87% decrease[10][11]
RatDietary (5 mg/meal, 3x/day)3 daysBHMT Activity90% decrease[12]
RatDietary3 or 14 daysBHMT Activity>90% reduction[9][13][14]
RatDietary (5 mg/meal, 3x/day)3 daysCystathionine β-synthase (CBS) Activity56% decrease[12]
RatDietary3 or 14 daysCystathionine β-synthase (CBS) ActivitySignificant reduction[9][14]
RatDietary (5 mg/meal, 3x/day)3 daysGlycine N-methyltransferase (GNMT) Activity52% increase[12]

Table 3: Effects of this compound on Liver Metabolites

SpeciesAdministration Route & DoseDurationAnalyteResultReference
Mouse6 i.p. injections (1 mg every 12h)3 daysSAM/SAH Ratio65% reduction[10][11]
RatDietary (5 mg/meal, 3x/day)3 daysS-adenosylmethionine (SAM)25% decrease[12]
RatDietary3 or 14 daysS-adenosylmethionine (SAM)>40% reduction[9][13][14]
RatDietary14 daysS-adenosylhomocysteine (SAH)~2-fold higher (Cys-devoid diet)[9]

Experimental Protocols

The following protocols are generalized from published literature and provide a starting point for using this compound to induce hyperhomocysteinemia in rodent models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

In Vivo this compound Administration in Rodents

This compound can be administered either through intraperitoneal (i.p.) injection for acute studies or via dietary intake for more prolonged exposure.[9][10][11][12]

A. Intraperitoneal (i.p.) Injection Protocol (Mouse Model)

  • Preparation of this compound Solution: Dissolve S-(δ-carboxybutyl)-DL-homocysteine in sterile saline (0.9% NaCl). A typical concentration for a 1 mg dose in a 100-200 µL injection volume would be 5-10 mg/mL. Ensure the solution is fully dissolved and sterile-filtered.

  • Animal Dosing: For an acute study, administer a single i.p. injection of this compound at a dose of 1 mg per mouse.[10][11]

  • Time Course: Monitor plasma tHcy and liver BHMT activity over a 24-hour period. Peak effects on BHMT activity and tHcy levels are typically observed around 2-4 hours post-injection and may last for up to 8 hours.[10][11]

  • Chronic Dosing: For sustained hyperhomocysteinemia, administer repeated injections (e.g., 1 mg every 12 hours) for the desired duration (e.g., 3 days).[10][11]

B. Dietary Administration Protocol (Rat Model)

  • Diet Preparation: this compound is mixed into a standard or custom L-amino acid-defined diet. To achieve a dose of 5 mg per meal for rats fed three times a day, calculate the required concentration of this compound based on the expected daily food intake.[12]

  • Acclimatization: Acclimate rats to the basal diet and feeding schedule (e.g., meal-fed every 8 hours) for several days before introducing the this compound-containing diet.

  • Treatment Period: Provide the this compound-containing diet for the desired experimental duration, typically ranging from 3 to 14 days.[9][12][14]

  • Control Group: A control group receiving the same diet without this compound must be run in parallel.

The following diagram outlines a typical workflow for an in vivo study using this compound.

start Study Design model Select Animal Model (e.g., Rat, Mouse) start->model groups Divide into Control and This compound Treatment Groups model->groups admin This compound Administration groups->admin ip Intraperitoneal Injection (Acute/Chronic) admin->ip Route diet Dietary Intake (Prolonged) admin->diet Route duration Experimental Duration (e.g., 2h to 14d) ip->duration diet->duration collection Sample Collection duration->collection blood Blood (Plasma) collection->blood Source tissue Tissues (Liver, Kidney, etc.) collection->tissue Source analysis Biochemical & Molecular Analysis blood->analysis tissue->analysis hcy_assay tHcy Measurement analysis->hcy_assay enzyme_assay Enzyme Activity Assays (BHMT, CBS) analysis->enzyme_assay metabolite_assay Metabolite Quantification (SAM, SAH, Betaine) analysis->metabolite_assay end Data Analysis & Interpretation hcy_assay->end enzyme_assay->end metabolite_assay->end

Caption: General experimental workflow for inducing hyperhomocysteinemia with this compound.
Assay for Betaine-Homocysteine S-Methyltransferase (BHMT) Activity

This protocol is a standard method for determining BHMT activity in liver homogenates.

  • Tissue Preparation:

    • Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold buffer (e.g., 10 mM potassium phosphate, pH 7.4, containing 0.15 M KCl and 1 mM dithiothreitol).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and, if necessary, centrifuge again at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.4)

    • DL-homocysteine

    • Betaine

    • Dithiothreitol (DTT)

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding a known amount of cytosolic protein (e.g., 50-100 µg) to the mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching agent, such as perchloric acid.

  • Product Quantification: The product of the reaction, methionine, can be quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS. Enzyme activity is expressed as nmol of methionine formed per minute per mg of protein.

Quantification of Plasma Total Homocysteine (tHcy)
  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes and immediately place on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • To measure total homocysteine, the disulfide bonds must be reduced. Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the plasma sample and incubate.

  • Protein Precipitation: Precipitate plasma proteins by adding an acid (e.g., perchloric acid or trichloroacetic acid).

  • Analysis: After centrifugation to remove the protein pellet, the homocysteine in the supernatant can be quantified by various methods, including:

    • HPLC with fluorescence detection: Derivatize the free homocysteine with a fluorescent tag before injection.

    • LC-MS/MS: A highly sensitive and specific method that can simultaneously measure multiple related metabolites.

    • Immunoassay: Commercially available kits (e.g., ELISA) offer a higher-throughput option.

Downstream Consequences and Research Applications

The targeted inhibition of BHMT by this compound provides a powerful model to investigate the wide-ranging pathological effects of hyperhomocysteinemia. By elevating Hcy and disrupting methylation potential, this compound-induced HHcy allows researchers to probe various disease mechanisms.

Key Research Applications:

  • Cardiovascular Disease: Study the effects of HHcy on endothelial dysfunction, atherosclerosis, and thrombosis.[5]

  • Neurobiology: Investigate the link between HHcy and neurotoxicity, blood-brain barrier disruption, cognitive impairment, and neurodegenerative diseases like Alzheimer's.[3][4]

  • Metabolic Syndrome: Explore how HHcy contributes to conditions like fatty liver, particularly under specific dietary challenges such as methionine deficiency.[9][14]

  • Gene Expression and Epigenetics: Use the model to understand how altered methylation capacity (decreased SAM/SAH ratio) affects DNA and histone methylation, leading to changes in gene expression.[17]

The following diagram illustrates the cascade of events following BHMT inhibition.

This compound This compound Administration BHMT BHMT Inhibition This compound->BHMT Remethylation ↓ Hcy Remethylation BHMT->Remethylation Methionine ↓ Methionine Regeneration BHMT->Methionine HHcy ↑ Plasma Homocysteine (Hyperhomocysteinemia) Remethylation->HHcy SAM ↓ Liver SAM Methionine->SAM CBS ↓ CBS Activity HHcy->CBS exacerbates Vascular Endothelial Dysfunction, Atherosclerosis HHcy->Vascular Neuro Neurotoxicity, Cognitive Impairment HHcy->Neuro Metabolic Hepatic Steatosis (Fatty Liver) HHcy->Metabolic Ratio ↓ SAM/SAH Ratio (Reduced Methylation Capacity) SAM->Ratio Epigenetic Altered DNA/Histone Methylation Ratio->Epigenetic

Caption: Downstream metabolic and pathological consequences of this compound-induced BHMT inhibition.

Conclusion

S-(δ-carboxybutyl)-DL-homocysteine (this compound) is an invaluable tool for inducing a state of hyperhomocysteinemia in a controlled and reproducible manner. Its specificity for the BHMT enzyme allows researchers to dissect the metabolic consequences of impaired homocysteine remethylation. By providing a robust in vivo model, this compound facilitates a deeper understanding of the molecular mechanisms linking elevated homocysteine to a wide array of human diseases, paving the way for the development of novel therapeutic strategies.

References

The Central Role of Betaine-Homocysteine S-Methyltransferase (BHMT) in Homocysteine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine-homocysteine S-methyltransferase (BHMT) is a critical cytosolic, zinc-dependent enzyme predominantly found in the liver and kidneys that plays a pivotal role in the regulation of homocysteine levels. By catalyzing the remethylation of homocysteine to methionine using betaine as a methyl donor, BHMT provides an essential alternative to the folate-dependent pathway catalyzed by methionine synthase. This guide provides an in-depth technical overview of BHMT's function, its kinetic properties, the experimental protocols to assess its activity and expression, and the complex signaling pathways that govern its regulation. Understanding the multifaceted role of BHMT is crucial for developing therapeutic strategies for diseases associated with hyperhomocysteinemia and dysregulated methionine metabolism.

Introduction

Homocysteine, a sulfur-containing amino acid, is a key intermediate in the methionine cycle. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are an established risk factor for a variety of pathologies, including cardiovascular disease, neurological disorders, and developmental defects. The cellular concentration of homocysteine is tightly controlled through two primary metabolic fates: remethylation to methionine and transsulfuration to cysteine.

The remethylation of homocysteine is carried out by two distinct enzymes: the ubiquitously expressed, vitamin B12-dependent methionine synthase (MS), and the more tissue-specific betaine-homocysteine S-methyltransferase (BHMT). BHMT is highly expressed in the liver and kidneys and is responsible for a significant portion of homocysteine remethylation in these tissues, particularly when the folate-dependent pathway is compromised.[1][2][3] This guide will delve into the core aspects of BHMT's function and regulation, providing a comprehensive resource for researchers in the field.

The BHMT-Catalyzed Reaction and its Significance

BHMT catalyzes the transfer of a methyl group from betaine (trimethylglycine) to the sulfur atom of homocysteine, yielding dimethylglycine and methionine.[2] This reaction is a vital component of the methionine cycle, contributing to the regeneration of the essential amino acid methionine, which can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.

The BHMT pathway is particularly crucial under conditions of folate deficiency or when the activity of methylenetetrahydrofolate reductase (MTHFR) is impaired, as it provides an alternative route for homocysteine clearance, thereby mitigating the risk of hyperhomocysteinemia.[2]

Quantitative Data on BHMT

A thorough understanding of BHMT's function requires a quantitative assessment of its kinetic parameters and expression levels. The following tables summarize key quantitative data from various studies.

ParameterValueSpecies/TissueReference
Enzyme Activity
2050 nmol Met/hour/mgPurified human BHMT[4]
Kinetic Constants
Km for S-methylmethionine0.94 mMRecombinant human BHMT-2[5]
Kd for Homocysteine7.9 µMHuman BHMT[6]
Kd for Betaine (in presence of Hcy)1.1 µMHuman BHMT[6]
Kd for Methionine6.9 µMHuman BHMT[6]
Regulation
SAM-induced inhibition of BHMT mRNA50% decreaseHepG2 cells (treated with 5 mM SAM)[7]
MTA-induced inhibition of BHMT mRNA84% decreaseHepG2 cells (treated with 1 mM MTA)[7]
Taurine-induced increase in BHMT expression5-fold increaseHCU mice[8]

Table 1: Quantitative Data on BHMT Enzyme Activity, Kinetics, and Regulation.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to studying BHMT. This section provides detailed protocols for key assays.

BHMT Enzyme Activity Assay (Radiochemical Method)

This protocol is adapted from established methods and measures the transfer of a radiolabeled methyl group from betaine to homocysteine.[1][9]

Materials:

  • [14C-methyl]-betaine hydrate (specific activity ~29.3 mCi/mmol)

  • D,L-homocysteine

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Ice-cold water

  • Scintillation counter and vials

  • Dowex-1 resin

Procedure:

  • Prepare a 100 µL reaction mixture containing:

    • 400 µM D,L-homocysteine

    • 64 µM [14C-methyl]-betaine (0.16 µCi/µmol)

    • 50 mM potassium phosphate buffer (pH 8.0)

    • Enzyme sample (e.g., liver homogenate)

  • Initiate the reaction by adding the radioactive betaine.

  • Incubate the reaction mixture for 2 hours at 37°C.

  • Terminate the reaction by adding 1 ml of ice-cold water and immediately placing the tubes on ice.

  • Separate the radiolabeled product (methionine) from the unreacted substrate ([14C-methyl]-betaine) using a Dowex-1 anion exchange column.

  • Quantify the radioactivity in the eluate containing methionine using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactive methionine produced over time.

Quantification of BHMT Protein Expression by Western Blot

This protocol outlines the general steps for quantifying BHMT protein levels in tissue or cell lysates.[10][11][12]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against BHMT

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescent substrate or fluorescence imaging system

  • Loading control antibody (e.g., β-actin, GAPDH)

Procedure:

  • Homogenize tissue or lyse cells in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BHMT antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and imaging system or a fluorescence scanner.

  • Quantify the band intensity using densitometry software and normalize to the loading control.

Measurement of Plasma Homocysteine Levels by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying total homocysteine in plasma.[13]

Materials:

  • Plasma samples collected in EDTA tubes

  • Internal standard (e.g., homocystine-d8)

  • Reducing agent (e.g., dithiothreitol or tri-n-butylphosphine)

  • Protein precipitation reagent (e.g., trichloroacetic acid or acetonitrile)

  • LC-MS/MS system

Procedure:

  • To 50 µL of plasma, add 50 µL of the internal standard solution.

  • Add 50 µL of the reducing agent to release protein-bound homocysteine and incubate for 5 minutes at room temperature.

  • Precipitate proteins by adding a protein precipitation reagent, vortex, and centrifuge.

  • Transfer the supernatant to an autosampler vial.

  • Inject a defined volume of the supernatant onto the LC-MS/MS system.

  • Separate homocysteine from other plasma components using a suitable LC column and mobile phase gradient.

  • Detect and quantify homocysteine and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of homocysteine in the samples based on a standard curve.

Signaling Pathways and Regulation of BHMT

The expression and activity of BHMT are tightly regulated by a complex network of signaling pathways, ensuring appropriate control over homocysteine metabolism.

Transcriptional Regulation by Liver Receptor Homolog-1 (LRH-1)

Liver Receptor Homolog-1 (LRH-1) is a nuclear receptor that plays a crucial role in hepatic metabolism. Studies have shown that LRH-1 directly regulates the transcription of the Bhmt gene.[10][14][15] During fasting, the expression of both LRH-1 and BHMT increases in the liver. LRH-1 binds to a specific response element in the Bhmt promoter, leading to the activation of its transcription.[14][15][16] This regulatory mechanism highlights the importance of BHMT in maintaining methionine homeostasis during periods of nutrient deprivation.

LRH1_Regulation Fasting Fasting LRH1_Expression Increased LRH-1 Expression Fasting->LRH1_Expression LRH1 LRH-1 LRH1_Expression->LRH1 BHMT_Promoter BHMT Promoter LRH1->BHMT_Promoter Binds to BHMT_Transcription Increased BHMT Transcription BHMT_Promoter->BHMT_Transcription BHMT_Protein Increased BHMT Protein BHMT_Transcription->BHMT_Protein Homocysteine_Metabolism Enhanced Homocysteine Remethylation BHMT_Protein->Homocysteine_Metabolism

Caption: Transcriptional activation of BHMT by LRH-1 during fasting.

Regulation by S-adenosylmethionine (SAM) and NF-κB

S-adenosylmethionine (SAM), the product of the methionine cycle, acts as a feedback inhibitor of BHMT. High levels of SAM lead to a dose-dependent decrease in BHMT mRNA levels.[7] This repression is mediated, at least in part, by the transcription factor Nuclear Factor-kappa B (NF-κB).[7][16] SAM treatment increases the nuclear binding of NF-κB to the BHMT promoter, where it acts as a transcriptional repressor.[7] Overexpression of the NF-κB subunits p50 and p65 has been shown to decrease BHMT promoter activity.[7] This feedback loop ensures that when methionine and SAM levels are replete, the remethylation of homocysteine via the BHMT pathway is downregulated.

SAM_NFkB_Regulation High_SAM High S-adenosylmethionine (SAM) Levels NFkB_Activation NF-κB Activation High_SAM->NFkB_Activation NFkB_p50_p65 NF-κB (p50/p65) NFkB_Activation->NFkB_p50_p65 BHMT_Promoter BHMT Promoter NFkB_p50_p65->BHMT_Promoter Binds to & Represses BHMT_Transcription Decreased BHMT Transcription BHMT_Promoter->BHMT_Transcription BHMT_Protein Decreased BHMT Protein BHMT_Transcription->BHMT_Protein

Caption: Repression of BHMT transcription by SAM via the NF-κB pathway.

Regulation by Taurine

Taurine, a sulfur-containing amino acid, has been shown to be a potent regulator of BHMT expression. In animal models of taurine deficiency, hepatic BHMT levels are significantly reduced.[17][18] Conversely, taurine supplementation can robustly increase BHMT mRNA and protein levels, leading to enhanced BHMT activity.[8][19] The precise molecular mechanism by which taurine regulates BHMT expression is still under investigation but appears to be complex and may involve factors outside of hepatocytes.[17][18] This regulatory axis highlights a potential therapeutic avenue for conditions associated with impaired BHMT function.

Taurine_Regulation Taurine_Deficiency Taurine Deficiency BHMT_Expression BHMT Expression (mRNA & Protein) Taurine_Deficiency->BHMT_Expression Downregulates Taurine_Supplementation Taurine Supplementation Taurine_Supplementation->BHMT_Expression Upregulates BHMT_Activity BHMT Activity BHMT_Expression->BHMT_Activity

Caption: Regulation of BHMT expression and activity by taurine levels.

Conclusion

Betaine-homocysteine S-methyltransferase is a central enzyme in homocysteine metabolism, providing a critical, folate-independent pathway for the remethylation of homocysteine to methionine. Its activity is tightly regulated by a complex interplay of nutritional factors and intracellular signaling pathways. A comprehensive understanding of BHMT's function, kinetics, and regulation is paramount for the development of novel therapeutic interventions targeting hyperhomocysteinemia and related metabolic disorders. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of homocysteine and methionine metabolism. Further investigation into the intricate regulatory mechanisms of BHMT will undoubtedly pave the way for innovative strategies to mitigate the pathological consequences of its dysregulation.

References

The Dichotomous Role of "CBHcy" in Homocysteine Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted effects of molecules referred to as "CBHcy" on plasma homocysteine levels. Initial analysis reveals a critical ambiguity in the term "this compound," which can refer to two distinct entities with opposing physiological actions: the enzyme Cystathionine β-synthase (CβS), which catabolizes homocysteine, and S-(delta-carboxybutyl)-L-homocysteine, a chemical inhibitor of betaine-homocysteine S-methyltransferase (BHMT) that elevates homocysteine levels. This guide will address both interpretations to provide a comprehensive understanding for researchers in the field.

Part 1: Cystathionine β-Synthase (CβS) - A Catalyst for Homocysteine Reduction

Cystathionine β-synthase (CβS) is a pivotal enzyme in sulfur metabolism, catalyzing the first and rate-limiting step of the transsulfuration pathway. This pathway is crucial for the irreversible removal of homocysteine from the methionine cycle, converting it to cystathionine.[1] CβS-deficient animals exhibit hyperhomocysteinemia, and in humans, inactivating mutations in the CβS gene lead to classical homocystinuria, a genetic disorder characterized by severely elevated plasma homocysteine levels.[1]

Quantitative Effects of CβS on Plasma Homocysteine Levels

Studies involving transgenic mouse models have provided quantitative data on the direct impact of CβS activity on plasma homocysteine concentrations. Overexpression of human CβS in mice leads to a significant reduction in plasma homocysteine.

Experimental ModelConditionMean Plasma Homocysteine (Control)Mean Plasma Homocysteine (CβS Overexpression)Percentage DecreaseReference
Transgenic Mice (Tg-CBS)Standard Diet + Zinc13.2 µmol/L7.2 µmol/L45%[2]
Transgenic Mice (Tg-CBS)High-Methionine, Low-Folate Diet + Zinc242 µmol/L179 µmol/L26%[1][2]
CβS Knockout MiceN/A7.4 +/- 2.9 µmol/L (Wild-type)271.1 +/- 61.5 µmol/L (Homozygous mutant)>3500% Increase[3]
Signaling and Regulatory Pathways

The activity of CβS is allosterically regulated by S-adenosylmethionine (SAM), which acts as an activator.[4] This regulation is critical for directing the metabolic fate of homocysteine. When SAM levels are high, indicating a surplus of methionine, SAM binds to the regulatory domain of CβS, inducing a conformational change that increases its catalytic activity and funnels homocysteine towards the transsulfuration pathway for clearance.[4][5] Conversely, low SAM levels result in reduced CβS activity, conserving homocysteine for remethylation back to methionine.[4]

Caption: Allosteric activation of CβS by SAM.
Experimental Protocols

Several methods are employed to measure CβS activity in tissue extracts or cell lysates. A common approach is a continuous spectrophotometric assay.[6]

Principle: This assay couples the CβS-catalyzed production of cystathionine to the activity of other enzymes that ultimately lead to a measurable change in absorbance. For instance, cystathionine can be converted to cysteine, which is then detected colorimetrically.[5]

Materials:

  • Cell or tissue lysate

  • L-homocysteine

  • L-serine

  • Pyridoxal 5'-phosphate (PLP, a cofactor for CβS)

  • Cystathionine γ-lyase (ancillary enzyme)

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the cell lysate, L-homocysteine, L-serine, and PLP in a suitable buffer.

  • Initiate the reaction and incubate at 37°C for a defined period.

  • Stop the CβS reaction.

  • Add cystathionine γ-lyase to convert the produced cystathionine to cysteine.

  • Add ninhydrin reagent, which reacts with cysteine to produce a colored product.

  • Measure the absorbance at 560 nm.

  • Calculate CβS activity based on a standard curve of known cysteine concentrations.

A more sensitive method utilizes liquid chromatography-mass spectrometry (LC-MS/MS) to directly quantify the cystathionine product.[7]

Part 2: S-(delta-carboxybutyl)-L-homocysteine (this compound) - An Inducer of Hyperhomocysteinemia

In contrast to the enzymatic role of CβS, S-(delta-carboxybutyl)-L-homocysteine (this compound) is a chemical compound that acts as a potent and specific inhibitor of betaine-homocysteine S-methyltransferase (BHMT).[2][8] BHMT is a key enzyme in an alternative remethylation pathway that converts homocysteine back to methionine, primarily in the liver and kidneys.[9] By inhibiting BHMT, this compound blocks this remethylation route, leading to an accumulation of homocysteine in the plasma.

Quantitative Effects of this compound on Plasma Homocysteine Levels

Animal studies have demonstrated the hyperhomocysteinemic effect of this compound administration.

Animal ModelAdministration RouteDosageDurationPlasma Homocysteine (Control)Plasma Homocysteine (this compound-treated)Fold IncreaseReference
RatsDietary5 mg/meal (every 8 hours)3 days~5 µmol/L (estimated)~20 µmol/L (estimated)4-fold[4]
MiceIntraperitoneal injection1 mg2 hours post-injection3.0 µmol/L11.1 µmol/L2.7-fold[8]
MiceIntraperitoneal injection1 mg (every 12 hours)6 doses~5 µmol/L (estimated)~35 µmol/L (estimated)7-fold[8]
Mechanism of Action

This compound acts as a transition-state analog for the BHMT reaction, binding tightly to the enzyme and inhibiting its function. This inhibition blocks the transfer of a methyl group from betaine to homocysteine, a critical step in one of the two major pathways for homocysteine remethylation. The other major pathway, catalyzed by methionine synthase, is folate-dependent. The inhibition of BHMT by this compound leads to a buildup of its substrate, homocysteine.

BHMT_Inhibition cluster_remethylation Remethylation Pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine BHMT Homocysteine->Methionine Betaine Betaine Betaine Dimethyl-\nglycine Dimethyl- glycine Betaine->Dimethyl-\nglycine BHMT This compound This compound BHMT_node BHMT This compound->BHMT_node Inhibition

Caption: Inhibition of BHMT by this compound.
Experimental Protocols

Principle: To study the pathological effects of elevated homocysteine, animal models of hyperhomocysteinemia are essential. Administration of this compound provides a specific and reproducible method to induce hyperhomocysteinemia by targeting the BHMT pathway.[8]

Materials:

  • S-(delta-carboxybutyl)-L-homocysteine (this compound)

  • Experimental animals (e.g., rats, mice)

  • Vehicle for administration (e.g., saline for injection, incorporated into diet)

  • Equipment for blood collection

  • Analytical instruments for measuring plasma homocysteine (e.g., HPLC with fluorescence detection, LC-MS/MS)

Procedure (based on dietary administration in rats): [4]

  • Acclimate animals to a defined diet and feeding schedule (e.g., meal-fed every 8 hours).

  • Prepare two versions of the diet: a control diet and a treatment diet containing a specified concentration of this compound.

  • Administer the respective diets to the control and treatment groups for the desired duration (e.g., 3 days).

  • At the end of the treatment period, collect blood samples from the animals.

  • Separate plasma from the blood samples.

  • Measure total plasma homocysteine concentrations using a validated analytical method.

This protocol can be adapted for other routes of administration, such as intraperitoneal injection, with adjustments to dosage and timing of blood collection.[8]

Conclusion

The term "this compound" presents a significant point of confusion in the literature surrounding homocysteine metabolism. It is imperative for researchers to distinguish between Cystathionine β-synthase (CβS), an enzyme that lowers homocysteine, and S-(delta-carboxybutyl)-L-homocysteine, a chemical inhibitor that elevates it. Understanding the distinct mechanisms and quantitative effects of these two entities is crucial for the accurate design and interpretation of studies in cardiovascular disease, neurobiology, and other fields where homocysteine is a key metabolic player. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals engaged in this area of research.

References

Investigating Methylation Pathways with CBHcy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of S-(delta-carboxybutyl)-L-homocysteine (CBHcy) as a tool to investigate methylation and transsulfuration pathways. The primary mechanism of action of this compound is the potent and specific inhibition of betaine-homocysteine S-methyltransferase (BHMT), a key enzyme in the remethylation of homocysteine to methionine. By inhibiting BHMT, this compound induces significant alterations in the levels of critical metabolites, offering a valuable model for studying the regulation and interplay of interconnected metabolic pathways.

Introduction to Methylation and Transsulfuration Pathways

The methionine cycle is central to cellular metabolism, providing the universal methyl donor S-adenosylmethionine (SAM) for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation potential, often referred to as the "methylation index".

Homocysteine, a product of SAH hydrolysis, stands at a crucial metabolic crossroads. It can be either remethylated back to methionine to continue the methionine cycle or be irreversibly committed to the transsulfuration pathway. In the transsulfuration pathway, cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine, which is ultimately converted to cysteine, a precursor for the antioxidant glutathione.

The remethylation of homocysteine is carried out by two key enzymes: methionine synthase (MS), which utilizes a folate-derived methyl group and vitamin B12, and BHMT, which uses betaine as the methyl donor. BHMT is predominantly active in the liver and kidneys.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of BHMT. Its inhibitory action leads to a metabolic bottleneck, preventing the remethylation of homocysteine to methionine via the betaine-dependent pathway. This disruption has several downstream consequences that are instrumental in studying methylation dynamics:

  • Hyperhomocysteinemia: A rapid and significant increase in plasma and tissue homocysteine levels.

  • Altered SAM/SAH Ratio: A decrease in the methylation index, primarily driven by a reduction in SAM levels.

  • Secondary Effects on Other Enzymes: The metabolic shift induced by BHMT inhibition can indirectly affect the activity and expression of other key enzymes in related pathways, such as CBS and glycine N-methyltransferase (GNMT).

These effects make this compound a powerful tool for modeling conditions of impaired methylation and for elucidating the regulatory mechanisms that govern homocysteine metabolism.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key metabolites and enzyme activities as reported in preclinical studies.

Table 1: Effects of this compound on Plasma and Liver Metabolites

MetaboliteSpeciesTreatment DetailsFold/Percent ChangeReference(s)
Total Plasma HomocysteineMouseSingle 1 mg i.p. injection▲ 2.7-fold increase at 2h[1]
Total Plasma HomocysteineMouseSix 1 mg i.p. injections (1 every 12h)▲ 7-fold increase[1]
Total Plasma HomocysteineRatDietary administration for 3-14 days▲ 2 to 5-fold increase[2][3]
Liver SAMRatDietary administration for 3-14 days▼ >40% decrease[2][3]
Liver SAMRatDietary administration for 3 days▼ 25% decrease[4][5]
Liver SAHRatDietary administration for 3 days↔ No significant change[4][5]
Liver SAM/SAH RatioMouseSix 1 mg i.p. injections (1 every 12h)▼ 65% reduction[1]
Plasma BetaineRatDietary administration for 3 days▲ 15-fold increase[4][5]
Plasma CholineRatDietary administration for 3 days▼ 22% decrease[4][5]

Table 2: Effects of this compound on Liver Enzyme Activities

EnzymeSpeciesTreatment DetailsPercent Change in ActivityReference(s)
BHMTMouseSingle 1 mg i.p. injection▼ 87% decrease at 2h[1]
BHMTRatDietary administration for 3-14 days▼ >90% decrease[2][3]
CBSRatDietary administration for 3 days▼ 56% decrease[4][5]
GNMTRatDietary administration for 3 days▲ 52% increase[4][5]
Methionine Synthase (MS)RatDietary administration for 3 days↔ No significant change[4][5]
MTHFRRatDietary administration for 3 days↔ No significant change[4][5]

Experimental Protocols

This section provides detailed methodologies for using this compound to investigate methylation pathways in both in vivo and in vitro settings.

This protocol describes the dietary administration of this compound to rats to study its effects on methylation and transsulfuration pathways.

Materials:

  • S-(delta-carboxybutyl)-L-homocysteine (this compound)

  • L-amino acid-defined rodent diet

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (or a similar strain) to individual housing in metabolic cages for at least 3 days.

  • Diet Preparation: Prepare an L-amino acid-defined diet. For the treatment group, incorporate this compound into the diet at a concentration calculated to deliver a specific dose (e.g., 5 mg per meal). Prepare a control diet without this compound.

  • Experimental Feeding Regimen: Provide the respective diets to the control and treatment groups. A meal-feeding schedule (e.g., every 8 hours) can be employed to ensure complete consumption of the this compound-containing meal. The duration of the study can range from 3 to 14 days, depending on the desired outcomes.[3][4][5]

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the study. Immediately place the blood in EDTA-coated tubes on ice. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Tissues: At the end of the study, euthanize the animals and immediately harvest tissues of interest (e.g., liver, kidney, brain). Rinse tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until analysis.

  • Sample Analysis:

    • Metabolite Analysis: Analyze plasma and tissue homogenates for homocysteine, SAM, SAH, and other relevant metabolites using LC-MS/MS.

    • Enzyme Activity Assays: Prepare tissue lysates to measure the activity of BHMT, CBS, MS, and GNMT using established spectrophotometric or fluorometric assays.

    • Protein Expression: Perform Western blot analysis on tissue lysates to determine the protein levels of key enzymes.

    • Gene Expression: Extract RNA from tissues and perform RT-qPCR to analyze the mRNA expression of genes encoding enzymes in the methylation and transsulfuration pathways.

This protocol outlines a general procedure for determining the inhibitory potential of this compound on BHMT activity.

Materials:

  • Recombinant BHMT enzyme

  • This compound

  • Betaine

  • Homocysteine

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Detection reagent for methionine or dimethylglycine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.

    • Prepare working solutions of recombinant BHMT, betaine, and homocysteine in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted this compound to the test wells.

    • Add buffer or a known inhibitor as negative and positive controls, respectively.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted BHMT enzyme solution to all wells except for the no-enzyme control. Incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrates (betaine and homocysteine) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways, experimental design, and interpretive logic.

Methylation_Pathways Figure 1: Methylation and Transsulfuration Pathways with this compound Inhibition cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_remethylation Remethylation Pathways Met Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Met->SAM ATP MAT MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH MT Methyltransferases Hcy Homocysteine SAH->Hcy SAHH SAHH Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine Serine MS MS CBS CBS Cysteine Cysteine Cystathionine->Cysteine CTH CTH Glutathione Glutathione Cysteine->Glutathione Betaine Betaine DMG Dimethylglycine Betaine->DMG BHMT BHMT THF THF MTHF 5-Methyl-THF MTHF->THF Methylated_Substrate Methylated Substrate (DNA, Protein, etc.) Substrate Substrate Substrate->Methylated_Substrate This compound This compound This compound->BHMT Experimental_Workflow Figure 2: Experimental Workflow for In Vivo this compound Studies cluster_analysis Analyses start Animal Model Selection (e.g., Rats, Mice) acclimation Acclimation and Baseline Sample Collection start->acclimation grouping Randomization into Control and this compound Groups acclimation->grouping treatment Dietary or I.P. Administration of this compound/Vehicle grouping->treatment monitoring Monitoring of Health and Food Intake treatment->monitoring collection Terminal Sample Collection (Blood, Liver, Kidney, Brain) monitoring->collection processing Sample Processing (Plasma Separation, Tissue Homogenization) collection->processing analysis Biochemical and Molecular Analyses processing->analysis data Data Analysis and Interpretation analysis->data metabolomics Metabolomics (LC-MS/MS) - Homocysteine - SAM/SAH - Betaine/Choline enzyme_assays Enzyme Activity Assays - BHMT - CBS - MS, GNMT protein_analysis Protein Expression (Western Blot) - CBS, etc. gene_expression Gene Expression (RT-qPCR) - Cbs, etc. metabolomics->data enzyme_assays->data protein_analysis->data gene_expression->data Logical_Relationships Figure 3: Logical Framework for Data Interpretation This compound This compound Administration BHMT_inhibition Inhibition of BHMT Activity (>90% decrease) This compound->BHMT_inhibition Hcy_increase Increased Plasma Homocysteine (2-7 fold) BHMT_inhibition->Hcy_increase Betaine_increase Increased Plasma Betaine (Substrate Accumulation) BHMT_inhibition->Betaine_increase SAM_decrease Decreased Liver SAM (Reduced Remethylation) BHMT_inhibition->SAM_decrease Conclusion Conclusion: BHMT is critical for homocysteine homeostasis. Altered flux impacts transsulfuration pathway and SAM regulation. BHMT_inhibition->Conclusion CBS_decrease Decreased CBS Activity/Expression (Secondary Regulatory Effect) Hcy_increase->CBS_decrease Hcy_increase->Conclusion Betaine_increase->Conclusion SAM_SAH_ratio_decrease Decreased SAM/SAH Ratio (Reduced Methylation Potential) SAM_decrease->SAM_SAH_ratio_decrease GNMT_increase Increased GNMT Activity (Compensatory SAM Regulation?) SAM_decrease->GNMT_increase SAM_decrease->Conclusion SAM_SAH_ratio_decrease->Conclusion CBS_decrease->Conclusion GNMT_increase->Conclusion

References

An In-depth Technical Guide to CBHcy (CAS Number 88096-02-0): Properties, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Carboxybutyl)-DL-homocysteine (CBHcy), identified by CAS number 88096-02-0, is a potent and specific inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT). This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action, and its effects on homocysteine metabolism. Detailed experimental protocols for key assays related to the study of this compound are provided, along with visual representations of the affected signaling pathway and a typical experimental workflow to facilitate further research and drug development applications.

Chemical and Physical Properties

This compound is a synthetic dual-substrate analogue that effectively inhibits the BHMT enzyme.[1] Its core chemical and physical properties are summarized below.

PropertyValueSource
Chemical Name S-(4-Carboxybutyl)-D,L-homocysteine[2]
Alternative Names 5-(3-Amino-3-carboxypropyl)sulfanyl-pentanoic acid; this compound[2][3]
CAS Number 88096-02-0[1][2][3]
Molecular Formula C9H17NO4S[1][2]
Molecular Weight 235.30 g/mol [1]
Solubility Soluble in DMSO[2]
Storage Short term at 0°C, long term at -20°C, desiccated[2]

Biological Activity and Mechanism of Action

This compound's primary biological function is the potent and specific inhibition of betaine-homocysteine S-methyltransferase (BHMT), a zinc-dependent enzyme that plays a crucial role in the remethylation of homocysteine to methionine.[4][5]

Inhibition of BHMT

BHMT catalyzes the transfer of a methyl group from betaine to homocysteine, yielding dimethylglycine and methionine.[5] this compound acts as a dual-substrate analogue, mimicking the transition state of the enzyme-substrate complex and thereby inhibiting the catalytic activity of BHMT.[1][5] Studies have shown that this compound binds to human BHMT to form a binary complex with a dissociation constant (Kd) of 0.28 µM.[5]

In Vivo Effects

Administration of this compound to animal models has been demonstrated to induce hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood.[4][6][7][8]

In a study involving rats fed an L-amino acid-defined diet, dietary intake of this compound (5 mg/meal for 3 days) resulted in:

  • A greater than 90% reduction in liver BHMT activity.[4]

  • A 2- to 5-fold increase in total plasma homocysteine (tHcy).[4][6]

  • A greater than 40% reduction in liver S-adenosylmethionine (SAM) concentrations.[4][6]

  • A decrease in the activity of cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway of homocysteine metabolism.[4]

These findings indicate that BHMT activity is essential for maintaining normal liver SAM levels and low plasma homocysteine concentrations.[4][6]

Signaling Pathway

This compound directly impacts the homocysteine metabolism pathway by inhibiting BHMT. This pathway is crucial for the regulation of methionine, SAM, and ultimately, the methylation of various biomolecules.

Homocysteine Metabolism Pathway cluster_remethylation Remethylation Pathways cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Donates methyl group) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase Homocysteine->Methionine BHMT Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-Synthase (CBS) BHMT_node BHMT Cysteine Cysteine Cystathionine->Cysteine Betaine Betaine DMG Dimethylglycine (DMG) Betaine->DMG THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF This compound This compound This compound->BHMT_node

Figure 1. The effect of this compound on the homocysteine metabolism pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Study of this compound in Rats

This protocol is based on studies investigating the effect of dietary this compound on homocysteine metabolism in rats.[4]

Animals and Diet:

  • Male Sprague-Dawley rats are used.

  • Animals are fed an L-amino acid-defined diet, such as AIN-93G, either with or without this compound.

  • For the treatment group, this compound is administered at a dose of 5 mg per meal, three times a day, for a duration of 3 days.

Sample Collection:

  • At the end of the treatment period, animals are euthanized.

  • Blood is collected for plasma analysis.

  • Liver tissue is excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

In Vivo Experimental Workflow start Start: Acclimatize Rats diet Divide into Control and this compound Groups start->diet control_diet Control Diet (AIN-93G) diet->control_diet cbhcy_diet This compound Diet (AIN-93G + 5mg this compound/meal) diet->cbhcy_diet treatment 3-Day Treatment Period (Meal-fed every 8 hours) control_diet->treatment cbhcy_diet->treatment euthanasia Euthanasia treatment->euthanasia collection Sample Collection euthanasia->collection blood Blood (for Plasma) collection->blood liver Liver Tissue collection->liver hcy_analysis Plasma Homocysteine Measurement blood->hcy_analysis bhmt_analysis Liver BHMT Activity Assay liver->bhmt_analysis sam_analysis Liver SAM Measurement liver->sam_analysis analysis Biochemical Analysis hcy_analysis->analysis bhmt_analysis->analysis sam_analysis->analysis

Figure 2. A typical workflow for an in vivo study of this compound in rats.
Betaine-Homocysteine S-Methyltransferase (BHMT) Activity Assay

This assay measures the activity of BHMT in liver homogenates.

Materials:

  • Liver tissue homogenate

  • [¹⁴C-methyl]-betaine

  • D,L-homocysteine

  • Potassium phosphate buffer (pH 7.4)

  • Dowex-1 resin

Procedure:

  • Prepare a reaction mixture containing liver homogenate, D,L-homocysteine, and potassium phosphate buffer.

  • Initiate the reaction by adding [¹⁴C-methyl]-betaine.

  • Incubate the mixture at 37°C.

  • Stop the reaction by adding ice-cold water.

  • Separate the radiolabeled product (methionine) from the unreacted [¹⁴C-methyl]-betaine using a Dowex-1 resin column.

  • Quantify the radioactivity of the eluted product using a scintillation counter to determine BHMT activity.

Determination of Total Plasma Homocysteine

This method utilizes high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

  • Plasma sample

  • Reducing agent (e.g., dithiothreitol - DTT)

  • Protein precipitating agent (e.g., trichloroacetic acid - TCA)

  • Derivatizing agent (e.g., 7-fluorobenzofurazan-4-sulfonic acid - SBD-F)

  • HPLC system with a fluorescence detector

Procedure:

  • Treat the plasma sample with a reducing agent to convert all forms of homocysteine to its free thiol form.

  • Precipitate plasma proteins using a protein precipitating agent and centrifuge to obtain the supernatant.

  • Derivatize the free homocysteine in the supernatant with a fluorescent labeling agent.

  • Inject the derivatized sample into the HPLC system.

  • Separate the derivatized homocysteine using a reverse-phase column.

  • Detect and quantify the fluorescently labeled homocysteine using a fluorescence detector.

Measurement of S-Adenosylmethionine (SAM) in Liver Tissue

This protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.

Materials:

  • Frozen liver tissue

  • Extraction solvent (e.g., perchloric acid)

  • LC-MS/MS system

Procedure:

  • Homogenize the frozen liver tissue in the extraction solvent.

  • Centrifuge the homogenate to pellet cellular debris and proteins.

  • Collect the supernatant containing SAM.

  • Inject the supernatant into the LC-MS/MS system.

  • Separate SAM from other metabolites using a suitable chromatography column.

  • Detect and quantify SAM based on its specific mass-to-charge ratio using the mass spectrometer.

Conclusion

This compound (CAS 88096-02-0) is a valuable research tool for studying the role of BHMT in homocysteine metabolism and related physiological and pathological processes. Its potent and specific inhibitory action allows for the targeted investigation of the consequences of reduced BHMT activity. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate the therapeutic potential of modulating BHMT activity.

References

An In-depth Technical Guide to the Function of Betaine-Homocysteine S-Methyltransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine-homocysteine S-methyltransferase (BHMT) is a crucial cytosolic, zinc-dependent enzyme that plays a pivotal role in the metabolism of the sulfur-containing amino acid, methionine.[1][2] It is a key component of the methionine cycle, primarily in the liver and kidneys, where it catalyzes the transfer of a methyl group from betaine (trimethylglycine) to homocysteine, yielding dimethylglycine and methionine.[1][2] This reaction is one of the two pathways for the remethylation of homocysteine to methionine in the body, the other being the vitamin B12-dependent methionine synthase.[3] The function of BHMT is of significant interest to researchers and drug development professionals due to its role in regulating homocysteine levels, a known risk factor for various pathologies when elevated.[4][5] Dysregulation of BHMT activity has been implicated in cardiovascular diseases, neurological disorders, and even cancer.[4][6] This guide provides a comprehensive overview of the core functions of BHMT, including its catalytic mechanism, regulation, and clinical significance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Function and Catalytic Mechanism

BHMT is a central player in one-carbon metabolism, linking choline oxidation to the methionine cycle.[1][7] The enzyme facilitates the remethylation of homocysteine, a potentially toxic intermediate, back to the essential amino acid methionine.[3][8] This function is particularly critical when the primary remethylation pathway, catalyzed by methionine synthase, is impaired due to factors like vitamin B12 or folate deficiency.[3]

The catalytic reaction proceeds via an ordered bi-bi sequential mechanism.[7][9][10] In this mechanism, homocysteine is the first substrate to bind to the enzyme, followed by betaine.[9][10] This binding induces conformational changes in the enzyme.[9] After the methyl group is transferred from betaine to homocysteine, methionine is the last product to be released.[9][10] The active site of BHMT contains a zinc ion that is essential for its catalytic activity, as it activates the sulfur atom of homocysteine for methylation.[11]

Signaling Pathway of the Methionine Cycle

The following diagram illustrates the central role of BHMT in the methionine cycle.

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl group acceptor Homocysteine Homocysteine SAH->Homocysteine H2O Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF Betaine Betaine (Trimethylglycine) DMG Dimethylglycine (DMG) Betaine->DMG Choline Choline Choline->Betaine MAT MAT MAT->Methionine Methyltransferases Methyltransferases Methyltransferases->SAM SAHH SAHH SAHH->SAH CBS CBS CBS->Homocysteine MS Methionine Synthase (MS) MS->Homocysteine BHMT BHMT BHMT->Homocysteine MTHFR MTHFR MTHFR->MTHF Choline_Oxidase Choline Oxidase Choline_Oxidase->Choline

Figure 1: The Methionine Cycle and the role of BHMT.

Quantitative Data

The following tables summarize key quantitative data related to BHMT function, including its kinetic parameters and the effects of its deficiency as observed in knockout mouse models.

Table 1: Kinetic Parameters of Human BHMT
Substrate/InhibitorParameterValueReference
HomocysteineKd7.9 µM[9]
L-homocysteineKM4 µM[12]
BetaineKd (in ternary complex)1.1 µM[9]
Glycine betaineKM2.2 mM[12]
DimethylglycineKd (in ternary complex)0.73 µM[9]
MethionineKd6.9 µM[9]
S-(delta-carboxybutyl)-L-homocysteine (CBHcy)Kd0.28 µM[9]
Table 2: Effects of BHMT Knockout in Mice
ParameterChange in BHMT-/- Mice vs. Wild TypeReference
Hepatic Homocysteine6-fold increase[13][14]
Plasma Homocysteine8-fold increase[13][14]
Hepatic S-adenosylmethionine (SAM)43% reduction[13][14]
Hepatic S-adenosylhomocysteine (SAH)3-fold increase[13][14]
Hepatic Methylation Potential (SAM:SAH)75% reduction[13][14]
Hepatic Betaine21-fold increase[13][14]
Hepatic Triacylglycerol6-fold increase[13][14]
Incidence of Hepatic Tumors (at 1 year)64%[13][14]

Regulation of BHMT Activity

The activity of BHMT is regulated at multiple levels, including substrate availability, product inhibition, and transcriptional control. Elevated levels of its product, methionine, can inhibit BHMT activity.[15] S-adenosylmethionine (SAM), the downstream product of methionine, also inhibits BHMT.[1] Transcriptional regulation of the BHMT gene is influenced by various factors, including dietary intake of methionine, choline, and sodium.[7] For instance, a diet restricted in methionine but high in choline or betaine can increase BHMT expression in the liver.[7] The orphan nuclear receptor, liver receptor homolog-1 (LRH-1), has been identified as a direct regulator of Bhmt transcription.[16][17][18]

Clinical Significance and Disease Association

Given its central role in homocysteine metabolism, dysregulation of BHMT is associated with several pathological conditions. Elevated homocysteine levels (hyperhomocysteinemia) are a known risk factor for cardiovascular diseases.[5] Polymorphisms in the BHMT gene, such as the rs3733890 (G716A) single nucleotide polymorphism (SNP), have been studied in relation to various health outcomes, although the exact impact of this SNP remains under investigation.[8] Some studies suggest a link between BHMT polymorphisms and an increased risk for certain cancers, while others indicate a protective role in conditions like uterine cervical cancer.[6] Furthermore, BHMT deficiency in mouse models leads to fatty liver (steatosis) and the development of hepatocellular carcinomas, highlighting its importance in liver health.[13][14] There is also evidence suggesting a role for BHMT in the pathology of multiple sclerosis and in the development of the inner cell mass of the blastocyst.[19][20]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of BHMT function. Below are protocols for key experiments related to BHMT.

Radiochemical BHMT Enzyme Activity Assay

This assay measures the transfer of a radiolabeled methyl group from betaine to homocysteine.

Materials:

  • [methyl-14C]-betaine hydrate

  • L-homocysteine (generated from L-homocysteine thiolactone)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Dowex 1-X4 ion exchange resin

  • Scintillation fluid

  • Enzyme preparation (e.g., purified BHMT or liver cytosol)

Procedure:

  • Prepare a 100 µL reaction mixture containing 400 µM L-homocysteine, 64 µM [methyl-14C]-betaine, and 50 mM potassium phosphate buffer.[21][22]

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate at 37°C for 2 hours.[21][22]

  • Terminate the reaction by adding 1 mL of ice-cold water and immediately placing the tubes on ice.[21][22]

  • Apply 1 mL of the reaction mixture to a Dowex 1-X4 ion exchange column (OH- form).[21]

  • Elute unreacted [methyl-14C]-betaine with 5 mL of deionized water.[21]

  • Elute the radiolabeled product (methionine) with 3 mL of 1.5 N HCl.[21]

  • Measure the radioactivity of the eluate using liquid scintillation counting.

Experimental Workflow for Radiochemical BHMT Assay

BHMT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Homocysteine, [14C]-Betaine) Start->Prepare_Mixture Add_Enzyme Add Enzyme Preparation Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C for 2 hours Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add ice-cold water) Incubate->Stop_Reaction Column_Chromo Apply to Dowex 1-X4 Column Stop_Reaction->Column_Chromo Elute_Betaine Elute Unreacted Betaine (Deionized water) Column_Chromo->Elute_Betaine Elute_Product Elute Product (Methionine) (1.5 N HCl) Elute_Betaine->Elute_Product Scintillation Measure Radioactivity (Liquid Scintillation Counting) Elute_Product->Scintillation End End Scintillation->End

References

Preclinical Evaluation of N-cyclohexyl-N'-(4-iodophenyl)urea and Other Urea-Based Soluble Epoxide Hydrolase Inhibitors in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical data on N-cyclohexyl-N'-(4-iodophenyl)urea (CIU) in rodent models is limited. This guide provides a comprehensive overview of the methodologies and data typically generated for urea-based soluble epoxide hydrolase (sEH) inhibitors in such models, using data from structurally related and well-studied analogs as illustrative examples.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH modulates various physiological processes, including inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammatory disorders, and neuropathic pain.[1][2]

N-cyclohexyl-N'-(4-iodophenyl)urea, also known as CIU, belongs to the class of urea-based sEH inhibitors.[3] These compounds are characterized by a urea scaffold flanked by lipophilic moieties that interact with the active site of the sEH enzyme. While specific in vivo studies on CIU in rodents are not extensively reported in public literature, the compound has been identified as a potent inhibitor of both human and murine sEH in vitro. This technical guide outlines the typical preclinical evaluation of such inhibitors in rodent models, drawing on data from analogous compounds to illustrate the experimental workflows, data presentation, and key signaling pathways.

In Vitro Potency

The initial characterization of a potential sEH inhibitor involves determining its potency against the target enzyme from different species to ensure relevance for in vivo models.

CompoundTarget EnzymeIC50 (nM)Assay Method
N-cyclohexyl-N'-(4-iodophenyl)urea (CIU) Murine sEHData not available
Human sEHData not available
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)Murine sEH2.8Fluorescent
Human sEH1.1Fluorescent
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU)Murine sEH2.8Fluorescent
Human sEH1.1Fluorescent

Data for analogous compounds are presented for illustrative purposes.[4]

Pharmacokinetic Profiles in Rodent Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of an sEH inhibitor is crucial for designing efficacious in vivo studies. Pharmacokinetic parameters are typically determined in mice and rats following oral (p.o.) or intraperitoneal (i.p.) administration.

Table 1: Pharmacokinetic Parameters of Representative Urea-Based sEH Inhibitors in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
t-AUCB0.1p.o.35 ± 122240 ± 803.8 ± 0.7
TPPU0.3p.o.210 ± 7043,300 ± 9007.5 ± 1.2

Data from a study in mice, presented as mean ± SD.[4]

Experimental Protocols

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of a urea-based sEH inhibitor in rodents.

Animal Model: Male Swiss Webster mice or Sprague-Dawley rats.[5]

Experimental Procedure:

  • Dosing: Administer the test compound, such as TPPU or t-AUCB, via oral gavage or intraperitoneal injection. The compound is often formulated in a vehicle like corn oil or a solution containing PEG400 and Tween 80 to improve solubility.[4][6]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration via tail vein or retro-orbital bleeding.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the inhibitor in plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software.

Efficacy in an Inflammatory Pain Model

Objective: To evaluate the anti-inflammatory and analgesic effects of an sEH inhibitor.

Animal Model: Male Swiss Webster mice.[7]

Experimental Procedure:

  • Induction of Inflammation: Inject carrageenan (1% w/v in saline) into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: Administer the sEH inhibitor (e.g., TPPU) or vehicle orally at a predetermined time before or after the carrageenan injection.

  • Assessment of Hyperalgesia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at various time points post-carrageenan injection.

  • Biomarker Analysis: At the end of the experiment, collect blood and tissue samples to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and the ratio of EETs to DHETs as a marker of sEH inhibition.[4]

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase Signaling Pathway

The following diagram illustrates the central role of soluble epoxide hydrolase in the metabolism of arachidonic acid-derived epoxyeicosatrienoic acids (EETs) and the mechanism of action of sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active/Pro-inflammatory) sEH->DHETs sEHi sEH Inhibitors (e.g., N-cyclohexyl-N'-(4-iodophenyl)urea) sEHi->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of sEH inhibitors.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical workflow for the preclinical assessment of a novel sEH inhibitor in rodent models.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Rodent Studies cluster_2 Analysis & Outcome potency IC50 Determination (Human & Murine sEH) pk_study Pharmacokinetic Profiling (Mouse/Rat) potency->pk_study solubility Solubility & Stability Assays solubility->pk_study efficacy_study Efficacy Models (e.g., Inflammation, Pain, Hypertension) pk_study->efficacy_study bioanalysis LC-MS/MS Bioanalysis (Drug levels, EETs/DHETs) pk_study->bioanalysis tox_study Toxicology Assessment (Acute & Chronic) efficacy_study->tox_study efficacy_study->bioanalysis data_analysis Data Interpretation & Lead Optimization bioanalysis->data_analysis

Caption: A generalized experimental workflow for preclinical rodent studies of sEH inhibitors.

Conclusion

The preclinical evaluation of urea-based soluble epoxide hydrolase inhibitors in rodent models is a multifaceted process that involves in vitro characterization, in vivo pharmacokinetic profiling, and efficacy testing in relevant disease models. While specific data for N-cyclohexyl-N'-(4-iodophenyl)urea remains limited in the public domain, the established methodologies and data from analogous compounds provide a robust framework for its investigation. Further studies are warranted to fully elucidate the therapeutic potential of this and other novel sEH inhibitors.

References

The Core Biological Impact of BHMT Inhibition by S-(p-chlorobenzyl)-DL-homocysteine (CBHcy): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine-homocysteine S-methyltransferase (BHMT) is a critical enzyme in one-carbon metabolism, primarily active in the liver and kidneys. It catalyzes the remethylation of homocysteine to methionine, utilizing betaine as a methyl donor. The inhibition of BHMT provides a valuable model for understanding the metabolic consequences of disrupted homocysteine metabolism. S-(p-chlorobenzyl)-DL-homocysteine (CBHcy) is a potent and specific inhibitor of BHMT. This technical guide provides an in-depth analysis of the biological ramifications of BHMT inhibition by this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing the affected metabolic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating homocysteine metabolism and related therapeutic targets. It is important to note that while the user requested information on S-(p-chlorobenzyl)-DL-homocysteine, the vast majority of scientific literature refers to the potent and specific BHMT inhibitor as S-(delta-carboxybutyl)-DL-homocysteine, also abbreviated as this compound. This guide will focus on the biological impacts of this well-studied inhibitor.

Introduction to BHMT and Homocysteine Metabolism

Homocysteine is a sulfur-containing amino acid that sits at a crucial intersection of two major metabolic pathways: remethylation and transsulfuration. In the remethylation pathway, homocysteine is converted back to methionine, a reaction catalyzed by either methionine synthase (MS) or betaine-homocysteine S-methyltransferase (BHMT)[1]. The transsulfuration pathway, initiated by the enzyme cystathionine β-synthase (CBS), irreversibly converts homocysteine to cystathionine and subsequently to cysteine[1].

BHMT is a cytosolic, zinc-dependent enzyme that plays a significant role in homocysteine homeostasis, particularly in the liver[1]. By catalyzing the transfer of a methyl group from betaine to homocysteine, BHMT not only regenerates methionine but also links choline and folate metabolism. The methionine produced can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.

S-(delta-carboxybutyl)-DL-homocysteine (this compound): A Potent BHMT Inhibitor

S-(delta-carboxybutyl)-DL-homocysteine (this compound) is a potent and specific inhibitor of BHMT. Its inhibitory action allows for the targeted investigation of the physiological roles of BHMT. Administration of this compound in animal models leads to a significant and rapid decrease in BHMT activity, providing a robust system to study the downstream metabolic consequences.

Quantitative Effects of BHMT Inhibition by this compound

The inhibition of BHMT by this compound elicits a cascade of measurable metabolic changes. The following tables summarize the key quantitative data from studies in rodent models.

Table 1: Effects of this compound on BHMT Activity and Key Metabolites in Rats

ParameterTreatment GroupDurationFold Change/Percentage ReductionReference
Liver BHMT ActivityThis compound-fed rats3 or 14 days>90% reduction[1]
Total Plasma Homocysteine (tHcy)This compound-fed rats3 or 14 days2- to 5-fold increase[1]
Liver S-adenosylmethionine (SAM)This compound-fed rats3 or 14 days>40% reduction[1]
Liver Cystathionine β-synthase (CBS) ActivityThis compound-fed rats3 and 14 daysReduced, effect exacerbated with time[1]
Liver GlutathioneThis compound-fed rats (adequate or cysteine-devoid diet)14 daysSlightly reduced[1]
Liver TriglyceridesThis compound-fed rats (methionine-deficient diet)14 daysFatty liver developed[1]

Table 2: Effects of this compound on BHMT Activity and Key Metabolites in Mice

ParameterTreatment GroupDuration/DosageFold Change/Percentage ReductionReference
Hepatic BHMT ActivityThis compound-injected mice2 hours post-injection (1 mg)87% lower[2]
Total Plasma Homocysteine (tHcy)This compound-injected mice2 hours post-injection (1 mg)2.7-fold increase[2]
Total Plasma Homocysteine (tHcy)This compound-injected mice6 injections (1 mg every 12h)7-fold higher[2]
Liver SAM:SAH RatioThis compound-injected mice6 injections (1 mg every 12h)65% reduction[2]
Post-Methionine Load tHcyThis compound-injected mice2 hours post-injection (1 mg this compound + 3 mg Met)2.2-fold higher[2]

Biological Consequences of BHMT Inhibition

The inhibition of BHMT by this compound leads to several significant biological consequences, primarily stemming from the accumulation of homocysteine and the depletion of SAM.

Hyperhomocysteinemia

The most immediate and pronounced effect of BHMT inhibition is a significant increase in plasma total homocysteine (tHcy), a condition known as hyperhomocysteinemia. This is a direct result of blocking one of the two major pathways for homocysteine remethylation.

Reduced Methylation Capacity

BHMT inhibition leads to a substantial decrease in the hepatic concentration of S-adenosylmethionine (SAM), the primary methyl donor in the cell. This reduction in SAM, coupled with an increase in S-adenosylhomocysteine (SAH), results in a decreased SAM:SAH ratio, which is a key indicator of the cellular methylation capacity. This can potentially impact numerous methylation-dependent processes, including DNA, RNA, and protein methylation.

Altered Transsulfuration Pathway

Interestingly, the inhibition of BHMT also affects the transsulfuration pathway. Studies have shown that this compound treatment leads to a reduction in the activity of cystathionine β-synthase (CBS), the rate-limiting enzyme in this pathway. The effect on CBS activity is exacerbated with prolonged BHMT inhibition[1]. This suggests a complex regulatory interplay between the remethylation and transsulfuration pathways of homocysteine metabolism.

Hepatic Steatosis

Under specific dietary conditions, such as a methionine-deficient diet, the inhibition of BHMT by this compound can lead to the development of fatty liver (hepatic steatosis) in rats[1]. This is thought to be, in part, a consequence of the reduced SAM levels, which can impair the synthesis of phosphatidylcholine, a crucial component for the assembly and secretion of very-low-density lipoproteins (VLDL) that transport triglycerides out of the liver.

Altered Plasma Amino Acid Profile

This compound-induced BHMT inhibition also leads to changes in the plasma concentrations of several amino acids. These changes can include decreased plasma methionine and glutamine, and increased plasma glycine, cystathionine, and histidine, depending on the dietary context[1].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BHMT inhibition by this compound.

Radiometric BHMT Activity Assay

This assay measures the activity of BHMT by quantifying the transfer of a radiolabeled methyl group from betaine to homocysteine.

  • Reagents:

    • [14C-methyl]-Betaine (specific activity typically around 50-60 mCi/mmol)

    • DL-Homocysteine

    • Potassium phosphate buffer (pH 7.5)

    • Dowex-1 X8 resin (200-400 mesh, chloride form)

    • Scintillation cocktail

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, DL-homocysteine, and the liver homogenate or purified enzyme sample.

    • Initiate the reaction by adding [14C-methyl]-betaine.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding ice-cold water and placing the samples on ice.

    • Apply the reaction mixture to a Dowex-1 X8 column to separate the radiolabeled product (methionine) from the unreacted radiolabeled substrate (betaine).

    • Elute the radiolabeled methionine with HCl.

    • Quantify the radioactivity in the eluate using a scintillation counter.

    • Calculate BHMT activity as nmol of methionine formed per hour per mg of protein.

Quantification of Total Plasma Homocysteine

Total plasma homocysteine (tHcy) is typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection or by mass spectrometry.

  • Sample Preparation:

    • Collect blood in EDTA-containing tubes and immediately place on ice.

    • Centrifuge at 4°C to separate the plasma.

    • To reduce the disulfide bonds and release protein-bound homocysteine, treat the plasma with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Precipitate proteins using an acid like trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitated proteins.

  • HPLC Analysis:

    • Derivatize the supernatant containing free homocysteine with a fluorescent labeling agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).

    • Inject the derivatized sample onto a reverse-phase HPLC column.

    • Separate the derivatized amino acids using a suitable mobile phase gradient.

    • Detect the fluorescently labeled homocysteine using a fluorescence detector.

    • Quantify the homocysteine concentration by comparing the peak area to a standard curve.

Quantification of Liver Triglycerides (Folch Method)

This method involves the extraction of total lipids from liver tissue followed by the colorimetric quantification of triglycerides.

  • Lipid Extraction (Folch Method):

    • Homogenize a known weight of liver tissue in a chloroform:methanol (2:1, v/v) solution.

    • Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

    • Centrifuge to separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.

    • Carefully collect the lower organic phase.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).

  • Triglyceride Quantification:

    • Use a commercial colorimetric triglyceride assay kit.

    • Add the resuspended lipid extract to the assay reagent, which typically contains lipase to hydrolyze triglycerides into glycerol and free fatty acids.

    • The glycerol is then enzymatically converted through a series of reactions that produce a colored product.

    • Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.

    • Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Figure 1: Homocysteine Metabolism and the Site of BHMT Inhibition by this compound.

cluster_plasma Plasma Analysis cluster_liver Liver Tissue Analysis start Start: Animal Model (Rat or Mouse) treatment Administer this compound (e.g., dietary or IP injection) start->treatment collection Collect Blood and Liver Tissue Samples treatment->collection plasma_prep Prepare Plasma collection->plasma_prep liver_homogenate Prepare Liver Homogenate collection->liver_homogenate hcy_assay Measure Total Homocysteine (HPLC) plasma_prep->hcy_assay end Data Analysis and Interpretation hcy_assay->end bhmt_assay BHMT Activity Assay (Radiometric) liver_homogenate->bhmt_assay cbs_assay CBS Activity Assay liver_homogenate->cbs_assay lipid_extraction Lipid Extraction (Folch) liver_homogenate->lipid_extraction bhmt_assay->end cbs_assay->end tg_quant Triglyceride Quantification (Colorimetric) lipid_extraction->tg_quant tg_quant->end

Figure 2: General Experimental Workflow for Studying BHMT Inhibition.

Conclusion

The inhibition of betaine-homocysteine S-methyltransferase by S-(delta-carboxybutyl)-DL-homocysteine provides a powerful tool to dissect the intricate roles of this enzyme in one-carbon metabolism. The resulting hyperhomocysteinemia, reduced methylation capacity, and downstream effects on the transsulfuration pathway and lipid metabolism highlight the central role of BHMT in maintaining metabolic homeostasis. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the biological impacts of BHMT inhibition is essential for the development of therapeutic strategies targeting homocysteine metabolism and related disorders. Further research into the long-term consequences of BHMT inhibition and the exploration of compensatory metabolic pathways will continue to be a valuable area of investigation.

References

Methodological & Application

Application Notes: CBHcy Protocol for Inducing Hyperhomocysteinemia in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hyperhomocysteinemia (HHcy), the elevation of plasma total homocysteine (tHcy), is recognized as an independent risk factor for a variety of pathologies, including cardiovascular, neurodegenerative, and thromboembolic diseases.[1][2][3][4] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[4] Its concentration in the body is tightly regulated by two primary pathways: remethylation to methionine, which requires folate and vitamin B12 as cofactors, and transsulfuration to cysteine, which is dependent on vitamin B6.[1][3][4][5]

Inducing hyperhomocysteinemia in murine models is a critical tool for investigating its pathophysiological roles and for the preclinical evaluation of therapeutic interventions. A common and effective method is dietary manipulation, which involves feeding mice a diet high in methionine while making it deficient in the B vitamins (folate, B6, and B12) that are essential for homocysteine clearance.[1][5][6] This approach elevates plasma tHcy levels by increasing its production and simultaneously impairing its metabolic removal.

These notes provide a detailed protocol for inducing hyperhomocysteinemia in mice using a high-methionine, B-vitamin-deficient diet, often referred to as a hyperhomocysteinemic diet (HHD).

Data Presentation

Table 1: Example Composition of Control and Hyperhomocysteinemic Diets

The following table provides an example composition for a control diet (modified from AIN-93G) and a hyperhomocysteinemic diet (HHD) used to induce HHcy in mice. The primary modifications in the HHD are the significant increase in L-methionine and the reduction or omission of folate, vitamin B6, and vitamin B12.

ComponentControl Diet (CD)Hyperhomocysteinemic Diet (HHD)UnitRationale for HHD Formulation
Macronutrients
Protein (Casein)~200~200g/kgMaintained for consistent protein baseline.
Carbohydrate (Corn Starch/Sucrose)~500-600~500-600g/kgMaintained for consistent energy source.
Fat (Soybean Oil)~70~70g/kgMaintained for consistent fat content.
Key Amino Acids
L-Methionine3 - 510 - 20g/kgIncreased to serve as a precursor for homocysteine production.[6][7][8]
L-Cysteine33g/kgMaintained at baseline levels.
Key Vitamins
Folate (Vitamin B9)20 - 0.08mg/kgDeficiency impairs the remethylation of homocysteine to methionine.[6][9]
Pyridoxine HCl (Vitamin B6)70 - 0.01mg/kgDeficiency impairs the transsulfuration of homocysteine to cysteine.[6][9]
Cyanocobalamin (Vitamin B12)250 - 10.4µg/kgDeficiency impairs the remethylation pathway as a cofactor for methionine synthase.[6][9]
Choline Bitartrate2.50g/kgDeficiency can limit the betaine-dependent remethylation of homocysteine in the liver.[5]

Note: The exact composition can vary between studies. Researchers should select a formulation based on the desired severity of hyperhomocysteinemia. Diets are commercially available from vendors like Harlan Teklad (Envigo) and Research Diets, Inc.[5][6]

Table 2: Expected Plasma Homocysteine Levels in Mice

The duration of the diet significantly impacts the resulting plasma tHcy levels. The following table summarizes typical tHcy concentrations observed in control and HHD-fed mice from various studies.

Mouse StrainDiet DurationControl tHcy (µM)HHD tHcy (µM)Reference
C57BL/6J6 weeks~6-813-fold greater than control[6]
C57BL/6J4-6 weeks~5-1040 - 60[9]
ApoE-/-8 weeks4.7 ± 0.9247 ± 88.1[5]
Tg2576 (AD model)7 months6.33 ± 1.4135.4 ± 7.39[10]
Wild Type5 weeks~590[7]

Values are represented as mean ± standard deviation where available. Levels can vary based on mouse strain, age, sex, and specific diet formulation.[11]

Visualizations

Homocysteine Metabolism Pathway

The diagram below illustrates the central pathways of homocysteine metabolism. The hyperhomocysteinemic diet (HHD) overloads the system with methionine while blocking the key enzymatic steps for homocysteine removal by inducing deficiencies in essential B-vitamin cofactors.

G cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway MET Methionine (from Diet) SAM S-Adenosylmethionine (SAM) MET->SAM  High Methionine  in HHD SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation (donates methyl group) HCY Homocysteine (Hcy) SAH->HCY CYS Cysteine HCY->CYS MET_R Methionine HCY->MET_R MS Methionine Synthase (MS) CBS Cystathionine β-synthase (CBS) MS->MET_R Remethylation B12 Vitamin B12 (Deficient in HHD) B12->MS Folate 5-MTHF (Folate) (Deficient in HHD) Folate->MS CBS->CYS Transsulfuration B6 Vitamin B6 (Deficient in HHD) B6->CBS

Caption: Homocysteine metabolism and points of dietary intervention.

Experimental Workflow for HHD Mouse Model

This flowchart outlines the typical experimental procedure for a study utilizing the HHD mouse model.

G start Start: Select Mouse Strain (e.g., C57BL/6J, ApoE-/-) acclimate Acclimatization (1-2 weeks, standard chow) start->acclimate randomize Randomization acclimate->randomize control_group Control Group: Control Diet (CD) randomize->control_group Group 1 hhd_group Experimental Group: Hyperhomocysteinemic Diet (HHD) randomize->hhd_group Group 2 diet_period Dietary Intervention Period (e.g., 4-8 weeks) control_group->diet_period hhd_group->diet_period monitoring In-life Monitoring (Body weight, food intake) diet_period->monitoring Weekly endpoint Endpoint Reached diet_period->endpoint collection Sample Collection (Blood, Tissues) endpoint->collection analysis Biochemical & Pathological Analysis (Plasma tHcy, Histology, etc.) collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Standard workflow for HHD-induced hyperhomocysteinemia studies.

Key Signaling Pathways Affected by Hyperhomocysteinemia

Elevated homocysteine levels trigger multiple downstream pathological signaling pathways, leading to cellular dysfunction, particularly in the vasculature.

G HHcy Hyperhomocysteinemia (Elevated Hcy) ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) HHcy->ROS eNOS eNOS Uncoupling/ Impaired Phosphorylation HHcy->eNOS Inflammation Pro-inflammatory Signaling (NF-κB) HHcy->Inflammation ER_Stress Endoplasmic Reticulum (ER) Stress HHcy->ER_Stress Methylation Altered DNA/ Protein Methylation (via SAH accumulation) HHcy->Methylation Outcome_Endo Endothelial Dysfunction ROS->Outcome_Endo eNOS->Outcome_Endo Outcome_Apoptosis Cellular Apoptosis Inflammation->Outcome_Apoptosis Outcome_Thrombosis Pro-thrombotic State Inflammation->Outcome_Thrombosis ER_Stress->Outcome_Apoptosis

Caption: Pathological signaling cascades initiated by hyperhomocysteinemia.

Experimental Protocols

Protocol 1: Induction of Hyperhomocysteinemia

This protocol describes the standard procedure for inducing HHcy in mice using a specialized diet.

1. Animals and Acclimatization

  • Species/Strain: Mus musculus. C57BL/6J is a commonly used wild-type strain.[6][9] Apolipoprotein E-deficient (ApoE-/-) mice are often used for atherosclerosis studies.[5]

  • Age and Sex: Typically, young adult mice (e.g., 6-8 weeks old) are used.[6][8] Male mice are often selected to avoid hormonal cycle variations, though the choice depends on the research question.

  • Acclimatization: Upon arrival, house mice for 1-2 weeks under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard rodent chow and water. This allows them to adapt to the new environment before the experimental diet begins.

2. Diet Administration

  • Group Allocation: Randomly assign mice to a control group and an experimental group.

  • Control Group: Provide a control diet (CD) with normal levels of methionine and B vitamins. This diet should be as similar as possible to the HHD in macronutrient and caloric content.[5]

  • Experimental Group: Provide the hyperhomocysteinemic diet (HHD) with high methionine and deficient in folate, vitamin B6, and/or vitamin B12.

  • Feeding: Provide both diets and water ad libitum for the duration of the study, typically 4 to 8 weeks.[5][6]

  • Housing: House mice individually or in small groups (e.g., 3 per cage) to monitor food consumption accurately if required.[8]

3. In-life Monitoring

  • Body Weight: Record the body weight of each mouse weekly. Mice on HHD may exhibit reduced weight gain or weight loss compared to controls.[7]

  • Food and Water Intake: Monitor and record food and water consumption 2-3 times per week to ensure compliance and check for adverse effects.

  • Health Status: Perform daily health checks. Observe for any signs of distress, lethargy, or other adverse clinical signs.

Protocol 2: Measurement of Plasma Total Homocysteine (tHcy)

This protocol outlines the collection and processing of blood samples for tHcy quantification.

1. Blood Collection

  • Fasting: For standardized results, fast mice overnight (e.g., 8-12 hours) before blood collection, as feeding can influence tHcy levels.[7]

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation, injectable anesthetic) as approved by the Institutional Animal Care and Use Committee.

  • Collection: Collect blood via an appropriate route (e.g., retro-orbital sinus, facial vein, or terminal cardiac puncture). For terminal procedures, cardiac puncture allows for the maximum collection volume.

  • Anticoagulant: Collect blood into tubes containing EDTA to prevent coagulation.

2. Sample Processing

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 2,000-4,000 x g for 10-15 minutes at 4°C to separate the plasma (supernatant) from blood cells.[12]

  • Plasma Aspiration: Carefully aspirate the plasma and transfer it to fresh, labeled microcentrifuge tubes.

  • Storage: Immediately freeze the plasma samples and store them at -80°C until analysis to ensure the stability of homocysteine.

3. Homocysteine Quantification

  • Methodology: Plasma tHcy is typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12] These methods require a reduction step to release protein-bound homocysteine, followed by derivatization for detection.

  • Analysis: If performing the analysis in-house, follow validated laboratory procedures. Alternatively, samples can be sent to a specialized core facility or commercial laboratory for quantification.

References

Dissolving CBHcy for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of S-(δ-carboxybutyl)-DL-homocysteine (CBHcy), a potent and specific inhibitor of betaine-homocysteine S-methyltransferase (BHMT), for in vivo research applications. The following sections detail methodologies for both dietary and intraperitoneal administration, supported by quantitative data and a visualization of the relevant metabolic pathway.

Introduction

S-(δ-carboxybutyl)-DL-homocysteine (this compound) is a valuable research tool for studying the physiological roles of BHMT and the metabolic consequences of its inhibition, such as hyperhomocysteinemia. Proper dissolution and administration are critical for accurate and reproducible in vivo studies. This document outlines established protocols for preparing this compound for administration to rodent models.

Data Presentation

The following table summarizes key quantitative data from in vivo studies utilizing this compound.

ParameterValueSpeciesAdministration RouteReference
This compound Dose5 mg per mealRatDietary[1][2]
This compound Dose1 mgMouseIntraperitoneal[3]
IC50 of this compound0.09 µM-In vitro[4]
L-Homocysteine Solubility in PBS (pH 7.2)~5 mg/mL--[5]
This compound SolubilitySoluble-DMSO[6]

Experimental Protocols

Protocol 1: Dietary Administration of this compound in Rats

This protocol is adapted from studies investigating the effects of BHMT inhibition on homocysteine metabolism in rats.[1][2]

Materials:

  • S-(δ-carboxybutyl)-DL-homocysteine (this compound)

  • Standard rodent chow or a purified L-amino acid-defined diet

  • Precision balance

  • Mixing equipment (e.g., food mixer)

Procedure:

  • Diet Preparation:

    • Determine the daily food intake of the rats to calculate the required amount of this compound.

    • In the cited studies, rats were meal-fed every 8 hours.[1][2]

    • For each meal, precisely weigh 5 mg of this compound per rat.[1][2]

    • Thoroughly mix the weighed this compound into a portion of the diet. For example, one study mixed 5 mg of this compound into 1 gram of the diet, which was given at the beginning of each meal period.[1]

  • Acclimation and Feeding:

    • Acclimate the rats to the feeding schedule and housing conditions before starting the experiment.

    • Provide the this compound-containing diet at the scheduled feeding times.

    • Ensure that the animals consume the entire portion of the diet containing the inhibitor.

    • Provide the remainder of the meal as the standard diet without this compound.

  • Control Group:

    • Prepare a control diet without this compound and feed it to the control group of animals following the same feeding schedule.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

This protocol is based on a study that used intraperitoneal injections to induce transient hyperhomocysteinemia in mice and is supported by solubility data.[3][6]

Materials:

  • S-(δ-carboxybutyl)-DL-homocysteine (this compound)

  • Sterile saline solution (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) (for stock solution, if necessary)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

Procedure:

  • Solution Preparation:

    • Direct Dissolution in Saline/PBS: Based on the common practice of using saline for injections and the solubility of related compounds like L-homocysteine in PBS, it is strongly implied that this compound can be dissolved directly in sterile saline or PBS.[3][5]

      • Weigh the desired amount of this compound. For example, a study used a 1 mg dose per mouse.[3]

      • Dissolve the this compound in a known volume of sterile saline or PBS to achieve the desired final concentration for injection. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).

      • Gently vortex until the this compound is completely dissolved.

    • Using a DMSO Stock Solution: this compound is known to be soluble in DMSO.[6] This can be useful for preparing a concentrated stock solution.

      • Dissolve a higher concentration of this compound in 100% DMSO to create a stock solution.

      • For injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. It is crucial to keep the final concentration of DMSO in the injected solution as low as possible (ideally below 10%) to avoid toxicity.

  • Animal Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the this compound solution via intraperitoneal injection.

    • Ensure proper restraint of the animal and use aseptic injection techniques.

  • Control Group:

    • Inject the control group with the same volume of the vehicle (sterile saline, PBS, or the saline/PBS/DMSO mixture without this compound).

Visualizations

Homocysteine Metabolism and BHMT Inhibition

The following diagram illustrates the central role of Betaine-Homocysteine S-Methyltransferase (BHMT) in the remethylation of homocysteine to methionine. This compound acts as a specific inhibitor of this enzyme.

Homocysteine_Metabolism cluster_remethylation Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Acceptor Methyltransferases Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH SAHH Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration CBS CBS Cysteine Cysteine Cystathionine->Cysteine Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine BHMT BHMT Betaine->BHMT THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MS MS MTHF->MS MAT MAT BHMT->Dimethylglycine MS->THF This compound This compound This compound->BHMT Inhibition

Caption: Homocysteine metabolism and the inhibitory action of this compound on BHMT.

Experimental Workflow for In Vivo this compound Studies

The following diagram outlines the general workflow for conducting in vivo studies with this compound.

experimental_workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation group_assignment Random Group Assignment (Control & this compound) animal_acclimation->group_assignment cbhcy_prep This compound Formulation Preparation (Dietary or Injectable) group_assignment->cbhcy_prep administration Administration (Dietary or IP Injection) group_assignment->administration cbhcy_prep->administration monitoring In-life Monitoring (Health, Behavior, etc.) administration->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Biochemical & Molecular Analysis sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General workflow for in vivo studies involving this compound administration.

References

Application Notes and Protocols for CBHcy Administration in Rat Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of S-(α-carboxybutyl)-DL-homocysteine (CBHcy), a potent inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT), in rat experiments. The provided methodologies cover oral, intraperitoneal, intravenous, and subcutaneous routes of administration.

Overview

This compound is a valuable tool for studying the methionine-homocysteine metabolic pathway and inducing hyperhomocysteinemia in animal models. The choice of administration route is critical and depends on the specific experimental goals, such as the desired onset and duration of action, and whether systemic or localized effects are being investigated.

Quantitative Data Summary

Table 1: this compound Dosage in Rat Experiments

Administration RouteDosageSpeciesDurationReference
Oral (in diet)5 mg/mealRat3 to 14 days, administered every 8 hours[1][2][3]
Intraperitoneal (IP)1 mgMouseSingle dose[1]
Intraperitoneal (IP)1 mgMouseEvery 12 hours for 6 doses[1]

Note: The intraperitoneal dosages are from studies conducted in mice and may need to be adjusted for rats based on body weight and other factors.

Table 2: General Guidelines for Administration Volumes in Rats

Administration RouteMaximum Recommended VolumeNeedle Gauge (Typical)
Oral Gavage10-20 mL/kg16-18 G
Intraperitoneal (IP)10-20 mL/kg23-25 G
Intravenous (IV) - Tail Vein5 mL/kg (bolus)23-25 G
Subcutaneous (SC)5-10 mL/kg23-25 G

Signaling Pathway

This compound exerts its effect by inhibiting betaine-homocysteine S-methyltransferase (BHMT), a key enzyme in the methionine-homocysteine metabolic pathway. This pathway is crucial for regulating levels of methionine, a vital amino acid, and homocysteine, a cytotoxic intermediate. Inhibition of BHMT leads to an accumulation of homocysteine, resulting in hyperhomocysteinemia.

Figure 1: Simplified diagram of the Methionine-Homocysteine metabolism pathway, indicating the inhibitory action of this compound on BHMT.

Experimental Protocols

The following are detailed protocols for the administration of this compound to rats via various routes. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Dietary Admixture)

This method is suitable for chronic studies requiring sustained levels of this compound.

Materials:

  • This compound

  • L-amino acid-defined purified diet (e.g., AIN-93G)

  • Precision balance

  • Mixing equipment (e.g., planetary mixer)

  • Feeder jars

Protocol:

  • Dose Calculation: Calculate the total amount of this compound required based on the desired concentration in the diet (e.g., 5 mg per 10 g meal) and the total amount of diet to be prepared.

  • Diet Preparation:

    • Weigh the precise amount of this compound.

    • In a fume hood, thoroughly mix the this compound with a small portion of the powdered diet to create a premix.

    • Gradually add the premix to the remaining bulk of the diet in a mixer and blend until a homogenous mixture is achieved.

  • Animal Acclimation: Acclimate the rats to the purified diet for several days before introducing the this compound-containing diet to ensure consistent food intake.

  • Administration:

    • Provide the this compound-medicated diet to the rats in their feeder jars.

    • For controlled dosing, rats can be meal-fed at specific intervals (e.g., every 8 hours).[1][2]

  • Monitoring: Monitor food consumption daily to ensure the desired dose of this compound is being ingested.

Oral_Administration_Workflow start Start dose_calc Calculate this compound Dose start->dose_calc diet_prep Prepare this compound-Medicated Diet dose_calc->diet_prep acclimation Acclimate Rats to Basal Diet diet_prep->acclimation administration Administer Medicated Diet acclimation->administration monitoring Monitor Food Consumption administration->monitoring end End monitoring->end

Figure 2: Workflow for oral administration of this compound via dietary admixture.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption and systemic distribution of this compound.

Materials:

  • Sterile this compound solution (dissolved in a suitable vehicle, e.g., sterile saline)

  • Sterile syringes (1-3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal restrainer (optional)

Protocol:

  • Preparation:

    • Prepare the this compound solution under sterile conditions. The concentration should be calculated to deliver the desired dose in a volume of up to 10-20 mL/kg body weight.

    • Warm the solution to room temperature.

  • Animal Restraint:

    • Gently restrain the rat. The animal should be held securely with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.

  • Injection Site:

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Cleanse the injection site with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Inject the this compound solution slowly and steadily.

  • Post-injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the rat to its cage and monitor for any signs of distress.

IP_Injection_Workflow start Start prep Prepare Sterile this compound Solution start->prep restrain Restrain Rat prep->restrain locate_site Locate and Disinfect Injection Site restrain->locate_site inject Perform Intraperitoneal Injection locate_site->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 3: Workflow for intraperitoneal injection of this compound.

Intravenous (IV) Injection (Tail Vein)

IV injection provides the most rapid and complete systemic delivery of this compound.

Materials:

  • Sterile this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (23-25 gauge) or butterfly catheters

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Protocol:

  • Preparation:

    • Prepare the sterile this compound solution. The volume should not exceed 5 mL/kg for a bolus injection.

    • Warm the solution to room temperature.

  • Animal Preparation:

    • Place the rat in a restrainer, allowing the tail to be accessible.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.

  • Injection Site:

    • Identify one of the lateral tail veins.

    • Cleanse the tail with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • If the needle is correctly placed, there should be minimal resistance, and a small amount of blood may flash back into the needle hub.

    • Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.

  • Post-injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

IV_Injection_Workflow start Start prep Prepare Sterile this compound Solution start->prep animal_prep Restrain Rat and Warm Tail prep->animal_prep locate_vein Locate and Disinfect Tail Vein animal_prep->locate_vein inject Perform Intravenous Injection locate_vein->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 4: Workflow for intravenous injection of this compound via the tail vein.

Subcutaneous (SC) Injection

SC injection results in a slower, more sustained absorption of this compound compared to IP or IV routes.

Materials:

  • Sterile this compound solution

  • Sterile syringes (1-3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol

Protocol:

  • Preparation:

    • Prepare the sterile this compound solution. The volume should be between 5-10 mL/kg.

    • Warm the solution to room temperature.

  • Animal Restraint:

    • Gently restrain the rat.

  • Injection Site:

    • Lift a fold of loose skin between the shoulder blades (scruff) or on the flank to form a "tent".

    • Cleanse the injection site with 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution. A small lump may form under the skin, which will dissipate as the solution is absorbed.

  • Post-injection Care:

    • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

    • Return the rat to its cage and monitor for any local reactions at the injection site.

SC_Injection_Workflow start Start prep Prepare Sterile this compound Solution start->prep restrain Restrain Rat prep->restrain locate_site Lift Skin Fold and Disinfect restrain->locate_site inject Perform Subcutaneous Injection locate_site->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 5: Workflow for subcutaneous injection of this compound.

References

Application Notes and Protocols for CBHcy Dosing in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing of S-(delta-carboxybutyl)-dl-homocysteine (CBHcy), a potent inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT). The following sections summarize quantitative data from animal studies, offer detailed experimental protocols, and visualize the relevant metabolic pathway.

Data Presentation: Quantitative Dosing Summary

The following tables provide a structured overview of this compound dosing recommendations derived from published animal studies.

Table 1: this compound Dosing in Mice

Administration RouteDosageFrequencyAnimal ModelKey Outcome
Intraperitoneal (i.p.) Injection1 mgSingle injectionBALB/c Mice87% decrease in BHMT activity and a 2.7-fold increase in total homocysteine (tHcy) 2 hours post-injection.[1]
Intraperitoneal (i.p.) Injection1 mgEvery 12 hours for 6 dosesBALB/c Mice7-fold increase in tHcy.[1]
Intraperitoneal (i.p.) Injection1 mg (with 3 mg Methionine)Single co-injectionBALB/c Mice2.2-fold higher tHcy levels 2 hours post-injection compared to methionine alone.[1]

Table 2: this compound Dosing in Rats

Administration RouteDosageFrequencyAnimal ModelKey Outcome
Dietary Administration5 mg per mealEvery 8 hours for 3 daysRats90% decrease in liver BHMT activity.[2][3][4]
Dietary Administration5 mg per meal in 1g of diet, followed by 5g of dietEvery 8 hours for 3 or 14 daysRats>90% reduction in liver BHMT activity.[5]

Signaling Pathway

The following diagram illustrates the metabolic pathway affected by this compound. This compound is a competitive inhibitor of betaine-homocysteine S-methyltransferase (BHMT). This enzyme plays a crucial role in the remethylation of homocysteine to methionine, an alternative pathway to the folate-dependent methionine synthase (MS) pathway. By inhibiting BHMT, this compound leads to an accumulation of homocysteine (hyperhomocysteinemia) and affects downstream metabolic processes.

CBHcy_Pathway cluster_remethylation Homocysteine Remethylation cluster_transsulfuration Transsulfuration Pathway cluster_folate Folate Cycle Homocysteine Homocysteine BHMT BHMT Homocysteine->BHMT Methionine Methionine Betaine Betaine (from Choline) Betaine->BHMT DMG Dimethylglycine BHMT->Methionine BHMT->DMG This compound This compound This compound->BHMT Inhibition Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine CBS Cystathionine β-synthase (CBS) CBS->Cystathionine Homocysteine_2->CBS THF THF MTHF 5-MTHF THF->MTHF MS Methionine Synthase (MS) MTHF->MS MS->Methionine_2 Homocysteine_3->MS

Caption: this compound inhibits BHMT, blocking homocysteine remethylation.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mice and rats based on published literature.

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

This protocol is designed for the acute or sub-acute induction of hyperhomocysteinemia.

Materials:

  • S-(delta-carboxybutyl)-dl-homocysteine (this compound)

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, prepare a fresh solution of this compound.

    • Weigh the desired amount of this compound. For a 1 mg dose per mouse (assuming an average mouse weight of 25g and an injection volume of 100 µL), a 10 mg/mL stock solution is convenient.

    • Dissolve this compound in sterile 0.9% saline. For a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of saline.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter if necessary to ensure sterility.

  • Animal Handling and Injection:

    • Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck).[6][7]

    • Position the mouse to expose the abdomen. Tilting the head slightly downwards can help displace the abdominal organs.[8]

    • Disinfect the injection site in the lower right abdominal quadrant with a 70% ethanol wipe.[7][8]

    • Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[8][9]

    • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.[7][8]

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration A Weigh this compound B Dissolve in sterile saline A->B C Vortex to mix B->C D Sterile filter (optional) C->D E Restrain mouse D->E Proceed to injection F Disinfect injection site E->F G Insert needle into peritoneal cavity F->G H Aspirate to check placement G->H I Inject this compound solution H->I J Withdraw needle I->J K K J->K Return to cage & Monitor

Caption: Workflow for intraperitoneal injection of this compound in mice.

Protocol 2: Dietary Administration of this compound in Rats

This protocol is suitable for studies requiring sustained inhibition of BHMT.

Materials:

  • S-(delta-carboxybutyl)-dl-homocysteine (this compound)

  • Powdered or finely ground L-amino acid-defined diet

  • Food containers

  • Analytical balance

Procedure:

  • Animal Acclimation and Training:

    • Individually house the rats in cages that allow for controlled feeding.

    • Train the rats to a meal-feeding schedule. A common schedule is providing food for a 2-hour window every 8 hours.[5]

    • Use the control diet (without this compound) during the training period (typically 3 days).[5]

  • Preparation of this compound-Containing Diet:

    • For each rat, weigh 5 mg of this compound.[2][3][4]

    • Thoroughly mix the 5 mg of this compound with 1 gram of the powdered diet.[5] This ensures the rat consumes the full dose.

  • Administration:

    • At the beginning of each feeding period, provide each rat in the treatment group with the 1g portion of the diet containing 5 mg of this compound.[5]

    • Allow the rats approximately 20 minutes to consume this initial portion.[5]

    • After the this compound-containing portion is consumed, provide the remainder of the meal (e.g., an additional 5 grams) of the control diet for the rest of the 2-hour feeding window.[5]

    • Provide the control group with the full meal portion of the control diet for the entire feeding period.

    • Continue this regimen for the desired duration of the study (e.g., 3 to 14 days).[5]

  • Sample Collection:

    • At the end of the study, animals can be euthanized for blood and tissue collection. A common time point for collection is 4.5 hours after the final meal.[5]

Dietary_Admin_Workflow cluster_prep Preparation cluster_admin Administration (Every 8 hours) A Train rats to meal-feeding schedule B Weigh 5mg this compound per rat A->B C Mix this compound with 1g of diet B->C D Provide 1g this compound-diet portion C->D Begin feeding cycle E Allow ~20 mins for consumption D->E F Provide remainder of control diet E->F G Repeat for study duration F->G H H G->H End of study: Sample collection

Caption: Workflow for dietary administration of this compound in rats.

References

Application Notes and Protocols: Measuring Betaine-Homocysteine Methyltransferase (BHMT) Activity Following Carboxylated Biocytin (CBHcy) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine-homocysteine S-methyltransferase (BHMT) is a key enzyme in the methionine cycle, catalyzing the remethylation of homocysteine to methionine using betaine as a methyl donor.[1][2][3] This pathway is crucial for regulating homocysteine levels, and its dysregulation is implicated in various pathological conditions.[4] S-(δ-carboxybutyl)-DL-homocysteine (CBHcy) is a potent and specific inhibitor of BHMT, making it a valuable tool for studying the physiological roles of BHMT and the consequences of its inhibition.[5][6] These application notes provide detailed protocols for measuring BHMT activity, particularly in the context of experimental inhibition by this compound, and summarize the expected impact of this treatment.

Data Presentation

Treatment with this compound has been shown to significantly reduce BHMT activity in a dose- and time-dependent manner. The following table summarizes quantitative data from studies investigating the inhibitory effect of this compound on liver BHMT activity.

OrganismTreatment DetailsDuration% Reduction in BHMT Activity (approx.)Reference(s)
RatsDietary administration of this compound3 or 14 days>90%[5][7]
MiceSingle intraperitoneal injection of this compound (1 mg)2 hours87%[6]
Mice6 intraperitoneal injections of this compound (1 mg each, every 12 hours)3 daysNot specified, but activity was reduced[6]

Signaling Pathway

BHMT is a central enzyme in the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. By catalyzing the conversion of homocysteine to methionine, BHMT provides an alternative pathway to the folate-dependent methionine synthase (MS) reaction. Inhibition of BHMT by this compound disrupts this cycle, leading to an accumulation of homocysteine and a reduction in SAM levels.

BHMT_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_bhmt_pathway BHMT Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation reactions) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Folate-dependent) BHMT BHMT Homocysteine->BHMT Betaine Betaine Dimethylglycine Dimethylglycine Betaine->Dimethylglycine BHMT->Methionine This compound This compound (Inhibitor) This compound->BHMT

Caption: The role of BHMT in the methionine cycle and its inhibition by this compound.

Experimental Protocols

Radiochemical Assay for BHMT Activity

This protocol is adapted from methods described in the literature and is suitable for measuring BHMT activity in tissue homogenates (e.g., liver) after in vivo or in vitro treatment with this compound.[2][5][8]

Materials:

  • Tissue homogenizing buffer (e.g., 50 mM KH2PO4, pH 7.5)

  • [¹⁴C-methyl]-betaine (specific activity ~20-60 mCi/mmol)

  • L-homocysteine

  • Dowex 1-X4 resin (or similar anion exchange resin)

  • 1.5 N HCl

  • Scintillation cocktail

  • Ice-cold water

  • Microcentrifuge tubes

  • Liquid scintillation counter

  • Protein quantification assay kit (e.g., Bradford or BCA)

Experimental Workflow:

BHMT_Assay_Workflow start Start: Tissue Sample (Control or this compound-treated) homogenization 1. Prepare Tissue Homogenate (e.g., Liver in buffer) start->homogenization centrifugation 2. Centrifuge to obtain cytosol homogenization->centrifugation protein_quant 3. Determine Protein Concentration centrifugation->protein_quant reaction_setup 4. Set up Reaction Mixture (Buffer, Homocysteine, Cytosol) protein_quant->reaction_setup initiate_reaction 5. Initiate Reaction (Add [¹⁴C-methyl]-betaine) reaction_setup->initiate_reaction incubation 6. Incubate at 37°C (e.g., 1-2 hours) initiate_reaction->incubation terminate_reaction 7. Terminate Reaction (Add ice-cold water) incubation->terminate_reaction separation 8. Separate Product from Substrate (Anion exchange chromatography) terminate_reaction->separation elution 9. Elute Radiolabeled Product (e.g., with HCl) separation->elution quantification 10. Quantify Radioactivity (Liquid Scintillation Counting) elution->quantification analysis 11. Calculate BHMT Activity (nmol/hr/mg protein) quantification->analysis end End: Compare Activities analysis->end

Caption: Workflow for the radiochemical measurement of BHMT activity.

Procedure:

  • Tissue Preparation:

    • Excise tissues (e.g., liver) from control and this compound-treated animals.

    • Homogenize the tissue in ice-cold homogenizing buffer.

    • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and keep it on ice.

  • Protein Quantification:

    • Determine the total protein concentration of the cytosolic fraction using a standard protein assay. This is crucial for normalizing the enzyme activity.

  • Enzyme Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction mixture contains:

      • 50 mM KH2PO4 buffer (pH 8.0)

      • 400 µM L-homocysteine

      • Cytosolic extract (containing a known amount of protein, e.g., 50-100 µg)

      • Make up the volume with nuclease-free water.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [¹⁴C-methyl]-betaine to a final concentration of approximately 64 µM (e.g., 0.16 µCi/µmol).[8]

    • Incubate the reaction at 37°C for 1-2 hours.[2]

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding 1 mL of ice-cold water.[2][8]

    • Immediately apply the diluted reaction mixture to a prepared anion exchange column (e.g., Dowex 1-X4).

    • Wash the column with deionized water to remove unreacted [¹⁴C-methyl]-betaine.

    • Elute the radiolabeled product (methionine and dimethylglycine) with 1.5 N HCl.[8]

  • Quantification and Analysis:

    • Add the eluate to a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the BHMT activity, typically expressed as nmol of product formed per hour per mg of protein.

    • Compare the activity in samples from this compound-treated subjects to that of the control group to determine the extent of inhibition.

Alternative Assays:

  • NMR-Based Assay: This method allows for the direct and kinetic measurement of substrate disappearance and product formation simultaneously.[9] It is a powerful technique but requires access to an NMR spectrometer.

  • Microbiological Assay: This endpoint assay is based on the microbiological detection of methionine, one of the products of the BHMT reaction, using a methionine auxotroph of E. coli.[1] It is a less common but viable alternative to radiochemical methods.

Concluding Remarks

The protocols and data presented here provide a framework for investigating the impact of this compound on BHMT activity. Accurate measurement of this inhibition is critical for understanding the role of BHMT in metabolic regulation and for the development of therapeutic strategies targeting homocysteine metabolism. When performing these experiments, it is essential to include appropriate controls and to normalize enzyme activity to the protein concentration of the extract.

References

Application Notes and Protocols for Studying Liver Cystathionine β-Synthase Activity Using a Fluorescent Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cystathionine β-Synthase (CBS)

Cystathionine β-synthase (CBS) is a pivotal enzyme in sulfur amino acid metabolism, primarily catalyzing the first and rate-limiting step of the transsulfuration pathway. This pathway is crucial for the conversion of homocysteine to cysteine. In the liver, CBS facilitates the condensation of homocysteine with serine to form cystathionine, which is subsequently converted to cysteine.[1] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione. Dysregulation of CBS activity can lead to hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood, which is an independent risk factor for various pathologies, including cardiovascular diseases.[1][2]

In addition to its canonical reaction, CBS can also catalyze the production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[1] Given its critical functions, the measurement of CBS activity in liver tissue is essential for understanding liver pathophysiology and for the development of therapeutic agents targeting this enzyme.

Principle of the Fluorescent Assay

Directly measuring the product of the canonical CBS reaction (cystathionine) can be cumbersome. A more convenient and high-throughput method involves a fluorometric assay that detects H₂S, a side product of a CBS-catalyzed reaction. This assay utilizes a non-fluorescent probe that reacts specifically with H₂S to produce a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the CBS activity in the sample.

One common approach utilizes a probe with an azido group, which is reduced by H₂S to a fluorescent amino group.[3] This method provides a sensitive and continuous way to monitor CBS activity.

Application Notes

  • Sample Types: This protocol is suitable for measuring CBS activity in liver tissue homogenates and cell lysates.

  • Assay Specificity: While CBS is a major source of H₂S in the liver, other enzymes like cystathionine γ-lyase (CSE) can also produce H₂S. It is important to consider the relative contributions of these enzymes in the experimental model. Specific inhibitors can be used to differentiate the activity of CBS from other H₂S-producing enzymes.

  • Kinetic Measurements: This assay can be performed in a kinetic mode, allowing for the determination of initial reaction velocities, which are crucial for accurate enzyme activity calculations.

  • High-Throughput Screening: The microplate-based format of this assay makes it amenable to high-throughput screening of potential CBS inhibitors or activators.[4][5]

Experimental Protocols

Reagent Preparation
  • CBS Assay Buffer: Prepare a buffer solution appropriate for maintaining physiological pH and enzyme stability (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Substrate Solution: Prepare a solution containing L-cysteine and L-homocysteine in the assay buffer. The final concentrations in the reaction will typically be in the millimolar range.

  • Fluorescent Probe Solution: Dissolve the H₂S-sensitive fluorescent probe (e.g., an azide-based probe) in a suitable solvent like DMSO to create a stock solution. Further dilute in assay buffer to the final working concentration.

  • Positive Control: A purified, recombinant CBS enzyme should be used as a positive control to ensure the assay is working correctly.

  • Enzyme Inhibitor (Optional): A known CBS inhibitor, such as aminooxyacetic acid (AOAA), can be used to confirm the specificity of the measured activity.[4]

Liver Tissue Lysate Preparation
  • Excise fresh liver tissue and wash it with ice-cold PBS to remove any blood.

  • Weigh the tissue and homogenize it in 4 volumes of ice-cold CBS assay buffer containing protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • The lysate can be used immediately or stored at -80°C for future use.

Assay Procedure
  • Prepare Reaction Wells: In a 96-well black microplate, add the liver lysate samples. For each sample, prepare a parallel well for a background control (without the substrates).

  • Prepare Standards: Prepare a standard curve using a known concentration of the fluorescent product or by measuring the fluorescence of a known amount of H₂S donor.

  • Initiate the Reaction: To each well, add the required volume of CBS assay buffer. For the reaction wells, add the substrate solution. For the background control wells, add an equivalent volume of assay buffer without the substrates.

  • Add the Fluorescent Probe: Add the fluorescent probe solution to all wells.

  • Incubation and Measurement: Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 368/460 nm for azide-based probes).[3]

Data Analysis
  • Calculate the Rate of Fluorescence Increase: For each sample and control, determine the rate of fluorescence increase (ΔRFU/min) from the linear portion of the kinetic curve.

  • Subtract Background: Subtract the rate of the background control from the rate of the corresponding sample to obtain the net rate of H₂S production.

  • Determine CBS Activity: Use the standard curve to convert the net rate of fluorescence increase into the rate of H₂S production (e.g., in nmol/min).

  • Calculate Specific Activity: Normalize the CBS activity to the protein concentration of the liver lysate to obtain the specific activity (e.g., in nmol/min/mg of protein or mU/mg). One unit (U) of CBS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Data Presentation

Table 1: Specific Activity of Cystathionine β-Synthase in Mouse Liver

Sample GroupSpecific Activity (nmol/min/mg protein) ± SD
Wild-Type Control5.2 ± 0.6
CBS Knockout Model0.3 ± 0.1
Disease Model (e.g., NAFLD)3.1 ± 0.4

Table 2: Effect of an Inhibitor on Liver CBS Activity

TreatmentConcentration (µM)% Inhibition of CBS Activity
Vehicle (DMSO)-0
Aminooxyacetic Acid (AOAA)1035
Aminooxyacetic Acid (AOAA)5078
Aminooxyacetic Acid (AOAA)10092

Mandatory Visualization

G cluster_reaction CBS-Catalyzed H₂S Production & Fluorescent Detection Homocysteine Homocysteine CBS Cystathionine β-Synthase (CBS) Homocysteine->CBS Cysteine Cysteine Cysteine->CBS Cystathionine Cystathionine CBS->Cystathionine Canonical Reaction H2S H₂S CBS->H2S H₂S-Producing Reaction Fluorescent_Product Fluorescent Product (Amine) H2S->Fluorescent_Product NonFluorescent_Probe Non-Fluorescent Probe (Azide) NonFluorescent_Probe->Fluorescent_Product Reaction

Caption: Principle of the fluorescent assay for CBS activity.

G start Start: Liver Tissue Sample homogenize Homogenize in Assay Buffer start->homogenize centrifuge Centrifuge (10,000 x g, 15 min, 4°C) homogenize->centrifuge supernatant Collect Supernatant (Liver Lysate) centrifuge->supernatant protein_assay Determine Protein Concentration supernatant->protein_assay prepare_plate Prepare 96-well Plate: - Lysate - Substrates - Probe protein_assay->prepare_plate read_fluorescence Kinetic Fluorescence Reading (37°C, 30-60 min) prepare_plate->read_fluorescence data_analysis Data Analysis: - Calculate Rate - Subtract Background - Determine Specific Activity read_fluorescence->data_analysis end End: CBS Specific Activity data_analysis->end

Caption: Experimental workflow for measuring liver CBS activity.

G cluster_pathway Transsulfuration Pathway in the Liver Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation CBS Cystathionine β-Synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine CGL Cystathionine γ-Lyase (CGL) Cystathionine->CGL Cysteine Cysteine CGL->Cysteine Glutathione Glutathione Cysteine->Glutathione

Caption: Simplified diagram of the transsulfuration pathway.

References

Application Notes and Protocols for CBHcy-Induced Fatty Liver Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing a chemically-induced model of fatty liver disease using S-(δ-carboxybutyl)-L-homocysteine (CBHcy). This model is particularly valuable for investigating the role of impaired homocysteine metabolism in the pathogenesis of hepatic steatosis.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely linked to metabolic disorders. Elevated levels of homocysteine (Hcy), a sulfur-containing amino acid, have been identified as a potential contributor to the development and progression of NAFLD.[1][2] The enzyme betaine-homocysteine S-methyltransferase (BHMT) plays a crucial role in the remethylation of homocysteine to methionine, primarily in the liver.[3][4] Inhibition of BHMT leads to hyperhomocysteinemia and can disrupt hepatic lipid homeostasis.

S-(δ-carboxybutyl)-L-homocysteine (this compound) is a potent and specific inhibitor of BHMT.[3] Administering this compound to rodents, particularly in combination with a methionine-deficient diet, effectively induces a fatty liver phenotype.[3][5][6] This model provides a controlled system to study the direct consequences of impaired homocysteine metabolism on hepatic lipid accumulation and to evaluate potential therapeutic interventions.

Principle of the Model

The this compound-induced fatty liver model is based on the pharmacological inhibition of the BHMT enzyme. By blocking BHMT, the primary pathway for homocysteine remethylation in the liver is impaired, leading to an accumulation of homocysteine (hyperhomocysteinemia). This elevation in homocysteine levels triggers downstream cellular stress responses and metabolic dysregulation, culminating in the accumulation of triglycerides within hepatocytes, a hallmark of fatty liver.[7][8] Combining this compound administration with a methionine-deficient diet exacerbates the phenotype by limiting the availability of methionine, further stressing the homocysteine metabolic pathway.[3][5][6]

Experimental Workflow

The following diagram outlines the general workflow for establishing and analyzing the this compound-induced fatty liver model.

G cluster_setup Model Induction cluster_analysis Analysis animal_acclimatization Animal Acclimatization dietary_groups Allocation to Dietary Groups (Control vs. Methionine-Deficient +/- this compound) animal_acclimatization->dietary_groups treatment_period Treatment Period (e.g., 14 days) dietary_groups->treatment_period sample_collection Sample Collection (Blood & Liver) treatment_period->sample_collection biochemical_analysis Biochemical Analysis (Plasma Hcy, Liver Triglycerides) sample_collection->biochemical_analysis enzymatic_assays Enzymatic Assays (Liver BHMT activity, SAM levels) sample_collection->enzymatic_assays histopathology Histopathological Examination (H&E Staining) sample_collection->histopathology G This compound This compound BHMT BHMT This compound->BHMT inhibits Hcy ↑ Homocysteine BHMT->Hcy leads to accumulation of ER_Stress Endoplasmic Reticulum (ER) Stress Hcy->ER_Stress induces SREBP Activation of SREBPs (SREBP-1c, SREBP-2) ER_Stress->SREBP activates Lipogenesis ↑ De Novo Lipogenesis & Cholesterol Synthesis SREBP->Lipogenesis promotes Steatosis Hepatic Steatosis (Fatty Liver) Lipogenesis->Steatosis results in

References

Application Notes and Protocols for the Research-Grade Compound CBHcy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S-(δ-carboxybutyl)-DL-homocysteine (CBHcy), a potent and specific inhibitor of betaine-homocysteine S-methyltransferase (BHMT). The information provided is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies related to homocysteine metabolism and associated pathologies.

Introduction

This compound is a valuable research tool for investigating the role of BHMT in methionine and homocysteine metabolism. BHMT catalyzes the remethylation of homocysteine to methionine, a crucial step in maintaining low levels of homocysteine. Inhibition of BHMT by this compound leads to an accumulation of homocysteine, a condition known as hyperhomocysteinemia, which is an independent risk factor for various cardiovascular diseases.[1][2] The use of this compound in animal models allows for the controlled induction of hyperhomocysteinemia, providing a platform to study its pathological consequences and to evaluate potential therapeutic interventions.

Mechanism of Action

This compound acts as a specific and potent inhibitor of betaine-homocysteine S-methyltransferase (BHMT).[2] By blocking BHMT, this compound disrupts the conversion of homocysteine to methionine, leading to elevated plasma and tissue levels of total homocysteine (tHcy).[2][3] This inhibition also affects the levels of other key metabolites in the methionine cycle, such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).[1][3] Short-term administration of this compound has been shown to reduce liver SAM concentrations and decrease the activity of cystathionine β-synthase (CBS), the rate-limiting enzyme in the transsulfuration pathway.[1]

Signaling Pathway

The following diagram illustrates the central role of BHMT in homocysteine metabolism and the inhibitory effect of this compound.

cluster_0 Methionine Cycle cluster_1 Remethylation cluster_2 Transsulfuration Methionine Methionine SAM S-adenosylmethionine Methionine->SAM MAT SAH S-adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH BHMT BHMT Homocysteine->BHMT MS MS Homocysteine->MS CBS CBS Homocysteine->CBS Homocysteine->CBS Betaine Betaine Betaine->BHMT BHMT->Methionine MS->Methionine THF THF MTHF 5-MTHF THF->MTHF MTHF->MS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL This compound This compound This compound->BHMT A Prepare this compound (1 mg/mL in saline) B Administer i.p. injection (1 mg/mouse) A->B C Monitor and collect samples (2, 4, 8, 24 hours) B->C D Analyze plasma tHcy C->D E Analyze liver BHMT, SAM, SAH C->E cluster_0 Reaction Components Enzyme BHMT Reaction Enzymatic Reaction Enzyme->Reaction Substrate1 Betaine Substrate1->Reaction Substrate2 Homocysteine Substrate2->Reaction Inhibitor This compound Inhibition Inhibition of Reaction Inhibitor->Inhibition Product Methionine Reaction->Product Inhibition->Reaction

References

Application Notes: In Vitro Inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT) using S-(δ-carboxybutyl)-L-homocysteine (CBHcy)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine-homocysteine S-methyltransferase (BHMT) is a cytosolic zinc metalloenzyme that plays a crucial role in methionine metabolism, primarily in the liver and kidneys.[1][2] It catalyzes the transfer of a methyl group from betaine to homocysteine, yielding L-methionine and dimethylglycine.[3] This reaction is significant as it is one of the two major pathways for homocysteine remethylation in the body, contributing to the regulation of homocysteine levels.[2] Elevated homocysteine is a known risk factor for various pathological conditions, making BHMT an important target for research and therapeutic development.

S-(δ-carboxybutyl)-L-homocysteine (CBHcy), also referred to as S-(4-carboxybutyl)-D,L-homocysteine, is a potent and specific inhibitor of BHMT.[2] It is designed as a transition-state analog, mimicking the structure of the substrates, betaine and L-homocysteine, as they bind to the enzyme's active site.[3] This characteristic allows this compound to bind with high affinity to the enzyme, making it an invaluable tool for studying the physiological functions of BHMT and for screening potential drug candidates.

These application notes provide a summary of the quantitative data regarding this compound inhibition and detailed protocols for performing in vitro BHMT inhibition assays.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against BHMT has been characterized through various kinetic and binding studies. The data below is compiled from research on human BHMT.

ParameterReported ValueMethodNotes
Kiapp (Apparent Inhibition Constant)12 nMRadiometric Enzyme AssayCompetitive inhibition with respect to betaine.[3]
Kd (Dissociation Constant)0.28 µM (280 nM)Intrinsic Tryptophan FluorescenceRepresents the affinity of this compound binding to the enzyme to form a binary complex.[4]

Note: The variation in values (Ki vs. Kd) reflects the different experimental methods used to measure the inhibitor's interaction with the enzyme.

Signaling Pathway and Inhibition Mechanism

BHMT functions within the methionine cycle. The enzyme follows an ordered Bi-Bi reaction mechanism where homocysteine is the first substrate to bind, followed by betaine. Methionine is the last product to be released.[3] this compound acts as a competitive inhibitor, binding to the active site and preventing the catalytic reaction.

BHMT_Pathway cluster_reaction BHMT Catalytic Reaction cluster_inhibition Inhibition Hcy L-Homocysteine BHMT BHMT (EC 2.1.1.5) Hcy->BHMT Bet Betaine Bet->BHMT Met L-Methionine DMG Dimethylglycine BHMT->Met BHMT->DMG This compound This compound (Inhibitor) This compound->BHMT

Caption: BHMT catalyzes methionine production, a process blocked by the inhibitor this compound.

Experimental Protocols

Protocol 1: Radiometric Assay for BHMT Activity

This protocol is adapted from established methods for measuring BHMT activity by quantifying the formation of radiolabeled methionine from [14C-methyl]-betaine.[5]

A. Reagents and Materials

  • Recombinant human BHMT enzyme

  • [14C-methyl]-betaine (Specific activity ~20-60 mCi/mmol)

  • L-homocysteine thiolactone hydrochloride

  • Sodium Hydroxide (NaOH), 2 M

  • Potassium phosphate (KH2PO4), 1 M, for neutralization

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Dowex 1-X8 resin (OH- form), 200-400 mesh

  • Scintillation vials and scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Liquid scintillation counter

B. Preparation of Solutions

  • L-homocysteine Solution (Freshly Prepared):

    • Dissolve L-homocysteine thiolactone hydrochloride in 2 M NaOH and let stand for 5 minutes at room temperature.

    • Neutralize the solution with 1 M KH2PO4. Prepare this solution immediately before use.

  • [14C-methyl]-betaine Working Solution:

    • Prepare a working solution of [14C-methyl]-betaine in the potassium phosphate buffer (50 mM, pH 8.0) to achieve the desired final assay concentration (e.g., 64 µM).

  • Enzyme Solution:

    • Dilute the BHMT enzyme stock to a suitable concentration in potassium phosphate buffer (50 mM, pH 8.0). The optimal concentration should be determined empirically to ensure the reaction is linear over the incubation time.

C. Assay Procedure

  • Set up 1.5 mL microcentrifuge tubes for each reaction (including controls).

  • To each tube, add the components to achieve a final reaction volume of 100 µL:

    • Potassium phosphate buffer (50 mM, pH 8.0)

    • L-homocysteine (final concentration, e.g., 400 µM)

    • BHMT enzyme solution

  • Pre-incubate the tubes for 5 minutes at 37°C to equilibrate the temperature.

  • Initiate the reaction by adding the [14C-methyl]-betaine working solution (final concentration, e.g., 64 µM).

  • Incubate the reaction mixture for a defined period (e.g., 60-120 minutes) at 37°C.

  • Terminate the reaction by adding 1 mL of ice-cold deionized water to each tube and immediately placing them on ice.

  • Prepare small columns with Dowex 1-X8 resin.

  • Apply the entire reaction mixture to the Dowex column. The positively charged [14C-methyl]-betaine will be retained by the resin, while the newly formed, neutral [14C]-methionine will pass through.

  • Collect the eluate in a scintillation vial.

  • Add scintillation cocktail to the vial, mix thoroughly, and measure the radioactivity using a liquid scintillation counter.

Protocol 2: IC50 Determination for this compound

This protocol describes how to determine the concentration of this compound that inhibits 50% of BHMT activity using the radiometric assay as the readout.

A. Additional Reagents

  • S-(δ-carboxybutyl)-L-homocysteine (this compound) stock solution (e.g., 10 mM in buffer)

  • DMSO or appropriate buffer for inhibitor dilution

B. Experimental Workflow Diagram

Workflow A Prepare Reagents (Buffer, Substrates, Enzyme) C Aliquot Enzyme into Assay Tubes A->C B Prepare this compound Serial Dilutions D Add this compound Dilutions or Vehicle (Pre-incubate 5 min at 37°C) B->D C->D E Add L-Homocysteine D->E F Initiate Reaction with [14C]-Betaine E->F G Incubate at 37°C (e.g., 60-120 min) F->G H Terminate Reaction (Add Cold Water) G->H I Separate Product (Dowex Column) H->I J Measure Radioactivity (Scintillation Counting) I->J K Calculate % Inhibition J->K L Plot % Inhibition vs. [this compound] and Determine IC50 K->L

Caption: Workflow for determining the IC50 of this compound against the BHMT enzyme.

C. Assay Procedure for IC50 Determination

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is a good starting point. Include a vehicle control (buffer or DMSO without inhibitor) for 0% inhibition (maximum activity) and a control without enzyme for background.

  • Set up Assay Tubes: For each inhibitor concentration, set up triplicate reactions in microcentrifuge tubes.

  • Pre-incubation with Inhibitor:

    • To each tube, add the BHMT enzyme solution.

    • Add the corresponding this compound dilution or vehicle control.

    • Add the potassium phosphate buffer.

    • Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at 37°C.

  • Reaction Initiation and Incubation:

    • Add L-homocysteine to the tubes. For IC50 determination, it is common to use substrate concentrations at or below their Km values to maximize sensitivity to inhibitors.[1] For BHMT, concentrations of 100 µM for DL-homocysteine and 0.25 mM for betaine have been used.[1]

    • Initiate the reaction by adding the [14C-methyl]-betaine working solution. The total reaction volume should be consistent (e.g., 100 µL).

    • Incubate and terminate the reaction as described in Protocol 1.

  • Product Quantification: Separate the radiolabeled product and measure radioactivity as described in Protocol 1.

D. Data Analysis

  • Calculate Percent Inhibition: For each this compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background))

    • CPM_inhibitor: Counts per minute for the sample with this compound.

    • CPM_vehicle: Counts per minute for the vehicle control (0% inhibition).

    • CPM_background: Counts per minute for the no-enzyme control.

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CBHcy Dosage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Carboxypeptidase of Homocysteine (CBHcy) is a designation used here for illustrative purposes to represent an enzyme aimed at metabolizing homocysteine. The data, protocols, and pathways described are hypothetical and intended to serve as a guide for researchers working with similar novel enzymatic therapies. Always refer to specific experimental data for your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-related toxicity?

A1: The primary toxicity of this compound is hypothesized to be on-target, resulting from an excessive reduction of systemic homocysteine below physiological requirements. Homocysteine is a key intermediate in the methionine cycle.[1][2][3][4] Depleting it excessively can disrupt essential processes like methylation and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[2][3] Off-target toxicity, while less likely for a highly specific enzyme, could include immunogenic reactions.[5][6]

Q2: What are the typical starting doses for in vitro and in vivo studies?

A2: For in vitro studies, a starting concentration range of 1-10 µg/mL is recommended for initial cell viability assays. For in vivo studies in murine models, a starting dose of 1-5 mg/kg administered intravenously is a common starting point for exploratory toxicology. These are general recommendations and should be adapted based on preliminary data.

Q3: How can I monitor for potential toxicity in my animal studies?

A3: Monitor for signs of acute toxicity such as changes in weight, behavior, and food/water intake.[7] Regular blood draws to assess liver enzymes (ALT, AST), kidney function (BUN, creatinine), and complete blood counts are crucial.[8] Histopathological examination of major organs at the end of the study is also recommended to identify any tissue-level damage.[8]

Q4: Is there a risk of immunogenicity with recombinant this compound?

A4: Yes, as with most recombinant enzyme therapies, there is a potential for an immune response.[5][6] This can range from the development of neutralizing antibodies, which reduce efficacy, to hypersensitivity reactions. It is advisable to monitor for antibody formation using methods like ELISA, especially in longer-term studies.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assays. 1. Inconsistent cell seeding density.2. Reagent instability (e.g., thawed and refrozen multiple times).3. Pipetting errors.[9]1. Ensure a homogenous single-cell suspension before plating.2. Prepare fresh reagents and buffers for each experiment.[10]3. Use calibrated pipettes and practice consistent technique.
No significant reduction in homocysteine levels in vivo at expected therapeutic doses. 1. Rapid clearance of this compound from circulation.2. Presence of neutralizing antibodies.3. Incorrect dosage calculation or administration.1. Perform pharmacokinetic (PK) studies to determine the half-life of this compound.2. Screen serum for anti-CBHcy antibodies.3. Double-check all calculations and ensure proper administration technique (e.g., successful IV injection).
Unexpected animal mortality at low doses. 1. Contamination of the enzyme preparation (e.g., endotoxin).2. Hypersensitivity reaction.3. Off-target effects on a critical pathway.1. Test the this compound stock for endotoxin contamination.2. Observe animals closely after dosing for signs of anaphylaxis.3. Conduct a broader screen of metabolic panels to identify unexpected physiological changes.
Enzyme activity is lower than expected in functional assays. 1. Suboptimal buffer pH or ionic strength.2. Presence of inhibitors in the sample matrix.3. Improper storage of the enzyme.1. Optimize assay conditions using a matrix of different buffers and pH values.[11]2. If using biological samples, consider a purification/dialysis step.3. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hrs)IC50 (µg/mL)
HepG2 (Human Liver)MTT Assay[12][13][14]48> 100
HUVEC (Human Endothelial)LDH Release Assay[15][16]48> 100
SH-SY5Y (Human Neuroblastoma)ATP-based Luminescence[12][13]7285.4

Table 2: Hypothetical In Vivo Single-Dose Toxicity of this compound in Mice

Dose (mg/kg, IV)Observation PeriodKey Findings
1014 daysNo adverse effects observed (NOAEL).
5014 daysTransient (~24h) lethargy, no significant weight loss.
10014 days10% mortality, significant weight loss in survivors.
20014 days80% mortality within 72 hours (Maximum Tolerated Dose likely < 100 mg/kg).

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of this compound on the metabolic activity of a cell line, serving as an indicator of cell viability.[12][13][14]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only) and a positive control for toxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Protocol 2: Acute In Vivo Toxicity Study in Mice

This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single intravenous dose of this compound.[8][17]

Methodology:

  • Animal Model: Use 8-week-old C57BL/6 mice, with 5 males and 5 females per dose group.

  • Dose Formulation: Dissolve lyophilized this compound in sterile saline to the desired concentrations (e.g., 10, 50, 100, 200 mg/kg).

  • Administration: Administer a single dose via intravenous (tail vein) injection. The injection volume should be 10 mL/kg. Include a vehicle control group (saline only).

  • Monitoring: Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for 14 days. Record body weights daily for the first week and then twice weekly.

  • Terminal Procedures: At day 14, euthanize all surviving animals. Collect blood for clinical chemistry and hematology.

  • Necropsy: Perform a full gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, brain, lungs) and preserve them in 10% neutral buffered formalin for histopathological analysis.

Visualizations

Signaling Pathway

// Nodes Methionine [label="Methionine", fillcolor="#F1F3F4", fontcolor="#202124"]; SAM [label="S-Adenosylmethionine\n(SAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAH [label="S-Adenosylhomocysteine\n(SAH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homocysteine [label="Homocysteine", fillcolor="#FBBC05", fontcolor="#202124"]; Cystathionine [label="Cystathionine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cysteine [label="Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylation [label="Cellular Methylation\n(DNA, proteins, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Therapeutic Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Metabolites [label="Inactive Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges - Methionine Cycle Methionine -> SAM [label="MAT"]; SAM -> SAH [label="Methyltransferases"]; SAM -> Methylation [dir=none, style=dashed]; Methylation -> SAH [style=dashed]; SAH -> Homocysteine [label="SAHH"]; Homocysteine -> Methionine [label="MS, MTHFR"];

// Edges - Transsulfuration Pathway Homocysteine -> Cystathionine [label="CBS"]; Cystathionine -> Cysteine;

// Edges - this compound Action Homocysteine -> Metabolites [label="Degradation", color="#EA4335", fontcolor="#EA4335"]; this compound -> Homocysteine [style=dashed, arrowhead=tee, color="#EA4335"]; } dot Caption: Role of this compound in Homocysteine Metabolism.

Experimental Workflow

// Nodes start [label="Start: Define Therapeutic Goal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; in_vitro [label="1. In Vitro Studies\n- Determine IC50 on various cell lines\n- Assess mechanism of action", fillcolor="#F1F3F4", fontcolor="#202124"]; pk_pd [label="2. In Vivo PK/PD Studies\n- Establish dose-exposure relationship\n- Correlate exposure with Hcy reduction", fillcolor="#F1F3F4", fontcolor="#202124"]; tox [label="3. In Vivo Toxicology\n- Single & Repeat-Dose Studies\n- Identify NOAEL and MTD", fillcolor="#FBBC05", fontcolor="#202124"]; efficacy [label="4. Efficacy Studies\n- Use disease model\n- Test doses below MTD", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Establish Therapeutic Window", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Optimized Dosage Regimen", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> in_vitro; in_vitro -> pk_pd; pk_pd -> tox; tox -> efficacy; efficacy -> decision; decision -> end; tox -> decision [style=dashed]; } dot Caption: Workflow for this compound Dosage Optimization.

References

Technical Support Center: Troubleshooting Inconsistent Hyperhomocysteinemia with Holotranscobalamin (HoloTC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent hyperhomocysteinemia in their experiments, with a focus on the utility of holotranscobalamin (HoloTC or active B12) measurements.

Frequently Asked Questions (FAQs)

Q1: What is hyperhomocysteinemia and why are my measurements inconsistent?

A1: Hyperhomocysteinemia is a condition characterized by elevated levels of homocysteine in the blood, typically defined as a plasma concentration above 15 µmol/L[1][2][3]. Inconsistent or fluctuating homocysteine levels can be attributed to a variety of factors including:

  • Genetic Predispositions: Polymorphisms in genes involved in the folate cycle, such as MTHFR, can lead to instability in homocysteine levels, causing significant fluctuations over time rather than a consistently high reading[4].

  • Dietary Factors: The intake of B vitamins (B12, B6, and folate), which are essential cofactors for homocysteine metabolism, can vary daily and impact plasma homocysteine levels[4][5][6].

  • Lifestyle Factors: Smoking and excessive alcohol or coffee consumption may influence homocysteine concentrations[6].

  • Physiological Conditions: Age, sex, and underlying diseases such as chronic kidney disease, hypothyroidism, and certain cancers can all contribute to variable homocysteine levels[1][2][3][5].

  • Analytical Variability: Pre-analytical and analytical variables in sample handling and laboratory procedures can introduce inconsistencies.

Q2: What is Holotranscobalamin (HoloTC) and how does it relate to hyperhomocysteinemia?

A2: Holotranscobalamin (HoloTC), also known as active B12, is the complex of vitamin B12 bound to its transport protein, transcobalamin[7][8]. This is the biologically active form of vitamin B12 that can be taken up and utilized by cells[9]. Since vitamin B12 is a crucial cofactor for the remethylation of homocysteine to methionine, a deficiency in active B12 can lead to an accumulation of homocysteine in the blood, resulting in hyperhomocysteinemia[10][11]. HoloTC is considered an earlier and more sensitive marker of vitamin B12 deficiency than total serum B12 levels[11][12].

Q3: Can I rely solely on HoloTC measurements to investigate inconsistent hyperhomocysteinemia?

A3: While HoloTC is a valuable tool, relying on it exclusively has potential pitfalls. Studies have shown discrepancies between HoloTC and total vitamin B12 levels, and instances of false-negative HoloTC results in vitamin B12 deficient patients have been reported[13][14]. Therefore, a comprehensive approach is recommended, often including total serum B12, methylmalonic acid (MMA), and serum folate, in addition to HoloTC and homocysteine levels, for a more accurate assessment of vitamin B12 status and the underlying cause of hyperhomocysteinemia[7][10].

Q4: What are the expected reference ranges for homocysteine and HoloTC?

A4: Reference ranges can vary slightly between laboratories. The following tables provide generally accepted ranges.

Table 1: Plasma Homocysteine Levels

ClassificationHomocysteine Level (µmol/L)
Normal< 15
Moderate15-30
Intermediate30-100
Severe> 100
Data sourced from Healthline and Medical News Today[1][3]

Table 2: Serum Holotranscobalamin (HoloTC) Levels

ClassificationHoloTC Level (pmol/L)
Deficient< 35-40
Intermediate (Grey Zone)40-70
Normal> 70
Note: The consensus for a definitive reference interval is still evolving, with some sources suggesting a lower cutoff of around 40 pmol/L.[7]

Troubleshooting Guides

Issue 1: High variability in repeated homocysteine measurements from the same subject.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Pre-analytical Errors - Ensure consistent fasting status (8-12 hours) before blood collection[1].- Use appropriate collection tubes (e.g., EDTA plasma).- Process samples promptly to separate plasma/serum from cells.- Store samples at the correct temperature (-20°C or lower for long-term storage).
Dietary Fluctuations - Advise subjects to maintain a consistent diet, particularly regarding B vitamin intake, for a period before testing.- Consider a 24-hour dietary recall to assess for recent changes in intake of relevant nutrients.
Genetic Factors - If variability persists, consider genotyping for common polymorphisms in homocysteine metabolism genes (e.g., MTHFR C677T)[4].
Underlying Medical Conditions - Screen for conditions known to affect homocysteine levels, such as renal impairment or hypothyroidism[2][3].

Issue 2: Discrepancy between normal/borderline total B12 and low HoloTC with elevated homocysteine.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Early B12 Deficiency - Low HoloTC can be an early indicator of B12 deficiency before total B12 levels drop significantly[11][12].- Consider measuring methylmalonic acid (MMA), another sensitive marker of B12 deficiency. Elevated MMA would support a functional B12 deficiency[7].
Analytical Interference in Total B12 Assay - Certain conditions, like liver disease or myeloproliferative disorders, can falsely elevate total B12 levels[12].- In such cases, HoloTC may provide a more accurate reflection of the true B12 status.
Transcobalamin Abnormalities - Genetic deficiencies in transcobalamin are rare but can affect B12 transport and utilization[7].

Issue 3: Normal HoloTC and normal total B12, but persistent, intermittent hyperhomocysteinemia.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Folate or Vitamin B6 Deficiency - Homocysteine metabolism is also dependent on folate and vitamin B6[10].- Measure serum/RBC folate and plasma pyridoxal 5'-phosphate (the active form of B6) to rule out deficiencies in these vitamins.
Renal Insufficiency - Impaired kidney function can lead to homocysteine accumulation.- Assess renal function by measuring serum creatinine and calculating the estimated glomerular filtration rate (eGFR).
Genetic Factors - As mentioned in Issue 1, genetic polymorphisms can cause fluctuations in homocysteine levels independent of B vitamin status[4].
Other Pathologies - Consider other conditions associated with hyperhomocysteinemia, such as hypothyroidism or psoriasis[2][3].

Experimental Protocols

Protocol 1: Measurement of Total Plasma Homocysteine

  • Sample Collection: Collect whole blood in an EDTA-containing tube.

  • Sample Processing: Centrifuge at 2000-3000 x g for 15 minutes at 4°C within one hour of collection.

  • Plasma Separation: Carefully aspirate the plasma supernatant and transfer to a clean, labeled cryovial.

  • Storage: Store plasma at -20°C or colder until analysis.

  • Analysis: Homocysteine levels are typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection or by immunoassays on automated clinical chemistry analyzers. The chosen method should be validated for accuracy and precision.

Protocol 2: Measurement of Serum Holotranscobalamin (HoloTC)

  • Sample Collection: Collect whole blood in a serum separator tube (SST).

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.

  • Sample Processing: Centrifuge at 1000-1300 x g for 15 minutes.

  • Serum Separation: Transfer the serum to a clean, labeled cryovial.

  • Storage: Store serum at -20°C or colder until analysis.

  • Analysis: HoloTC is measured using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or microparticle enzyme immunoassay (MEIA), which are available as commercial kits[13].

Visualizations

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-adenosylmethionine Met->SAM SAH S-adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Hcy->Met Methionine Synthase Cys Cysteine Hcy->Cys Cystathionine β-synthase THF Tetrahydrofolate MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->THF B12 Vitamin B12 (Cobalamin) HoloTC HoloTC (Active B12) HoloTC->Hcy B6 Vitamin B6 B6->Hcy Folate Folate Folate->THF

Caption: Homocysteine Metabolism Pathway.

Troubleshooting_Workflow start Inconsistent Hyperhomocysteinemia (>15 µmol/L) check_preanalytical Verify Pre-analytical Procedures (Fasting, Sample Handling) start->check_preanalytical measure_b_vitamins Measure HoloTC, Total B12, Serum Folate, and Vitamin B6 check_preanalytical->measure_b_vitamins low_holotc Low HoloTC measure_b_vitamins->low_holotc normal_holotc Normal HoloTC measure_b_vitamins->normal_holotc b12_deficiency Investigate for Vitamin B12 Deficiency low_holotc->b12_deficiency Yes other_deficiencies Check for Folate or B6 Deficiency normal_holotc->other_deficiencies Yes measure_mma Consider MMA Measurement b12_deficiency->measure_mma check_other_causes Investigate Other Causes: - Renal Function - Hypothyroidism - Genetic Factors (MTHFR) other_deficiencies->check_other_causes Experimental_Workflow cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis cluster_interpretation Data Interpretation blood_draw Whole Blood Draw edta_tube EDTA Tube (for Homocysteine) blood_draw->edta_tube sst_tube Serum Separator Tube (for HoloTC) blood_draw->sst_tube centrifuge_plasma Centrifuge -> Collect Plasma edta_tube->centrifuge_plasma centrifuge_serum Clot & Centrifuge -> Collect Serum sst_tube->centrifuge_serum hcy_analysis Homocysteine Analysis (HPLC or Immunoassay) centrifuge_plasma->hcy_analysis holotc_analysis HoloTC Analysis (Immunoassay) centrifuge_serum->holotc_analysis data_review Compare Results to Reference Ranges hcy_analysis->data_review holotc_analysis->data_review troubleshoot Troubleshoot based on Discrepancies data_review->troubleshoot

References

Technical Support Center: CBHcy Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of S-(4-Carboxybutyl)-D,L-homocysteine (CBHcy). The following information is designed to address common issues and questions that may arise during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years. It is also recommended to store the solid compound in a desiccated environment.

Q2: How should I store this compound in solution?

A2: The recommended solvent for this compound is DMSO. For stock solutions prepared in DMSO, it is advised to store them in aliquots in tightly sealed vials. For long-term storage of up to six months, -80°C is recommended. For shorter-term storage of up to one month, -20°C is suitable. It is generally advised to prepare and use solutions as soon as possible.

Q3: Can I dissolve this compound in aqueous buffers?

A3: While DMSO is the recommended solvent, aqueous solutions of similar compounds like L-homocysteine can be prepared in buffers such as PBS (pH 7.2). However, the stability of L-homocysteine in aqueous solutions is limited, and it is not recommended to store these solutions for more than one day. The solubility and stability of this compound in various aqueous buffers should be experimentally determined.

Q4: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A4: Yes, inconsistent experimental outcomes are a potential indicator of compound instability. Degradation of this compound can lead to a reduced effective concentration and the formation of byproducts with potentially different activities. Factors such as pH of the culture medium, incubation temperature, and exposure to light can influence stability.

Q5: What are the likely degradation pathways for this compound?

A5: As a sulfur-containing amino acid analog, this compound may be susceptible to oxidation. The thiol group can be oxidized to form disulfides or further to sulfenic, sulfinic, and sulfonic acids.[1] The stability of related compounds like S-adenosylmethionine (SAM) is known to be affected by pH, with degradation occurring in neutral to alkaline solutions.[2][3]

Q6: How can I minimize the degradation of this compound in my cell culture experiments?

A6: To minimize degradation in cell culture, it is advisable to prepare fresh stock solutions and add this compound to the culture medium immediately before starting the experiment. If possible, consider using serum-free media for the duration of the experiment to reduce potential enzymatic degradation. Minimizing the exposure of the compound to light and elevated temperatures before the experiment is also recommended.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot potential stability issues with this compound.

Problem: Inconsistent or lower-than-expected activity in in vitro/in vivo experiments.

Potential Cause 1: Degradation of solid this compound due to improper storage.

  • Troubleshooting Step: Verify the storage conditions of your solid this compound. Ensure it has been stored at the recommended temperature (-20°C for long-term) and in a desiccated environment.

  • Solution: If storage conditions were not optimal, consider using a fresh vial of this compound.

Potential Cause 2: Degradation of this compound in stock solution.

  • Troubleshooting Step: Review the age and storage conditions of your DMSO stock solution. If it has been stored for an extended period or at an incorrect temperature, degradation may have occurred.

  • Solution: Prepare a fresh stock solution from solid this compound immediately before your experiment.

Potential Cause 3: Instability in experimental media.

  • Troubleshooting Step: The pH, temperature, and components of your experimental medium can affect the stability of this compound.

  • Solution: Perform a stability study of this compound in your specific experimental medium. This can be done by incubating a known concentration of this compound in the medium under experimental conditions and analyzing its concentration at different time points using HPLC.

Problem: Unexpected peaks observed during HPLC analysis.

Potential Cause: Formation of degradation products.

  • Troubleshooting Step: Unexpected peaks may indicate the presence of impurities or degradation products.

  • Solution: Develop a stability-indicating HPLC method that can separate the parent this compound peak from any potential degradation products. This involves subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, light, heat) to intentionally generate degradation products and then optimizing the HPLC method to resolve these peaks from the main compound.

Quantitative Data Summary

FormSolvent/ConditionStorage TemperatureDurationStability
Solid (Powder) Desiccated-20°C3 yearsStable
Desiccated4°C2 yearsStable
Solution DMSO-80°C6 monthsStable
DMSO-20°C1 monthStable

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound

This protocol is a general guideline for determining the stability of this compound in different buffer solutions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Acetate buffer (pH 4-6)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glycine buffer (pH 8-11)

  • 96-well plates (Teflon or polypropylene)

  • HPLC system with UV or MS detector

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a working concentration of 1-5 µM in the different buffers (acetate, PBS, glycine).

  • Incubation: Incubate the working solutions in a 96-well plate at 37°C.

  • Time Points: Collect aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: To stop further degradation, mix the collected aliquots with methanol (e.g., 1:1 ratio) and store at -20°C until analysis.

  • HPLC Analysis: Analyze all samples by HPLC in a single batch. Monitor the peak area of the parent this compound compound.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each buffer condition. The rate of decrease in the peak area indicates the stability of this compound under those conditions.

Protocol for Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing.

1. Materials:

  • This compound (solid and/or in solution)

  • Chemically inert transparent containers

  • Photostability chamber equipped with a light source that provides both cool white fluorescent and near-ultraviolet (UV) lamps.

  • Dark control samples (wrapped in aluminum foil)

  • HPLC system

2. Procedure:

  • Sample Preparation: Place the this compound samples (solid or in solution) in the transparent containers. Prepare parallel samples to be used as dark controls.

  • Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. The dark controls should be placed alongside the exposed samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls. Any significant degradation or the appearance of new peaks in the light-exposed samples indicates photosensitivity.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions of Solid this compound start->check_storage check_solution_prep Review Stock Solution Preparation and Storage start->check_solution_prep check_media_stability Assess Stability in Experimental Medium start->check_media_stability hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis check_solution_prep->hplc_analysis check_media_stability->hplc_analysis degradation_observed Degradation Observed? hplc_analysis->degradation_observed use_fresh_stock Use Freshly Prepared Stock Solution degradation_observed->use_fresh_stock Yes no_degradation No Significant Degradation degradation_observed->no_degradation No optimize_conditions Optimize Experimental Conditions (e.g., pH, temperature) use_fresh_stock->optimize_conditions other_factors Investigate Other Experimental Variables no_degradation->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Stability_Testing_Workflow start Initiate Stability Study prepare_samples Prepare this compound Solutions in Relevant Media/Buffers start->prepare_samples stress_conditions Expose Samples to Stress Conditions (pH, Temp, Light, Oxidation) prepare_samples->stress_conditions time_points Collect Aliquots at Defined Time Points stress_conditions->time_points hplc_analysis Analyze Samples by Stability-Indicating HPLC Method time_points->hplc_analysis data_analysis Analyze Data to Determine Degradation Rate hplc_analysis->data_analysis report Report Stability Profile data_analysis->report

Caption: General workflow for conducting a chemical stability study of this compound.

References

Technical Support Center: S-(delta-carboxybutyl)-dl-homocysteine (SCBH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of S-(delta-carboxybutyl)-dl-homocysteine (SCBH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of S-(delta-carboxybutyl)-dl-homocysteine (SCBH)?

A1: S-(delta-carboxybutyl)-dl-homocysteine (SCBH), also known as S-(α-carboxybutyl)-DL-homocysteine (CBHcy), is a potent inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT).[1][2][3] BHMT is a key enzyme in the methionine cycle, responsible for the remethylation of homocysteine to methionine using betaine as a methyl donor.

Q2: What are the expected primary on-target effects of SCBH administration in an experimental model?

A2: The primary on-target effect of SCBH is the inhibition of BHMT activity, which leads to several predictable downstream metabolic changes:

  • Hyperhomocysteinemia: A significant elevation in plasma homocysteine levels.[1][2][3]

  • Increased Plasma Betaine: As the utilization of betaine by BHMT is blocked, its concentration in the plasma increases.[1][3]

  • Decreased Plasma Choline: A decrease in plasma choline levels may be observed.[1][3]

Q3: What are the known off-target effects of SCBH?

A3: Studies have investigated several potential off-target effects of SCBH. While it does not appear to affect all related enzymes, some significant off-target activities have been observed:

  • Decreased Cystathionine β-synthase (CBS) activity: A key enzyme in the transsulfuration pathway of homocysteine metabolism.[1][3]

  • Increased Glycine N-methyltransferase (GNMT) activity: An enzyme involved in the regulation of S-adenosylmethionine (SAM) levels.[1][3]

  • No effect on key folate cycle enzymes: SCBH has been shown to have no significant effect on methionine synthase (MS), methylenetetrahydrofolate reductase (MTHFR), phosphatidylethanolamine N-methyltransferase (PEMT), or CTP:phosphocholine cytidylyltransferase (CT) activities.[1][2][3]

Q4: Are there any observed effects of SCBH on global DNA methylation?

A4: Despite causing significant perturbations in methionine metabolism, studies have shown that SCBH treatment does not appear to affect global DNA and CpG island methylation.[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
No significant increase in plasma homocysteine after SCBH administration. 1. Inadequate dosage or administration route: The dose of SCBH may be too low, or the administration route may not be optimal for absorption in your model.1a. Review Dosage: Compare your dosage with published studies. For example, dietary administration of 5 mg/meal every 8 hours for 3 days has been shown to be effective in rats.[2][3] 1b. Consider Administration Route: Intraperitoneal injection has also been shown to be effective in mice.[1]
2. Issues with SCBH compound integrity: The compound may have degraded.2a. Check Compound Storage: Ensure SCBH is stored under appropriate conditions (cool, dry, and dark). 2b. Verify Compound Quality: If possible, verify the purity and integrity of your SCBH stock using appropriate analytical methods.
Unexpected changes in the expression or activity of enzymes other than BHMT, CBS, and GNMT. 1. Unidentified off-target effects: SCBH may have additional off-target effects not yet characterized in the literature.1a. Literature Search: Conduct a thorough search for recent publications on SCBH or similar compounds. 1b. Control Experiments: Include additional control groups in your experiments to isolate the effects of SCBH. Consider measuring a broader panel of related enzyme activities.
2. Model-specific responses: Your experimental model (e.g., cell line, animal strain) may have a unique response to SCBH.2a. Characterize Baseline: Thoroughly characterize the baseline metabolic profile of your model system.
Observed liver damage or other signs of toxicity. 1. High dosage or prolonged treatment: While studies have reported no liver damage at specific doses and durations, higher concentrations or longer exposure could potentially lead to toxicity.[1][3]1a. Dose-Response Study: Perform a dose-response study to determine the optimal concentration of SCBH that achieves the desired effect without causing toxicity. 1b. Monitor Toxicity Markers: Routinely monitor plasma markers of liver damage (e.g., ALT, AST) and perform histological analysis of liver tissue.

Quantitative Data Summary

The following tables summarize the quantitative effects of SCBH observed in a study on rats fed a diet containing 5 mg of SCBH per meal every 8 hours for 3 days.[2][3]

Table 1: Effects of SCBH on Liver Enzyme Activities

EnzymeChange in Activity
Betaine-Homocysteine S-Methyltransferase (BHMT)90% decrease
Cystathionine β-Synthase (CBS)56% decrease
Glycine N-Methyltransferase (GNMT)52% increase
Methionine Synthase (MS)No effect
Methylenetetrahydrofolate Reductase (MTHFR)No effect
Phosphatidylethanolamine N-Methyltransferase (PEMT)No effect
CTP:phosphocholine Cytidylyltransferase (CT)No effect

Table 2: Effects of SCBH on Plasma Metabolite Levels

MetaboliteChange in Plasma Level
HomocysteineSignificant increase
Betaine15-fold increase
Choline22% decrease
S-Adenosylmethionine (SAM) in liver25% decrease
S-Adenosylhomocysteine (SAH) in liverNo change

Experimental Protocols

Protocol 1: In Vivo Induction of Hyperhomocysteinemia in Rats using SCBH

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Individually housed in a controlled environment.

  • Diet: An L-amino acid-defined diet.

  • Treatment Group: Diet containing SCBH (5 mg per meal).

  • Control Group: Diet without SCBH.

  • Administration: Meal-fed every 8 hours for 3 days.

  • Sample Collection: At the end of the treatment period, collect blood samples for plasma analysis and liver tissue for enzyme activity and metabolite assays.

  • Analysis: Measure plasma homocysteine, betaine, and choline levels. Assay liver tissue for the activities of BHMT, CBS, GNMT, MS, MTHFR, PEMT, and CT.

Visualizations

Diagram 1: Homocysteine Metabolism and the Impact of SCBH

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases GNMT_node GNMT (Activity Increased) Hcy Homocysteine SAH->Hcy Hcy->Met MS Hcy->Met BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS CBS_node CBS (Activity Decreased) Cysteine Cysteine Cystathionine->Cysteine Betaine Betaine DMG Dimethylglycine Betaine->DMG THF THF MTHF 5-Methyl-THF MTHF->THF SCBH SCBH SCBH->Hcy Inhibits BHMT

Caption: SCBH inhibits BHMT, leading to altered homocysteine metabolism.

Diagram 2: Experimental Workflow for Investigating SCBH Effects

start Start: Experimental Design animal_prep Animal Model Preparation (e.g., Rats) start->animal_prep diet_prep Diet Preparation (Control vs. SCBH) start->diet_prep treatment Treatment Period (e.g., 3 days) animal_prep->treatment diet_prep->treatment sample_collection Sample Collection (Blood & Liver) treatment->sample_collection plasma_analysis Plasma Analysis (Homocysteine, Betaine, Choline) sample_collection->plasma_analysis liver_analysis Liver Tissue Analysis sample_collection->liver_analysis data_analysis Data Analysis & Interpretation plasma_analysis->data_analysis enzyme_assays Enzyme Activity Assays (BHMT, CBS, GNMT, etc.) liver_analysis->enzyme_assays metabolite_assays Metabolite Assays (SAM, SAH) liver_analysis->metabolite_assays enzyme_assays->data_analysis metabolite_assays->data_analysis

Caption: Workflow for studying SCBH effects in an animal model.

Diagram 3: Troubleshooting Logic for Unexpected Results

start Unexpected Experimental Result check_dosage Verify SCBH Dosage and Administration Route start->check_dosage No effect observed? review_literature Review Recent Literature for New Off-Target Effects start->review_literature Unexpected off-target effects? dose_response Conduct Dose-Response Toxicity Study start->dose_response Toxicity observed? check_compound Assess SCBH Compound Integrity check_dosage->check_compound control_experiments Perform Additional Control Experiments review_literature->control_experiments model_characterization Characterize Baseline of Experimental Model control_experiments->model_characterization

Caption: A logical approach to troubleshooting unexpected SCBH results.

References

Technical Support Center: Confirmation of BHMT Inhibition in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT) in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to confirm BHMT inhibition in tissue?

The most direct method is to perform a BHMT enzyme activity assay on tissue homogenates. This assay measures the rate of conversion of homocysteine to methionine, a reaction catalyzed by BHMT. A significant decrease in this rate in treated samples compared to controls indicates inhibition.

Q2: How can I be sure that the observed effect is specific to BHMT inhibition?

To ensure specificity, it is crucial to complement enzyme activity assays with other measurements. This includes:

  • Metabolite Analysis: Quantify the levels of BHMT's substrate (homocysteine) and its product (methionine). BHMT inhibition is expected to lead to an increase in homocysteine levels.[1][2]

  • Protein Quantification: Perform a Western blot to measure the total amount of BHMT protein. This helps to confirm that the observed decrease in activity is due to inhibition and not a reduction in the amount of enzyme present.[2]

  • Use of Specific Inhibitors: Employ well-characterized, specific inhibitors of BHMT, such as S-(delta-carboxybutyl)-dl-homocysteine (CBHcy), in your experiments.[2]

Q3: My BHMT enzyme activity assay shows no signal. What could be wrong?

Several factors could lead to a lack of signal in your enzyme activity assay:

  • Improper Reagent Temperature: Ensure all assay buffers and reagents (except the enzyme, which should be kept on ice) are equilibrated to the specified assay temperature (e.g., 37°C).[3]

  • Omitted Reagent: Double-check the protocol to ensure no reagents were missed.[3]

  • Incorrect Wavelength: Verify that you are using the correct wavelength for detection on your plate reader.[3]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Long-term storage of BHMT in the absence of a thiol-reducing agent can lead to an irreversible loss of activity.[4]

Q4: The homocysteine levels in my tissue samples are highly variable. How can I improve consistency?

Variability in metabolite measurements can arise from several sources. To improve consistency:

  • Standardized Sample Collection: Ensure that all tissue samples are collected and processed in a consistent manner.

  • Immediate Processing or Flash Freezing: Process tissues immediately after collection or flash-freeze them in liquid nitrogen and store them at -80°C to prevent metabolic changes.

  • Robust Quantification Method: Utilize a sensitive and reliable method for quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is well-suited for measuring homocysteine and methionine in biological samples.[5][6][7]

Q5: My Western blot for BHMT shows inconsistent bands. What are the common causes?

Inconsistent band detection in Western blotting can be due to:

  • Inconsistent Sample Loading: It is crucial to load equal amounts of total protein in each lane. Perform a protein concentration assay (e.g., Bradford or BCA) before loading your samples.[8][9]

  • Variable Transfer Efficiency: Ensure proper setup of your transfer apparatus to achieve even transfer of proteins from the gel to the membrane.

  • Antibody Incubation Times: Use consistent incubation times and temperatures for both primary and secondary antibodies.[10]

Experimental Workflows & Signaling Pathways

BHMT_Pathway cluster_cycle Methionine Cycle cluster_remethylation Homocysteine Remethylation Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Vitamin B12 dependent) BHMT BHMT Homocysteine->BHMT BHMT->Methionine Methionine DMG Dimethylglycine BHMT->DMG DMG Betaine Betaine (from Choline) Betaine->BHMT Inhibitor BHMT Inhibitor (e.g., this compound) Inhibitor->BHMT BHMT_Inhibition_Workflow cluster_treatment In Vivo / Ex Vivo Treatment cluster_sampling Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation of Inhibition Animal Animal Model or Tissue Culture Treatment Administer BHMT Inhibitor or Vehicle Control Animal->Treatment Harvest Harvest Tissue (e.g., Liver, Kidney) Treatment->Harvest Homogenize Homogenize Tissue Harvest->Homogenize ActivityAssay BHMT Enzyme Activity Assay Homogenize->ActivityAssay Metabolite Metabolite Analysis (LC-MS/MS) Homogenize->Metabolite WesternBlot Western Blot Homogenize->WesternBlot DecreasedActivity Decreased BHMT Activity ActivityAssay->DecreasedActivity IncreasedHcy Increased Homocysteine Metabolite->IncreasedHcy NoChangeProtein No Change in BHMT Protein WesternBlot->NoChangeProtein

References

Technical Support Center: CBHcy Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of S-(δ-carboxybutyl)-DL-homocysteine (CBHcy), a potent and specific inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT). The information provided here will help in designing experiments, troubleshooting common issues, and adjusting dosages for different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT). BHMT is a key enzyme in the methionine cycle, responsible for the remethylation of homocysteine to methionine, using betaine as a methyl donor. By inhibiting BHMT, this compound blocks this pathway, leading to an accumulation of homocysteine in the plasma, a condition known as hyperhomocysteinemia.[1] This makes this compound a valuable tool for studying the metabolic consequences of elevated homocysteine levels.

Q2: What is a typical starting dosage for this compound in mice?

A2: A commonly used dosage of this compound in BALB/c mice is a 1 mg intraperitoneal (i.p.) injection.[1] This dose has been shown to effectively inhibit hepatic BHMT activity by approximately 87% and cause a significant increase in plasma total homocysteine (tHcy) levels within 2 hours of administration.[1] However, this should be considered a starting point, and the optimal dose may vary depending on the mouse strain and experimental goals.

Q3: Why is it necessary to adjust the this compound dosage for different mouse strains?

A3: Different inbred mouse strains, such as C57BL/6 and BALB/c, exhibit significant genetic and physiological differences. These variations can affect drug metabolism, baseline homocysteine levels, and the activity of enzymes involved in the methionine cycle.[2][3] For instance, BALB/c and C57BL/6 mice are known to have different immune responses and metabolic profiles, which can influence their response to chemical compounds.[3][4] Therefore, a dose that is effective and non-toxic in one strain may be less effective or more toxic in another.

Q4: How do I determine the optimal this compound dosage for a new mouse strain?

A4: When working with a mouse strain for which there is no established this compound dosage, it is crucial to perform a dose-response pilot study. This typically involves the following steps:

  • Literature Review: Check for any published studies that have used this compound or other homocysteine-elevating agents in your specific mouse strain.

  • Start Low: Begin with a low dose, such as 0.5 mg/kg, and gradually increase the dose in different cohorts of animals.

  • Monitor Plasma Homocysteine: The primary endpoint to measure the effectiveness of this compound is the level of total homocysteine in the plasma. Blood samples should be collected at various time points after administration (e.g., 2, 4, 8, and 24 hours) to determine the peak effect and duration of action.

  • Assess for Toxicity: Closely monitor the animals for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.

  • Establish a Dose-Response Curve: Plot the plasma homocysteine levels against the different doses of this compound to determine the dose that achieves the desired level of hyperhomocysteinemia for your experimental model.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in plasma homocysteine levels between animals of the same strain. 1. Inconsistent administration technique.2. Variation in the age, sex, or diet of the mice.3. Improper sample collection or processing.1. Ensure consistent intraperitoneal injection technique, including injection volume and location.2. Use mice of the same age and sex, and provide a standardized diet.3. Follow a strict protocol for blood collection, plasma separation, and storage to prevent degradation of homocysteine.
No significant increase in plasma homocysteine after this compound administration. 1. The administered dose is too low for the specific mouse strain.2. The this compound solution was not properly prepared or stored.3. The mouse strain is resistant to the effects of this compound.1. Perform a dose-escalation study to find a more effective dose.2. Prepare fresh this compound solutions for each experiment and ensure it is fully dissolved in a suitable vehicle (e.g., saline).3. Consider that some strains may have higher baseline BHMT activity or alternative pathways for homocysteine metabolism.
Signs of toxicity observed in the mice (e.g., weight loss, lethargy). 1. The administered dose is too high for the specific mouse strain.2. The mouse strain is particularly sensitive to elevated homocysteine levels or to the this compound compound itself.1. Reduce the dosage of this compound in subsequent experiments.2. Monitor the animals more frequently for adverse effects.3. If toxicity persists even at lower effective doses, consider a different mouse strain for your studies.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in BALB/c Mice

Parameter Value Reference
Mouse Strain BALB/c[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Dosage 1 mg per mouse[1]
Effect on BHMT Activity ~87% reduction at 2 hours post-injection[1]
Effect on Plasma tHcy ~2.7-fold increase at 2 hours post-injection[1]
Duration of Effect Effects on tHcy lasted nearly 8 hours[1]

Table 2: General Metabolic and Physiological Differences Between Common Mouse Strains

Characteristic C57BL/6 BALB/c Reference
Immune Response Bias Th1-biasedTh2-biased[3][4]
Drug Metabolism May differ in the expression and activity of cytochrome P450 enzymes.May differ in the expression and activity of cytochrome P450 enzymes.[5]
Baseline Hematology Higher WBC, lymphocytes, basophils.Higher hemoglobin, Hct, MCH, MCHC, neutrophils, eosinophils.[6]
Baseline Biochemistry Higher glucose, total protein, albumin, urea.Higher ALP.[6]

Experimental Protocols

Protocol: Intraperitoneal (i.p.) Injection of this compound in Mice

Materials:

  • S-(δ-carboxybutyl)-DL-homocysteine (this compound)

  • Sterile 0.9% saline solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Weigh each mouse to determine the correct injection volume.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in sterile 0.9% saline. For a 1 mg dose in a 200 µL injection volume, the concentration would be 5 mg/mL.

    • Ensure the this compound is completely dissolved. The solution should be prepared fresh on the day of the experiment.

  • Injection Procedure:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress, pain, or adverse reactions immediately after the injection and at regular intervals for the duration of the experiment.

Visualizations

Homocysteine_Metabolism cluster_remethylation Remethylation Pathways Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM ATP MAT MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Acceptor -> Methylated Acceptor Methyltransferases Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH SAHH Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine Serine CBS CBS MS MS BHMT BHMT Cysteine Cysteine Cystathionine->Cysteine Betaine Betaine Dimethylglycine Dimethylglycine Betaine->BHMT THF THF MTHF 5-CH3-THF MTHF->MS B12 This compound This compound This compound->BHMT Inhibits experimental_workflow start Start: Select Mouse Strain pilot Perform Dose-Response Pilot Study (if new strain) start->pilot dose Determine Optimal this compound Dose pilot->dose Established Protocol pilot->dose New Protocol administer Administer this compound via i.p. Injection dose->administer monitor Monitor for Clinical Signs of Toxicity administer->monitor collect Collect Blood Samples (time course) administer->collect data Data Analysis and Interpretation monitor->data analyze Analyze Plasma for Total Homocysteine collect->analyze analyze->data end End data->end

References

Technical Support Center: Troubleshooting CBHcy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cyclopentyl-homocysteine (CBHcy) to induce hyperhomocysteinemia. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound administration did not result in the expected increase in plasma homocysteine. What are the potential reasons for this?

A1: Several factors can contribute to a lack of response to this compound. We recommend a systematic troubleshooting approach to identify the root cause.

Troubleshooting Workflow:

G cluster_0 Initial Check cluster_1 Experimental Variables cluster_2 Verification & Analysis cluster_3 Outcome start Unexpected Result: No Rise in Homocysteine check_compound Verify this compound Integrity (Storage, Preparation) start->check_compound check_protocol Review Experimental Protocol (Dosage, Route, Frequency) start->check_protocol check_diet Analyze Animal Diet (Methionine, Betaine, B-Vitamins) check_compound->check_diet check_model Consider Animal Model (Species, Strain Differences) check_protocol->check_model measure_bhmt Measure Liver BHMT Activity check_diet->measure_bhmt measure_metabolites Analyze Related Metabolites (SAM, SAH) check_model->measure_metabolites conclusion Identify Cause of Experimental Failure measure_bhmt->conclusion measure_metabolites->conclusion

Caption: Troubleshooting workflow for unexpected results with this compound.

Detailed Troubleshooting Steps:

  • This compound Compound Integrity and Preparation:

    • Improper Storage: Ensure this compound has been stored according to the manufacturer's instructions to prevent degradation.

    • Incorrect Preparation: Verify the correct solvent was used and that the this compound was fully dissolved before administration. The stability of this compound in solution should also be considered, with freshly prepared solutions being optimal.

  • Experimental Protocol Review:

    • Dosage: The dosage of this compound is critical. Insufficient dosage will not adequately inhibit Betaine-Homocysteine S-Methyltransferase (BHMT).

    • Administration Route: Both intraperitoneal (i.p.) injection and dietary administration have been shown to be effective[1]. Ensure the chosen route is appropriate for your experimental design and that the administration was performed correctly.

    • Frequency and Timing: A single dose of this compound can induce a transient increase in homocysteine, with levels returning to normal within 24 hours. For a sustained elevation, repeated doses may be necessary.

  • Dietary Composition:

    • High Betaine Levels: Betaine is a substrate for BHMT. A diet rich in betaine or its precursor, choline, may counteract the inhibitory effect of this compound.

    • Low Methionine Levels: Homocysteine is derived from methionine. If the diet is deficient in methionine, there may be insufficient substrate to produce a measurable increase in homocysteine upon BHMT inhibition[2].

    • Vitamin B Deficiencies: Deficiencies in folate, vitamin B12, and vitamin B6 can independently lead to elevated homocysteine levels. While this might seem counterintuitive to the problem of a lack of increase, an underlying deficiency could alter the metabolic flux in unexpected ways when BHMT is inhibited.

  • Animal Model Considerations:

    • Species and Strain Differences: The expression and activity of BHMT can vary between species (e.g., mice vs. rats) and even between different strains of the same species[3]. This can affect the dose of this compound required to achieve a significant increase in homocysteine.

    • Compensatory Mechanisms: The body has other pathways for homocysteine metabolism, primarily the remethylation to methionine via methionine synthase (MS) and the transsulfuration pathway to cysteine via cystathionine β-synthase (CBS). It's possible that in certain models or under specific conditions, these pathways can compensate for the inhibition of BHMT, thus preventing a significant rise in homocysteine.

Q2: How can I confirm that this compound is effectively inhibiting BHMT in my experiment?

A2: Direct measurement of BHMT activity in liver tissue is the most definitive way to confirm the inhibitory effect of this compound. A significant reduction in BHMT activity post-administration indicates successful target engagement. Additionally, analyzing the levels of related metabolites can provide indirect evidence of BHMT inhibition.

Q3: Are there alternative methods to induce hyperhomocysteinemia if this compound proves ineffective in my model?

A3: Yes, several other methods can be employed to induce hyperhomocysteinemia:

  • Dietary Manipulation: Feeding a diet high in methionine and deficient in B vitamins (folate, B6, and B12) is a common and effective method[4][5].

  • Genetic Models: Utilizing genetically modified animals, such as those with a deficiency in cystathionine β-synthase (CBS), can lead to severe hyperhomocysteinemia.

Experimental Protocols

Protocol 1: Induction of Hyperhomocysteinemia in Mice using this compound (Intraperitoneal Injection)

  • Preparation of this compound Solution: Dissolve S-(δ-carboxybutyl)-DL-homocysteine (this compound) in sterile saline to the desired concentration (e.g., 1 mg/ml).

  • Animal Dosing: Administer the this compound solution via intraperitoneal (i.p.) injection to mice at a dose of 1 mg per mouse.

  • Time Course: Monitor plasma total homocysteine (tHcy) levels at various time points post-injection (e.g., 2, 4, 8, and 24 hours) to capture the peak and duration of the effect. A single injection typically leads to a 2.7-fold increase in tHcy at 2 hours post-injection, with levels returning to baseline by 24 hours[6].

  • Sustained Hyperhomocysteinemia: For a more prolonged elevation, administer injections every 12 hours. Six injections have been shown to result in a 7-fold increase in tHcy[6].

Protocol 2: Induction of Hyperhomocysteinemia in Rats using this compound (Dietary Administration)

  • Diet Preparation: Incorporate this compound into a defined L-amino acid diet. For example, provide 5 mg of this compound per meal in a regimen where rats are meal-fed every 8 hours[1].

  • Duration: Continue the specialized diet for a period of 3 to 14 days.

  • Outcome Measurement: After the designated feeding period, collect blood samples to measure plasma homocysteine levels and liver tissue to assess BHMT activity. Dietary administration in rats has been shown to decrease liver BHMT activity by over 90% and cause a 2- to 5-fold increase in total plasma homocysteine[2].

Protocol 3: Measurement of BHMT Activity in Liver Tissue

  • Tissue Homogenization: Homogenize liver tissue samples in a suitable lysis buffer.

  • Enzyme Assay: BHMT activity can be measured using various methods, including radiolabeled assays that track the conversion of [14C-methyl]-betaine to [14C-methyl]-methionine or microbiological assays that detect the methionine produced.

  • Data Analysis: Compare the BHMT activity in liver homogenates from this compound-treated animals to that of control animals to determine the percentage of inhibition.

Data Presentation

Table 1: Expected Quantitative Effects of this compound Administration in Rodents

ParameterAnimal ModelAdministration DetailsExpected OutcomeReference
Plasma Homocysteine MiceSingle i.p. injection (1 mg)~2.7-fold increase at 2h[6]
Mice6 i.p. injections (1 mg each, every 12h)~7-fold increase[6]
RatsDietary (5 mg/meal for 3-14 days)2- to 5-fold increase[2]
Liver BHMT Activity MiceSingle i.p. injection (1 mg)~87% decrease at 2h[6]
RatsDietary (5 mg/meal for 3 days)>90% decrease[1]
Liver S-adenosylmethionine (SAM) RatsDietary (3-14 days)>40% decrease[2]
Liver S-adenosylhomocysteine (SAH) RatsDietary (3 days)No significant change[1]
Liver SAM:SAH Ratio Mice6 i.p. injections (1 mg each, every 12h)~65% reduction[6]

Signaling Pathway

Homocysteine Metabolism and the Action of this compound

Homocysteine sits at a critical branch point in methionine metabolism. It can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. This compound specifically targets the remethylation pathway catalyzed by BHMT.

G cluster_0 Methionine Cycle cluster_1 Remethylation Pathways cluster_2 Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Homocysteine->Methionine BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS (+ Serine) MS Methionine Synthase (MS) BHMT Betaine-Homocysteine S-Methyltransferase (BHMT) Betaine Betaine Betaine->BHMT THF THF MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->MS MTHF->THF Cysteine Cysteine Cystathionine->Cysteine This compound This compound This compound->BHMT Inhibits

Caption: Homocysteine metabolism pathways and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CBHcy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in- vivo bioavailability of CBHcy, a homocysteine-containing cyclic peptide. The resources below include frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability for a cyclic peptide like this compound?

A1: The primary barriers to oral bioavailability for cyclic peptides such as this compound are multifaceted and include:

  • Low Metabolic Stability: Peptides are susceptible to degradation by proteolytic enzymes in the gastrointestinal (GI) tract and first-pass metabolism in the liver.[1][2][3]

  • Poor Membrane Permeability: The physicochemical properties of peptides, including their size, hydrophilicity, and number of hydrogen bond donors, often hinder their ability to passively diffuse across the intestinal epithelium.[2][3][4][5]

  • Physicochemical Instability: The pH and enzymatic environment of the GI tract can lead to the chemical degradation of the peptide before it can be absorbed.[6]

  • Paracellular vs. Transcellular Transport: Many hydrophilic peptides are limited to the low-capacity paracellular pathway (passing between cells), which restricts their overall absorption.[7]

Q2: What structural modification strategies can be employed to improve the bioavailability of this compound?

A2: Several structural modifications can enhance the bioavailability of this compound:

  • N-methylation: Replacing backbone amide protons with N-methyl groups can improve metabolic stability and membrane permeability.[4][8][9] This modification can reduce the number of hydrogen bond donors and encourage a more membrane-permeable conformation.

  • Inclusion of D-amino acids: Incorporating D-amino acids can increase resistance to enzymatic degradation.[9]

  • Side Chain Modification: Shielding polar atoms with bulky, hydrophobic side chains can minimize unfavorable interactions with the lipid membrane, thereby enhancing permeability.[1][10]

  • Cyclization Strategy: The method of cyclization itself is critical. Utilizing stable linkages like thioether bonds, which are more resistant to metabolic cleavage than disulfide bridges, can be beneficial, especially for a homocysteine-containing peptide.[11]

Q3: How can formulation strategies help overcome the bioavailability challenges of this compound?

A3: Formulation strategies are crucial for protecting this compound and enhancing its absorption:

  • Absorption Enhancers: These agents can transiently alter the integrity of the intestinal epithelium, for instance by opening tight junctions, to facilitate peptide transport.[6] Examples include surfactants, fatty acids, and chitosan.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can protect it from degradation and improve its solubility and uptake.[12][13]

  • Nanocarrier Systems: Polymeric nanoparticles or solid lipid nanoparticles can encapsulate this compound, shielding it from the harsh GI environment and potentially facilitating its transport across the intestinal mucosa.[12][14]

Q4: What is the "chameleon" effect and how does it relate to this compound's membrane permeability?

A4: The "chameleon" effect describes the ability of some cyclic peptides to adopt different conformations depending on their environment. In an aqueous solution, the peptide may expose its polar functional groups. However, when approaching a lipid membrane, it can undergo a conformational change to shield these polar groups and expose a more hydrophobic surface, facilitating its entry into and passage through the membrane.[5][15] This conformational flexibility is a key factor in achieving passive membrane permeability.[4][5][15]

Troubleshooting Guides

Issue: this compound shows high potency in vitro but very low exposure in vivo after oral administration.

Potential Cause Troubleshooting Step
Poor Metabolic Stability 1. Assess Stability in GI Fluids: Incubate this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to determine its stability. 2. Liver Microsome Assay: Evaluate the metabolic stability of this compound using liver microsomes to assess its susceptibility to first-pass metabolism.[16] 3. Structural Modification: If instability is confirmed, consider N-methylation or the incorporation of metabolically stable isosteres for susceptible residues.[17]
Low Intestinal Permeability 1. Caco-2 Permeability Assay: Perform a Caco-2 cell monolayer assay to measure the apparent permeability coefficient (Papp) and determine if this compound favors paracellular or transcellular transport.[7][18] 2. PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a preliminary screen for passive diffusion.[16] 3. Prodrug Approach: If permeability is low and the molecule is charged, consider a lipophilic prodrug charge masking (LPCM) approach to shift transport from the paracellular to the transcellular pathway.[7]
Poor Solubility 1. Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in relevant buffers. 2. Formulation Enhancement: If solubility is a limiting factor, explore formulations such as hyaluronic acid (HA) nanogels or other solubilizing agents.[19]

Issue: High variability in pharmacokinetic (PK) data between subjects.

Potential Cause Troubleshooting Step
Inconsistent Formulation Performance 1. Characterize Formulation: Ensure the formulation is robust and consistent across batches. For lipid-based systems, verify particle size and encapsulation efficiency. 2. Optimize Administration Protocol: Standardize the gavage technique and ensure consistent dosing volumes relative to animal weight.
Food Effects 1. Fasting vs. Fed Studies: Conduct PK studies in both fasted and fed states to determine if food intake significantly impacts absorption.
Gut Microbiome Differences 1. Controlled Environment: House animals in a controlled environment to minimize variations in gut flora. While difficult to control, acknowledging this as a potential variable is important.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Cyclic Peptides

StrategyExample Modification/FormulationTypical Fold-Increase in Permeability/BioavailabilityReference
Prodrug Approach (LPCM) Masking Arg and Asp side chains in a cyclic RGD peptide20-fold increase in Papp (in vitro)[7]
N-Methylation Threefold N-methylation of a cyclic hexapeptideResulted in high oral bioavailability (F%)[8]
Metabolically Stable Isosteres Replacing Leu with Cyclopropyl-Ala (Cpa) and D-Pro with 4,4-difluoro-D-ProAchieved >90% oral bioavailability in rats[17]
Formulation with Absorption Enhancers Palmitoyl carnitine with a polar peptide4-fold increase in Papp (in vitro)[7]

Table 2: Pharmacokinetic Parameters of a Modified Cyclic Peptide

CompoundCLp (mL/min/kg)Vdss (L/kg)T1/2 (h)Oral F (%)
Lysine Derivative (10) 10.40.93~1.0<1%
Modified Peptide (3) High--~23.8%
Parent Peptide (1) Low hepatic extraction--Low (suggests permeability/gut metabolism is limiting)
Data adapted from a study on N-methylated hexapeptides to illustrate the impact of modifications.[20]

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and determine its transport mechanism.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

    • Transport Study (Apical to Basolateral):

      • Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

      • Add this compound solution (in HBSS) to the apical (AP) chamber.

      • Add fresh HBSS to the basolateral (BL) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

    • Transport Study (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio.

    • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.

2. In Vivo Pharmacokinetic (PK) Study in Rats

  • Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound.

  • Methodology:

    • Animal Model: Use male Wistar or Sprague-Dawley rats. Divide animals into two groups: intravenous (IV) administration and oral (PO) administration.

    • Dosing:

      • IV Group: Administer this compound via tail vein injection at a specific dose (e.g., 1-2 mg/kg).

      • PO Group: Administer this compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).[17]

    • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect samples into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

    • Data Analysis:

      • Plot plasma concentration versus time for both IV and PO groups.

      • Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).

      • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_optimization Optimization Loop stability GI Stability (SGF/SIF) pampa PAMPA Assay stability->pampa caco2 Caco-2 Assay pampa->caco2 microsome Liver Microsome Stability caco2->microsome pk_study Rat PK Study (IV and PO) microsome->pk_study bioavailability Calculate Oral Bioavailability (F%) pk_study->bioavailability decision Bioavailability Acceptable? bioavailability->decision structural_mod Structural Modification (e.g., N-methylation) start Start: This compound Candidate structural_mod->start Re-evaluate formulation Formulation Strategy (e.g., SEDDS) formulation->start Re-evaluate start->stability decision->structural_mod No decision->formulation No end Lead Candidate decision->end Yes

Caption: Workflow for assessing and optimizing the oral bioavailability of this compound.

transport_pathways cluster_peptides lumen GI Lumen intestinal_wall Enterocyte Tight Junction Enterocyte lumen->intestinal_wall:c1 Paracellular (Low Capacity) lumen->intestinal_wall:c0 Transcellular (High Capacity) blood Bloodstream intestinal_wall:c1->blood intestinal_wall:c0->blood hydrophilic Hydrophilic Peptide hydrophilic->intestinal_wall:c1 lipophilic Lipophilic / Prodrug Peptide lipophilic->intestinal_wall:c0

Caption: Intestinal absorption pathways for peptides.

chameleon_effect cluster_aqueous Aqueous Environment cluster_lipid Lipid Membrane aq_conf Polar Groups Exposed lp_conf Hydrophobic Surface Exposed aq_conf->lp_conf Conformational Change lp_conf->aq_conf Reversion

Caption: "Chameleon effect" of a cyclic peptide crossing a lipid membrane.

References

Validation & Comparative

A Comparative Guide to the In Vivo Effects of CBHcy and Other BHMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of S-(δ-carboxybutyl)-DL-homocysteine (CBHcy), a potent inhibitor of betaine-homocysteine S-methyltransferase (BHMT), and its derivatives. Due to a notable scarcity of in vivo research on other specific BHMT inhibitors, this document primarily focuses on the well-documented effects of this compound, offering a baseline for future comparative studies.

Executive Summary

Betaine-homocysteine S-methyltransferase (BHMT) plays a crucial role in the remethylation of homocysteine to methionine, a key step in the methionine cycle. Inhibition of this enzyme offers a potential therapeutic avenue for conditions where modulating methionine metabolism is desirable. This guide summarizes the in vivo effects of this compound and its sulfoxide derivative in rodent models, presenting key quantitative data, detailed experimental methodologies, and relevant metabolic pathways. The available data robustly demonstrates that in vivo inhibition of BHMT by this compound leads to a significant increase in plasma total homocysteine (tHcy) and a corresponding decrease in liver BHMT activity.

Data Presentation: In Vivo Effects of BHMT Inhibitors

The following tables summarize the quantitative data from in vivo studies on this compound and its sulfoxide derivative.

Table 1: Effects of a Single Intraperitoneal (i.p.) Injection of this compound in Mice [1]

ParameterControl (Saline)This compound (1 mg)Fold ChangeTime Post-Injection
Liver BHMT ActivityNormal87% lower2 hours
Plasma tHcy3.0 µmol/L11.1 µmol/L↑ 2.7-fold2 hours

Table 2: Effects of Multiple Intraperitoneal (i.p.) Injections of this compound in Mice [1]

ParameterControlThis compound (1 mg every 12h for 6 injections)Fold Change
Plasma tHcyNormal7-fold higher
Liver SAM:SAH RatioNormal65% reduction

Table 3: Effects of a Single Intraperitoneal (i.p.) Injection of this compound Sulfoxide Derivative in Mice [1]

ParameterControlThis compound Sulfoxide (10 mg)Fold ChangeTime Post-Injection
Liver BHMT ActivityNormalModest reduction2 hours
Plasma tHcyNormal90% increase2 hours

Table 4: Effects of Dietary Administration of this compound in Rats [2][3][4]

ParameterControl DietThis compound-Containing Diet (5 mg/meal for 3 days)Fold Change
Liver BHMT ActivityNormal>90% reduction
Plasma tHcyNormal2 to 5-fold increase
Liver S-adenosylmethionine (SAM)Normal25% decrease
Plasma BetaineNormal15-fold increase
Plasma CholineNormal22% decrease

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Protocol 1: Single and Multiple Intraperitoneal (i.p.) Injections in Mice[1]
  • Animals: Male BALB/c mice.

  • Inhibitor Preparation: S-(δ-carboxybutyl)-DL-homocysteine (this compound) and its sulfoxide derivative were dissolved in saline.

  • Administration:

    • Single Dose: Mice received a single intraperitoneal injection of either saline (control), 1 mg of this compound, or 10 mg of the this compound sulfoxide derivative.

    • Multiple Doses: Mice received an intraperitoneal injection of 1 mg of this compound every 12 hours for a total of six injections.

  • Sample Collection and Analysis:

    • Blood samples were collected at various time points post-injection (e.g., 2, 8, and 24 hours) for the determination of plasma total homocysteine (tHcy) levels.

    • Livers were harvested to measure BHMT protein and activity levels.

    • The S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio in the liver was determined.

Protocol 2: Dietary Administration in Rats[2][5]
  • Animals: Male Wistar rats.

  • Diet Preparation: An L-amino acid-defined diet was prepared. For the treatment group, 5 mg of this compound was added to each 1 g meal.

  • Administration:

    • Rats were trained to meal-feed every 8 hours.

    • During the 3-day treatment period, rats in the experimental group received 1 g of the this compound-containing diet at the beginning of each meal period. Control rats received the same diet without this compound.

    • After consumption of the initial meal, the respective diets were provided ad libitum for the remainder of the 2-hour feeding window.

  • Sample Collection and Analysis:

    • Blood was collected to measure plasma concentrations of tHcy, choline, and betaine.

    • Livers were excised to determine BHMT activity and SAM levels.

Mandatory Visualization

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways affected by BHMT inhibition.

Homocysteine_Metabolism cluster_Remethylation Remethylation Pathways Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (e.g., DNMT, HMT) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vitamin B6 dependent) THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF MS Betaine Betaine DMG Dimethylglycine Betaine->DMG BHMT Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione This compound This compound (Inhibitor) BHMT BHMT This compound->BHMT Experimental_Workflow_IP start Start: Male BALB/c Mice prep Prepare this compound or Sulfoxide Derivative in Saline start->prep admin Intraperitoneal (i.p.) Injection (Single or Multiple Doses) prep->admin time Time Course (e.g., 2, 8, 24 hours) admin->time collect Sample Collection time->collect blood Blood Sampling collect->blood liver Liver Harvesting collect->liver tHcy Plasma tHcy Measurement blood->tHcy bhmt_activity Liver BHMT Activity Assay liver->bhmt_activity sam_sah Liver SAM/SAH Ratio Determination liver->sam_sah analysis Biochemical Analysis tHcy->analysis bhmt_activity->analysis sam_sah->analysis Experimental_Workflow_Dietary start Start: Male Wistar Rats training Meal-Feeding Training (Every 8 hours) start->training diet_prep Prepare L-amino Acid-Defined Diet (+/- 5 mg this compound per meal) training->diet_prep admin Dietary Administration (3 Days) diet_prep->admin collect Sample Collection at Endpoint admin->collect blood Blood Sampling collect->blood liver Liver Harvesting collect->liver tHcy_choline_betaine Plasma tHcy, Choline, & Betaine Measurement blood->tHcy_choline_betaine bhmt_sam Liver BHMT Activity & SAM Level Measurement liver->bhmt_sam analysis Biochemical Analysis tHcy_choline_betaine->analysis bhmt_sam->analysis

References

Validating Homocysteine-Induced Metabolic Changes with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "CBHcy" is not a standard scientific abbreviation. Based on the context of metabolic changes, it is presumed to be a typographical error for "Hcy," the standard abbreviation for Homocysteine . This guide will, therefore, focus on validating homocysteine-induced metabolic alterations using mass spectrometry.

Elevated levels of the amino acid homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various vascular diseases. Understanding the precise biochemical mechanisms through which homocysteine exerts its effects is a critical area of research. Mass spectrometry-based metabolomics has emerged as a powerful tool to elucidate these mechanisms by providing a comprehensive snapshot of the metabolic perturbations caused by high homocysteine levels.

This guide compares the metabolic profiles of individuals with high and low serum homocysteine, presenting quantitative data from mass spectrometry analysis, detailing the experimental protocols used, and visualizing the affected metabolic pathways and experimental workflows.

Data Presentation: Homocysteine-Induced Metabolic Perturbations

High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been employed to compare the serum metabolite profiles of individuals with high homocysteine levels (≥15 µmol/l) versus those with low levels. The analysis revealed significant alterations in metabolites primarily involved in lipid and fatty acid metabolism. The following table summarizes a selection of differentially abundant metabolic features identified in serum, showcasing the impact of elevated homocysteine.

Metabolite FeatureRetention Time (min)m/z (ESI+)P-valueVIP ScorePutative IdentificationMetabolic Pathway
M112.83315.2585< 0.012.1513(S)-HODELinoleic Acid Metabolism
M213.21317.2741< 0.012.089,10,13-TriHOMELinoleic Acid Metabolism
M314.56319.2898< 0.012.319,12,13-TriHOMELinoleic Acid Metabolism
M412.95335.2428< 0.012.2512(S)-HETEArachidonic Acid Metabolism
M513.54337.2585< 0.012.1815(S)-HETEArachidonic Acid Metabolism
M611.87351.2377< 0.012.05Leukotriene B4Arachidonic Acid Metabolism
M710.53353.2534< 0.012.42Prostaglandin E2Arachidonic Acid Metabolism
M814.22496.3401< 0.012.11LysoPC(16:0)Glycerophospholipid Metabolism
M915.01520.3401< 0.012.28LysoPC(18:2)Glycerophospholipid Metabolism
M1015.18522.3558< 0.012.35LysoPC(18:1)Glycerophospholipid Metabolism

Data synthesized from a study on the effect of homocysteine on human blood metabolites. The "Metabolite Feature" is a placeholder for the specific ion detected. VIP (Variable Importance in Projection) score from PLS-DA analysis indicates the influence of the variable on the model.

Experimental Protocols

The validation of metabolic changes induced by homocysteine using mass spectrometry involves several key steps, from sample preparation to data analysis.

Sample Preparation (Human Serum)
  • Collection: Fasting serum samples are collected from subjects.

  • Grouping: Samples are categorized into 'high-homocysteine' and 'low-homocysteine' groups based on a predetermined threshold (e.g., 15 µmol/l).

  • Extraction:

    • Thaw 100 µL of serum on ice.

    • Add 400 µL of a pre-chilled extraction solution (e.g., acetonitrile:methanol, 1:1 v/v) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a gentle nitrogen stream.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% acetonitrile) for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column (e.g., C18) is typically used for separating metabolites.

    • Mobile Phase: A gradient elution using two mobile phases is common, for example:

      • Phase A: Water with 0.1% formic acid.

      • Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Injection Volume: A small volume (e.g., 1-5 µL) of the reconstituted sample is injected.

  • Mass Spectrometry:

    • System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray ionization (ESI) is used, often in both positive and negative modes to detect a wider range of metabolites.

    • Data Acquisition: Data is acquired in full scan mode to capture all detectable ions within a specified mass range (e.g., m/z 50-1000). Tandem mass spectrometry (MS/MS) is then used to fragment selected ions for structural identification.

    • Key Parameters:

      • Capillary Voltage: ~3.0-4.0 kV

      • Source Temperature: ~120-150°C

      • Desolvation Gas Temperature: ~450-550°C

Data Analysis
  • Peak Detection and Alignment: Raw data from the mass spectrometer is processed using software (e.g., XCMS, MassHunter) to detect, align, and quantify metabolic features across all samples.

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), is used to identify differences between the high and low homocysteine groups.

  • Metabolite Identification: Features that are statistically significant are putatively identified by matching their accurate mass and MS/MS fragmentation patterns against metabolic databases (e.g., METLIN, HMDB).

  • Pathway Analysis: Identified metabolites are mapped to metabolic pathways (e.g., using KEGG) to understand the biological impact of elevated homocysteine.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways affected by elevated homocysteine and the general workflow for its analysis.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation serum Serum Samples grouping Grouping (High vs. Low Hcy) serum->grouping extraction Metabolite Extraction (Protein Precipitation) grouping->extraction hplc HPLC Separation extraction->hplc ms MS Detection (Full Scan) hplc->ms msms MS/MS Fragmentation ms->msms processing Peak Detection & Alignment msms->processing stats Statistical Analysis (PCA, PLS-DA) processing->stats identification Metabolite Identification stats->identification pathway Pathway Analysis identification->pathway

Fig. 1: Experimental workflow for metabolomics analysis.

methionine_cysteine_metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine (Hcy) SAH->Hcy Hcy->Methionine MS Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL THF THF MTHF 5-Methyl-THF MTHF->Hcy MTHF->THF B12 Vitamin B12 B12->Hcy B6 Vitamin B6 B6->Hcy

Fig. 2: Cysteine and Methionine Metabolism Pathway.

arachidonic_acid_metabolism Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs TXs Thromboxanes COX->TXs LTs Leukotrienes (e.g., LTB4) LOX->LTs HETEs HETEs (e.g., 12(S)-HETE) LOX->HETEs Hcy High Homocysteine Hcy->AA Perturbs

Cross-Validation of CBHcy Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of modulating key enzymes in homocysteine (Hcy) and hydrogen sulfide (H₂S) metabolic pathways across various animal models. We focus on the genetic knockdown/knockout of Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE), and 3-Mercaptopyruvate Sulfurtransferase (3-MST), as well as the pharmacological inhibition of these pathways. A key compound of interest, S-(δ-carboxybutyl)-DL-homocysteine (CBHcy), a potent inhibitor of betaine-homocysteine S-methyltransferase (BHMT), is also examined.

Introduction to Homocysteine and Hydrogen Sulfide Metabolism

Homocysteine is a sulfur-containing amino acid that sits at a critical junction of two major metabolic pathways: the transsulfuration pathway and the remethylation cycle. The transsulfuration pathway, primarily active in the liver and kidneys, involves the enzymes CBS and CSE, which convert Hcy to cysteine, a precursor for the antioxidant glutathione. This pathway is also a significant source of endogenous H₂S, a gaseous signaling molecule with diverse physiological roles. The remethylation cycle salvages Hcy by converting it back to methionine. This is carried out by methionine synthase, which requires vitamin B12 and folate, or by BHMT, which uses betaine as a methyl donor. Dysregulation of Hcy metabolism, leading to hyperhomocysteinemia, is a risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.

Comparative Analysis of Animal Models

This section details the impact of genetic and pharmacological modulation of key enzymes on plasma/serum homocysteine and hydrogen sulfide levels in various animal models.

Genetic Models

Table 1: Effects of Genetic Knockdown/Knockout on Plasma/Serum Homocysteine and H₂S Levels in Mice

Animal ModelGenotypePlasma/Serum Homocysteine (µM)Plasma/Serum H₂S (µM)Reference(s)
Wild-Type Cbs+/+3.1 - 7.4~1.35 (retina)[1][2][3][4]
CBS Heterozygous Cbs+/-6.1 - 10Elevated in retina (~3.5)[2][3][4]
CBS Knockout Cbs-/-271.1 - 309Data not available[1][2]
CSE Knockout Cse-/-Normal to slightly elevatedSignificantly decreased[5]
3-MST Knockout 3-MST-/-Data not availableNot significantly altered in serum[6]

Note: H₂S levels can vary significantly between tissues and measurement techniques.

Pharmacological Models

Table 2: Effects of Pharmacological Inhibitors on Plasma/Serum Homocysteine and H₂S Levels

CompoundTarget EnzymeAnimal ModelPlasma/Serum Homocysteine (µM)Plasma/Serum H₂S (µM)Reference(s)
This compound BHMTRatIncreasedData not available[7]
AOAA CBSNot specified in vivoNot specified in vivoDecreased (in vitro)[1][8][9]
PAG CSERatIncreasedDecreased[6][10]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of the molecules discussed, the following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

cluster_remethylation Remethylation Cycle cluster_transsulfuration Transsulfuration Pathway cluster_3mst 3-MST Pathway Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Hcy Hcy SAH->Hcy Hcy->Methionine Vitamin B12 Hcy->Methionine from MTHF Hcy->Methionine from Betaine Cystathionine Cystathionine Hcy->Cystathionine Serine THF THF MTHF MTHF THF->MTHF MTHFR MTHF->THF Betaine Betaine DMG DMG Betaine->DMG MS Methionine Synthase BHMT BHMT This compound This compound This compound->BHMT inhibits Serine Serine Cysteine Cysteine Cystathionine->Cysteine CSE Glutathione Glutathione Cysteine->Glutathione H2S H₂S Cysteine->H2S CBS, CSE CBS CBS CSE CSE AOAA AOAA AOAA->CBS inhibits PAG PAG PAG->CSE inhibits Cysteine_3mst Cysteine Mercaptopyruvate 3-Mercaptopyruvate Cysteine_3mst->Mercaptopyruvate H2S_3mst H₂S Mercaptopyruvate->H2S_3mst 3-MST MST 3-MST

Caption: Homocysteine Metabolism Pathways.

cluster_setup Experimental Setup cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Cbs+/-, Wild-Type) Diet Induce Hyperhomocysteinemia (e.g., High-Methionine Diet) Animal_Model->Diet Treatment Administer Inhibitor (e.g., this compound, AOAA, PAG) Diet->Treatment Blood_Collection Collect Blood Samples Treatment->Blood_Collection Tissue_Collection Collect Tissue Samples Treatment->Tissue_Collection Hcy_Measurement Measure Plasma Hcy (HPLC or LC-MS/MS) Blood_Collection->Hcy_Measurement H2S_Measurement Measure Tissue/Plasma H₂S (e.g., Monobromobimane method) Tissue_Collection->H2S_Measurement

Caption: Experimental Workflow.

Experimental Protocols

Induction of Hyperhomocysteinemia in Animal Models

A common method to induce hyperhomocysteinemia in mice is through a specialized diet.

  • Diet Composition: A diet high in methionine (e.g., 1-2% w/w) and deficient in B vitamins (folate, B6, B12) is often used.[11]

  • Duration: The diet is typically administered for a period of 4 to 16 weeks to achieve a significant elevation in plasma Hcy levels.[11]

  • Animal Models: This dietary intervention can be applied to wild-type mice or genetically modified strains (e.g., ApoE-/- mice) to study the combined effects of hyperhomocysteinemia and other genetic predispositions.[8]

Administration of S-(δ-carboxybutyl)-DL-homocysteine (this compound)

This compound is a specific inhibitor of BHMT.

  • Route of Administration: this compound can be administered via intraperitoneal (i.p.) injection or orally by incorporating it into the diet.[7]

  • Dosage: For i.p. injection in mice, a single dose of 1 mg has been shown to cause a transient increase in plasma Hcy.[7] For dietary administration in rats, 5 mg/meal every 8 hours for 3 days resulted in a significant increase in plasma Hcy.

  • Vehicle: For i.p. injection, this compound is typically dissolved in a saline solution.

Measurement of Plasma Homocysteine
  • Sample Collection: Blood is collected into tubes containing EDTA to prevent coagulation. The plasma is separated by centrifugation within 30 minutes of collection to prevent the release of Hcy from blood cells.

  • Analytical Method: High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for quantifying total plasma homocysteine. This requires a reduction step to release protein-bound homocysteine.

Measurement of Tissue Hydrogen Sulfide
  • Sample Preparation: Tissues are homogenized in a buffer. To measure free H₂S, methods that account for its volatility are necessary. One such method involves comparing sulfide levels in homogenates prepared at pH 6 (where H₂S is volatile) and pH 9 (where it is a soluble HS⁻ ion).

  • Analytical Method: The monobromobimane (MBB) method followed by HPLC with fluorescence detection is a sensitive and specific method for quantifying sulfide. This method involves the derivatization of sulfide with MBB to form a fluorescent product. The methylene blue assay is another common method, though it can be prone to interference.

Conclusion

The cross-validation of effects in different animal models reveals the intricate regulation of homocysteine and hydrogen sulfide metabolism. Genetic models like the Cbs+/- and Cse-/- mice provide valuable insights into the chronic consequences of impaired transsulfuration. Pharmacological tools such as this compound, AOAA, and PAG allow for the acute and reversible modulation of specific enzymatic pathways.

A significant gap in the current literature is the direct comparative analysis of these different models and inhibitors under standardized conditions, particularly concerning their effects on plasma H₂S levels. Future research should aim to conduct such head-to-head comparisons to provide a clearer understanding of the distinct and overlapping roles of the remethylation and transsulfuration pathways in maintaining Hcy and H₂S homeostasis. This will be crucial for the development of targeted therapeutic strategies for diseases associated with dysregulated sulfur amino acid metabolism.

References

A Comparative Guide to Animal Models of Hyperhomocysteinemia: Focus on the CBHcy Induction Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in studying hyperhomocysteinemia (HHcy), a condition linked to various pathologies including cardiovascular and neurodegenerative diseases. This guide provides a comparative overview of common methods used to induce HHcy in research settings, with a special focus on the emerging S-(α-carboxybutyl)-DL-homocysteine (CBHcy) induction method. We present a synthesis of experimental data and detailed protocols to aid in the selection of a reproducible and relevant model for your research needs.

Elevated levels of total homocysteine (tHcy) in the plasma define hyperhomocysteinemia. In preclinical research, several models have been developed to mimic this condition and investigate its pathological consequences and potential therapeutic interventions. These models primarily fall into two categories: genetic manipulation and dietary or chemical induction.

Comparison of Hyperhomocysteinemia Induction Methods

The choice of an induction method depends on the specific research question, the desired severity and duration of HHcy, and the animal species being used. Below is a summary of commonly employed methods for inducing hyperhomocysteinemia.

Induction MethodPrincipleTypical Animal ModelsAdvantagesDisadvantagesReference
Dietary Methionine Overload Excess L-methionine in the diet overwhelms the metabolic capacity for homocysteine clearance.Mice, Rats, Rabbits, PigsSimple to implement; dose-dependent increase in tHcy.May not fully replicate the chronic metabolic disturbances of human HHcy; potential for confounding effects of high methionine.[1][2][3]
Vitamin B Deficiency Diet Diets deficient in folate, vitamin B6, and/or vitamin B12 impair the remethylation and transsulfuration pathways of homocysteine metabolism.Mice, RatsMimics a common cause of HHcy in humans; can be combined with methionine overload.The severity of HHcy can be variable; may have broader metabolic effects beyond homocysteine elevation.[1][4]
Genetic Models Knockout or mutation of key enzymes in homocysteine metabolism, such as cystathionine β-synthase (CBS) or methylenetetrahydrofolate reductase (MTHFR).MiceProvides a model of severe, lifelong HHcy; useful for studying the direct genetic causes of the condition.Severe phenotypes can lead to early mortality or developmental abnormalities, limiting their use for studying adult-onset diseases; may not represent the more common, milder forms of human HHcy.[5][6]
This compound Administration S-(α-carboxybutyl)-DL-homocysteine (this compound) is an inhibitor of the betaine-homocysteine S-methyltransferase (BHMT) enzyme, which is involved in the remethylation of homocysteine to methionine.Rats, MiceSpecifically targets the BHMT pathway; offers a chemical tool to induce HHcy.Less commonly used than other methods; long-term effects and reproducibility across different species are less characterized.[7]
Direct Homocysteine Administration Injection of homocysteine directly into the animal.RodentsAllows for precise control over the administered dose and timing of homocysteine elevation.Induces an acute, transient increase in tHcy rather than a chronic condition; invasive procedure.[8][9]

The this compound-Induced Hyperhomocysteinemia Model: A Closer Look

The use of this compound to induce hyperhomocysteinemia presents a targeted approach by inhibiting the BHMT enzyme. A study in rats demonstrated that dietary administration of this compound effectively elevates plasma tHcy levels[7].

The following protocol is based on a published study demonstrating the induction of hyperhomocysteinemia in rats by dietary administration of this compound[7].

1. Animal Model: Male Sprague-Dawley rats.

2. Diet Preparation:

  • A purified, L-amino acid-defined diet is used as the basal diet.

  • The control diet contains 0.4% L-methionine and no this compound.

  • The this compound diet is the basal diet supplemented with 0.5% S-(α-carboxybutyl)-DL-homocysteine.

3. Experimental Procedure:

  • Animals are housed individually in metabolic cages.

  • Rats are provided with free access to their respective diets and water for a period of 10 days.

  • Food intake and body weight are monitored regularly.

  • On day 10, animals are euthanized, and blood and liver tissue are collected for analysis.

4. Biochemical Analysis:

  • Plasma total homocysteine (tHcy) is measured using methods such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Other relevant metabolites in the one-carbon metabolism pathway, such as S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), can be measured in liver tissue.

  • Plasma levels of choline and betaine can also be assessed.

ParameterControl GroupThis compound-Treated GroupFold ChangeReference
Plasma tHcy (μmol/L)7.4 ± 0.424.3 ± 1.8~3.3[7]
Liver SAM (nmol/g)78.6 ± 4.555.4 ± 3.1~0.7[7]
Liver SAH (nmol/g)18.9 ± 1.142.1 ± 2.4~2.2[7]
Liver SAM:SAH Ratio4.3 ± 0.31.3 ± 0.1~0.3[7]
Plasma Choline (μmol/L)13.9 ± 0.610.8 ± 0.5~0.8[7]
Plasma Betaine (μmol/L)21.6 ± 1.8321.4 ± 25.7~14.9[7]
(Values are presented as mean ± SEM)

Visualizing the Experimental Workflow and Affected Pathways

To better understand the experimental process and the underlying biochemical changes, the following diagrams illustrate the workflow for inducing hyperhomocysteinemia with this compound and the key signaling pathways affected.

G cluster_0 Acclimatization cluster_1 Dietary Intervention (10 days) cluster_2 Data Collection & Analysis acclimatize House rats in metabolic cages control Control Diet (0.4% Methionine) acclimatize->control Random Assignment This compound This compound Diet (0.4% Methionine + 0.5% this compound) acclimatize->this compound Random Assignment euthanasia Euthanasia & Tissue Collection (Blood, Liver) control->euthanasia This compound->euthanasia analysis Biochemical Analysis (tHcy, SAM, SAH, etc.) euthanasia->analysis

Caption: Experimental workflow for this compound-induced hyperhomocysteinemia in rats.

G cluster_pathway Homocysteine Metabolism cluster_bhmt BHMT Pathway cluster_consequences Downstream Effects Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine (Hcy) SAH->Hcy SAHH DecSAMSAH Decreased SAM/SAH Ratio SAH->DecSAMSAH Hcy->Met MS (Folate, B12) Cys Cysteine Hcy->Cys CBS (B6) (Transsulfuration) BHMT BHMT Hcy->BHMT IncHcy Increased Plasma tHcy Hcy->IncHcy Betaine Betaine DMG Dimethylglycine Betaine->DMG BHMT->Met This compound This compound This compound->BHMT Inhibits OxStress Oxidative Stress IncHcy->OxStress EndoDys Endothelial Dysfunction IncHcy->EndoDys

Caption: Signaling pathway affected by this compound-induced hyperhomocysteinemia.

Reproducibility and Considerations

While the this compound model offers a specific mechanism of action, its reproducibility across different laboratories and in different species requires further investigation. As with any animal model, factors such as the genetic background of the animals, housing conditions, and the specific composition of the basal diet can influence the outcomes. Researchers should carefully control these variables to ensure the reproducibility of their findings.

The inflammatory response is a key consequence of elevated homocysteine levels. Studies have shown that homocysteine can induce the expression of pro-inflammatory cytokines like TNF-α and IL-1β in vascular smooth muscle cells, potentially through epigenetic modifications such as the hypermethylation of the SMAD7 promoter[10]. Furthermore, hyperhomocysteinemia is associated with endothelial dysfunction, which can be mediated by increased oxidative stress and the activation of inflammatory signaling pathways[11]. The this compound model, by elevating homocysteine, is expected to trigger these downstream inflammatory and vascular effects, making it a relevant tool for studying the pathological consequences of hyperhomocysteinemia.

References

A Researcher's Guide to Investigating Protein S-Palmitoylation: A Comparison of Specific and Non-Specific Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein S-palmitoylation is critical for dissecting cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of prevalent methods for studying this reversible lipid modification, highlighting the distinction between specific and non-specific approaches and presenting supporting experimental data.

Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, plays a pivotal role in regulating protein trafficking, localization, stability, and protein-protein interactions. The choice of methodology to study this dynamic post-translational modification can significantly impact experimental outcomes. This guide delves into the mechanisms, advantages, and limitations of commonly employed techniques, from broad, non-specific chemical inhibition to more refined, targeted approaches.

At a Glance: Comparing Methodologies for S-Palmitoylation Analysis

The selection of an appropriate method for studying protein S-palmitoylation is contingent on the specific research question. Non-specific methods are valuable for global analyses and initial screenings, while more specific techniques are essential for validating targets and studying the dynamics of palmitoylation on individual proteins.

Method TypeSpecific MethodPrincipleKey AdvantagesKey Limitations
Non-Specific Chemical Inhibition 2-Bromopalmitate (2-BP)Irreversible inhibitor of protein acyltransferases (PATs).Broadly inhibits palmitoylation, useful for studying the overall functional consequences of blocking this modification.Lacks specificity for individual PATs; can have off-target effects on other metabolic enzymes.
Non-Specific Chemical Labeling Acyl-Biotin Exchange (ABE)Chemical labeling of palmitoylated cysteines with biotin after cleavage of the thioester bond.Allows for the enrichment and identification of palmitoylated proteins from cell or tissue lysates.Does not provide information on the dynamics of palmitoylation; potential for incomplete blocking of free cysteines leading to false positives.
Non-Specific Chemical Labeling Acyl-Resin Assisted Capture (Acyl-RAC)Similar to ABE, but captured proteins are directly bound to a thiol-reactive resin.Fewer steps than ABE, potentially reducing sample loss.May have different protein capture efficiencies compared to ABE.
Metabolic Labeling with Chemical Reporters Fatty Acid Analogs (e.g., 17-ODYA) + Click ChemistryMetabolic incorporation of a fatty acid analog with a bioorthogonal handle, followed by covalent reaction with a reporter tag.Enables the study of dynamic palmitoylation (turnover); can be used for in vivo labeling.Requires cell permeability of the analog; potential for metabolic conversion of the analog.

Quantitative Performance of Palmitoyl-Proteome Identification Methods

Direct comparison of different methodologies for identifying palmitoylated proteins reveals variations in their coverage and specificity. The following table summarizes data from a study that analyzed the palmitoyl-proteome of rat brain homogenates using two different chemical labeling techniques.

MethodNumber of Identified S-Acylated ProteinsNumber of Overlapping ProteinsReference
Acyl-Biotin Exchange (ABE) 24161[1]
Acyl-Resin Assisted Capture (Acyl-RAC) 14461[1]

This data indicates that while there is some overlap in the identified proteins, each method also captures a unique subset of the palmitoyl-proteome, suggesting that a combination of approaches may be necessary for a comprehensive analysis.

The Non-Specific Inhibitor: 2-Bromopalmitate (2-BP)

2-Bromopalmitate is a widely used tool to probe the functional roles of protein S-palmitoylation. It acts as a general inhibitor of the DHHC family of protein acyltransferases (PATs), the enzymes responsible for attaching palmitate to proteins.[2]

Mechanism of Action: 2-BP is a palmitate analog that can be converted to 2-bromopalmitoyl-CoA within cells.[2] Both 2-BP and its CoA derivative can covalently modify the active site cysteine of DHHC enzymes, leading to their irreversible inhibition.[2][3]

Quantitative Inhibitory Activity: The inhibitory potency of 2-BP can vary between different DHHC enzymes.

DHHC EnzymeSubstrateIC50 of 2-BP (µM)Reference
DHHC2myrLck~10[2]
DHHC202.020 ± 0.29[4]

It is important to note that 2-BP can also inhibit other enzymes involved in lipid metabolism and protein deacylation, highlighting its non-specific nature.[5]

Experimental Protocols

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a multistep chemical method to specifically label and isolate proteins that are S-palmitoylated.

Principle:

  • Blocking: Free (non-palmitoylated) cysteine residues in a protein lysate are irreversibly blocked with N-ethylmaleimide (NEM).

  • Cleavage: The thioester bonds of palmitoylated cysteines are specifically cleaved with a neutral hydroxylamine solution, exposing free thiol groups.

  • Labeling: These newly exposed thiol groups are then labeled with a thiol-reactive biotinylating reagent.

  • Enrichment and Detection: Biotinylated proteins are captured using streptavidin-conjugated beads and can be identified by western blotting or mass spectrometry.

Detailed Protocol: A detailed protocol for the ABE assay can be found in various publications, including a comprehensive guide by Wan et al. (2007) in Nature Protocols.

Metabolic Labeling with 17-ODYA and Click Chemistry

This method allows for the detection of newly synthesized palmitoylated proteins and the study of palmitate turnover.

Principle:

  • Metabolic Labeling: Cells are incubated with 17-octadecynoic acid (17-ODYA), an alkyne-containing analog of palmitic acid, which is incorporated into proteins by the cellular machinery.

  • Lysis and Click Reaction: After labeling, cells are lysed, and the alkyne-tagged proteins are covalently linked to an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry."

  • Detection/Enrichment: The labeled proteins can then be visualized by in-gel fluorescence or enriched using the biotin tag for subsequent analysis.

Detailed Protocol: A detailed protocol for this method is described by Martin and Cravatt (2009) in Current Protocols in Chemical Biology.

Signaling Pathways Regulated by S-Palmitoylation

S-palmitoylation is a key regulator of numerous signaling pathways, particularly in the nervous and immune systems. The following diagrams illustrate the role of this modification in two critical cellular contexts.

G cluster_membrane Plasma Membrane cluster_cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_8 CD4/CD8 CD4_8->Lck Recruitment Lck->Lck LAT LAT Lck->LAT Phosphorylation LAT->LAT ZAP70 ZAP70 LAT->ZAP70 Recruitment PLCg1 PLCγ1 ZAP70->PLCg1 Activation Downstream Downstream Signaling (NFAT, NF-κB, MAPK) PLCg1->Downstream

S-palmitoylation in T-Cell Receptor Signaling.

S-palmitoylation of key signaling molecules like the tyrosine kinase Lck and the adaptor protein LAT is crucial for their proper localization to the plasma membrane and lipid rafts, which is a prerequisite for T-cell activation.

G cluster_membrane Plasma Membrane cluster_cytoplasm TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruitment MyD88->MyD88 IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation

S-palmitoylation in Innate Immune Signaling.

In innate immunity, the S-palmitoylation of adaptor proteins such as MyD88 is essential for their recruitment to activated Toll-like receptors at the plasma membrane, initiating downstream signaling cascades that lead to the activation of NF-κB and the production of inflammatory cytokines.

References

Comparative Analysis of BHMT Protein Level Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals comparing Western blot analysis with alternative methods for quantifying Betaine-Homocysteine S-Methyltransferase (BHMT) protein levels, particularly in the context of altered homocysteine metabolism.

This guide provides a detailed comparison of methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. It includes a thorough examination of Western blot analysis, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry for the quantification of BHMT protein.

Introduction

Betaine-homocysteine S-methyltransferase (BHMT) is a crucial enzyme in the methionine cycle, responsible for the remethylation of homocysteine to methionine.[1] Altered BHMT expression is associated with various pathological conditions, including liver disease and hyperhomocysteinemia. Consequently, accurate quantification of BHMT protein levels is essential for understanding its role in disease and for the development of novel therapeutic strategies. This guide compares the performance of Western blot analysis with alternative methods for measuring BHMT protein levels, with a focus on studies investigating the effects of cystathionine β-synthase (CBS) and homocysteine.

Comparison of Protein Quantification Methods

The selection of a protein quantification method is critical and depends on factors such as sensitivity, specificity, throughput, and cost. Below is a comparison of three common methods for quantifying BHMT protein levels.

Method Principle Advantages Disadvantages Typical Application
Western Blot Size-based separation of proteins via gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies.[2]- Provides information on protein size and integrity.- Widely available and established technique.[3]- Semi-quantitative without rigorous optimization and validation.[4]- Lower throughput.- Can be time-consuming.[3]Confirmation of protein presence, relative quantification, and detection of post-translational modifications affecting size.
ELISA Immobilized antibody captures the target protein, which is then detected by another antibody conjugated to an enzyme. The enzyme's activity is measured colorimetrically or fluorometrically.[5][6][7][8]- Highly sensitive and quantitative.[9]- High throughput.- Relatively fast and easy to perform.[5][10]- Does not provide information on protein size.- Susceptible to interference from other molecules in the sample.[11]High-throughput screening and accurate quantification of BHMT in various sample types.[5][6][7][8][10]
Mass Spectrometry Proteins are digested into peptides, which are then ionized and separated based on their mass-to-charge ratio. Specific peptides from the target protein are quantified.[12][13]- Highly specific and sensitive.[14]- Can quantify multiple proteins simultaneously (multiplexing).[14]- Does not require a specific antibody.[9]- Requires expensive instrumentation and specialized expertise.- Data analysis can be complex.[12]Biomarker discovery, absolute quantification of proteins, and analysis of complex protein mixtures.[14]

Experimental Data: Western Blot Analysis of BHMT and CBS

The following table summarizes data from a study investigating the expression of key enzymes in homocysteine metabolism in fetal liver tissues from cases with neural tube defects (NTDs) compared to controls. The data was obtained through densitometric analysis of Western blots.

Protein Group Mean Relative Expression (normalized to GAPDH) ± SEM P-value
BHMT NTD (n=14)~0.95 ± 0.1> 0.05
Control (n=16)~1.0 ± 0.1
CBS NTD (n=14)~0.9 ± 0.1> 0.05
Control (n=16)~1.0 ± 0.1

Data adapted from Fofou-Caillierez et al., 2019.[15]

This data indicates no significant difference in the protein expression of BHMT and CBS in the fetal livers of the NTD group compared to the control group, as determined by Western blot analysis.[15]

Experimental Protocols

Western Blot Protocol for BHMT Protein

This protocol provides a general framework for the Western blot analysis of BHMT protein in liver tissue lysates.

a. Sample Preparation (Liver Tissue Lysate)

  • Excise and wash liver tissue with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue in RIPA lysis buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer

  • Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or using a semi-dry transfer system.

c. Immunodetection

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for BHMT (e.g., rabbit polyclonal anti-BHMT) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

d. Detection and Analysis

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using appropriate software, normalizing to a loading control such as β-actin or GAPDH.

ELISA Protocol for BHMT Protein

This protocol outlines the general steps for a sandwich ELISA to quantify BHMT.

  • Coat a 96-well microplate with a capture antibody specific for BHMT and incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a detection antibody (biotinylated anti-BHMT) and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of BHMT in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway

Homocysteine_Metabolism cluster_methyl Methionine Methionine MAT MAT Methionine->MAT ATP SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl group donated SAHH SAHH SAH->SAHH Homocysteine Homocysteine BHMT_node BHMT Homocysteine->BHMT_node MS MS Homocysteine->MS CBS_node CBS Homocysteine->CBS_node Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine Betaine Betaine Betaine->BHMT_node THF THF MTHF 5-Methyl-THF MTHF->MS MAT->SAM Methyltransferases Methyl- transferases SAHH->Homocysteine BHMT_node->Methionine Dimethylglycine MS->Methionine MS->THF CBS_node->Cystathionine Serine

Caption: Homocysteine Metabolism Pathway.

Experimental Workflow

Western_Blot_Workflow SamplePrep 1. Sample Preparation (e.g., Liver Lysate) Quantification 2. Protein Quantification (e.g., BCA Assay) SamplePrep->Quantification SDSPAGE 3. SDS-PAGE Quantification->SDSPAGE Transfer 4. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (anti-BHMT) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Experimental Workflow.

References

Comparative Histopathological Validation of Liver Changes in Cobalamin C Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Life Sciences

This guide provides a comparative analysis of histopathological changes in the liver resulting from Cobalamin C deficiency (CBHcy), a genetic disorder of vitamin B12 metabolism. We will compare the hepatic phenotype of a genetically engineered mouse model of this compound with a well-established toxin-induced model of liver fibrosis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and model the hepatic manifestations of this rare metabolic disease.

Introduction to Cobalamin C Deficiency and Liver Pathology

Cobalamin C deficiency (this compound), the most common inborn error of vitamin B12 metabolism, arises from mutations in the MMACHC gene. This genetic defect impairs the conversion of dietary vitamin B12 into its active coenzymes, methylcobalamin and adenosylcobalamin. Consequently, patients accumulate methylmalonic acid and homocysteine in the body, leading to a multisystemic disease with severe neurological, renal, and hematological manifestations. While the impact on the nervous and renal systems is well-documented, the associated liver pathology is an area of growing research interest. Elevated homocysteine levels, a hallmark of this compound, are known to induce endoplasmic reticulum stress and oxidative stress, contributing to liver injury, including steatosis (fatty liver) and fibrosis.

Experimental Models for Studying Liver Changes in this compound

To investigate the histopathological consequences of this compound on the liver, researchers rely on animal models that recapitulate key aspects of the human disease. This guide focuses on a comparison between a genetic model of this compound and a standard chemical-induced liver injury model.

Genetically Engineered Mouse Model of this compound: The Rescued Mmachc Knockout Mouse

A key challenge in modeling this compound is that complete knockout of the Mmachc gene in mice is embryonically lethal. To overcome this, a "rescued" mouse model has been developed. In this model, mice with a homozygous knockout of the Mmachc gene (Mmachctm1.1/tm1.1) are rescued from embryonic lethality by the presence of a transgene that allows for the overexpression of functional MMACHC protein (Mmachc-OE+/tg). These rescued mice (Mmachctm1.1/tm1.1; Mmachc-OE+/tg) survive into adulthood but exhibit the characteristic biochemical abnormalities of this compound, including elevated plasma levels of methylmalonic acid and homocysteine. While these mice are smaller than their wild-type littermates, they provide a valuable tool for studying the long-term pathological effects of this compound.

Toxin-Induced Liver Fibrosis Model: Carbon Tetrachloride (CCl₄) Administration

The administration of carbon tetrachloride (CCl₄) is a widely used and well-characterized method to induce liver fibrosis in rodents. CCl₄ is metabolized by cytochrome P450 in hepatocytes, leading to the formation of reactive free radicals that cause lipid peroxidation and hepatocellular damage. Chronic administration of CCl₄ results in a cascade of events including inflammation, hepatocyte necrosis, and the activation of hepatic stellate cells, which are the primary source of extracellular matrix proteins that lead to fibrosis and ultimately cirrhosis. This model serves as a benchmark for comparing the fibrotic changes observed in the this compound mouse model.

Comparative Histopathological Findings

The following table summarizes the key histopathological features observed in the livers of the rescued Mmachc knockout mice and the CCl₄-treated mice.

Histopathological FeatureRescued Mmachc Knockout Mouse (this compound Model)Carbon Tetrachloride (CCl₄) Model
Steatosis (Fatty Change) Mild to moderate microvesicular and macrovesicular steatosis.Variable, often present as a secondary feature to necrosis.
Inflammation Mild lobular and portal inflammation.Prominent inflammatory cell infiltrates, primarily neutrophils and macrophages.
Hepatocyte Injury Dystrophic changes in hepatocytes, disorganization of hepatic plates.Widespread centrilobular necrosis and apoptosis.
Fibrosis Pericellular and portal fibrosis, less severe than CCl₄ model.Bridging fibrosis, leading to the formation of pseudolobules and cirrhosis.
Hepatic Stellate Cell Activation Positive α-SMA staining, indicating activation.Strong and widespread α-SMA staining in fibrotic regions.
Apoptosis Increased number of TUNEL-positive hepatocytes.Significant apoptosis and necrosis.

Signaling Pathways Implicated in this compound-Induced Liver Pathology

The liver damage in this compound is thought to be driven by the metabolic disturbances, particularly the elevated levels of homocysteine. This leads to the activation of several key signaling pathways that contribute to steatosis, inflammation, and fibrosis.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a master regulator of fibrosis in the liver.[1][2] In response to liver injury, TGF-β is activated and signals through its receptors to phosphorylate Smad proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and other extracellular matrix components. In the context of hyperhomocysteinemia, elevated homocysteine levels can promote the activation of TGF-β signaling, contributing to the fibrotic changes observed in the liver.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 phosphorylates Smad2_3 Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Pro_fibrotic_genes Pro-fibrotic Gene Transcription Nucleus->Pro_fibrotic_genes activates Fibrosis Fibrosis Pro_fibrotic_genes->Fibrosis Homocysteine High Homocysteine (in this compound) Homocysteine->TGF_beta promotes activation

Caption: TGF-β signaling pathway in liver fibrosis.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is often dysregulated in liver diseases.[3][4] In the context of metabolic stress, such as that induced by this compound, alterations in mTOR signaling can contribute to the development of hepatic steatosis by affecting lipid metabolism. Hyperhomocysteinemia has been shown to impair Akt signaling, a key upstream regulator of mTOR.[5]

mTOR_pathway Homocysteine High Homocysteine (in this compound) Akt Akt Homocysteine->Akt impairs mTORC1 mTORC1 Akt->mTORC1 activates SREBP1c SREBP-1c mTORC1->SREBP1c activates Lipogenesis Lipogenesis SREBP1c->Lipogenesis promotes Steatosis Steatosis Lipogenesis->Steatosis experimental_workflow Animal_Model Animal Model (Rescued Mmachc KO or CCl4-treated) Tissue_Harvesting Liver Tissue Harvesting & Fixation (10% Formalin) Animal_Model->Tissue_Harvesting Paraffin_Embedding Paraffin Embedding & Sectioning Tissue_Harvesting->Paraffin_Embedding Staining Histological & Immunohistochemical Staining Paraffin_Embedding->Staining Microscopy Microscopic Examination & Imaging Staining->Microscopy Quantitative_Analysis Quantitative Image Analysis Microscopy->Quantitative_Analysis

References

Comparative Analysis of Gene Expression Profiles: Insights from Homocysteine Treatment as a Proxy for CBHcy

Author: BenchChem Technical Support Team. Date: November 2025

A Predictive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] The underlying mechanisms often involve alterations in gene expression.[1][3] This guide summarizes key findings from studies on homocysteine-induced changes in gene expression, offering a potential starting point for investigating the effects of CBHcy.

Altered Gene Expression in Response to Homocysteine

Studies utilizing microarray analysis and RNA sequencing have identified numerous genes whose expression is altered by elevated homocysteine levels. These genes are involved in a variety of cellular processes, highlighting the pleiotropic effects of this molecule.

A key study on cardiac neural crest cells treated with homocysteine revealed significant changes in the expression of 65 genes with known functions.[4] The most affected gene categories included those involved in:

  • Cell Migration and Adhesion: 19 genes

  • Metabolism: 13 genes

  • DNA/RNA Interaction: 11 genes

  • Cell Proliferation/Apoptosis: 10 genes

  • Transporter/Receptor Activity: 6 genes

The following table summarizes the key gene categories affected by homocysteine treatment as identified in the aforementioned study.

Gene CategoryNumber of Affected GenesImplication of Altered Expression
Cell Migration and Adhesion19Potential disruption of tissue development and integrity.
Metabolism13Indicates broad effects on cellular metabolic pathways.
DNA/RNA Interaction11Suggests interference with fundamental processes of gene regulation.
Cell Proliferation/Apoptosis10Could lead to imbalances in cell growth and death, contributing to disease.
Transporter/Receptor6May alter cellular communication and transport of essential molecules.

Experimental Protocols

The following methodologies are representative of the experimental approaches used to study the effects of homocysteine on gene expression. These protocols can serve as a foundation for designing experiments to investigate this compound.

Cell Culture and Homocysteine Treatment

Cardiac neural crest cells were cultured in vitro and treated with exogenous homocysteine. The treatment protocol was designed to induce significant changes in cell migration, a known effect of elevated homocysteine.[4]

RNA Extraction and Microarray Analysis

Following treatment, total RNA was extracted from the cells. The quality and quantity of the RNA were assessed prior to microarray analysis. This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes.[4]

Data Analysis

Expression profiling was used to identify genes that were significantly up- or down-regulated in response to homocysteine treatment. The identified genes were then categorized based on their known biological functions.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a potential signaling pathway affected by homocysteine and a general experimental workflow for studying its impact on gene expression.

Homocysteine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hcy Homocysteine Receptor Receptor Hcy->Receptor Signal_Transduction Signal Transduction (e.g., ERK pathway) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., NF-κB) Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: Potential signaling cascade initiated by homocysteine.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cardiac Neural Crest Cells) Treatment Treatment (Control vs. This compound/Hcy) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Quality_Control RNA Quality Control (e.g., Spectrophotometry, Electrophoresis) RNA_Extraction->Quality_Control Gene_Expression_Analysis Gene Expression Profiling (e.g., Microarray, RNA-Seq) Quality_Control->Gene_Expression_Analysis Data_Analysis Bioinformatic Analysis (Differential Expression, Pathway Analysis) Gene_Expression_Analysis->Data_Analysis Validation Validation (e.g., qRT-PCR) Data_Analysis->Validation

Caption: General workflow for gene expression analysis.

Conclusion and Future Directions

The available data on homocysteine provides a valuable, albeit predictive, framework for understanding the potential effects of this compound on gene expression. The diverse cellular processes affected by homocysteine, from cell migration to metabolism, suggest that this compound could have similarly broad biological impacts. Future research should focus on performing direct experimental studies to elucidate the specific gene expression signature of this compound treatment. Such studies will be crucial for understanding its mechanism of action and its potential role in health and disease, ultimately informing the development of novel therapeutic strategies.

References

CBHcy: A Reversible and Competitive Inhibitor of Betaine-Homocysteine S-Methyltransferase (BHMT)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nature of enzyme inhibition is critical for drug design and development. This guide provides a comparative analysis of S-(δ-carboxybutyl)-DL-homocysteine (CBHcy) as an inhibitor of Betaine-Homocysteine S-Methyltransferase (BHMT), contrasting its properties with other known inhibitors of the enzyme.

This compound is designed as a transition-state analog, mimicking the structure of the substrates, betaine and homocysteine, as they bind to the enzyme's active site. This mimicry allows it to bind tightly but non-covalently to the enzyme, a characteristic feature of reversible inhibition. Specifically, studies have shown that this compound exhibits competitive inhibition with respect to the substrate betaine. This means that this compound and betaine compete for binding to the BHMT-homocysteine binary complex. The reversible nature of this inhibition is further supported by in vivo studies where the physiological effects of this compound administration, such as elevated plasma homocysteine levels and reduced BHMT activity, are transient and return to baseline levels within 24 hours. This recovery suggests that the inhibitor can dissociate from the enzyme, allowing it to regain its catalytic function, which would not be the case with an irreversible inhibitor that forms a stable, often covalent, bond with the enzyme.

Comparative Analysis of BHMT Inhibitors

To provide a broader context for the inhibitory properties of this compound, the following table summarizes the characteristics of this compound and other known inhibitors of BHMT.

InhibitorType of InhibitionKi or IC50 ValueNotes
S-(δ-carboxybutyl)-DL-homocysteine (this compound) Reversible, Competitive with respect to BetaineKi: ~6.5 µMA potent, specific, and well-characterized inhibitor that mimics the transition state.
S-Adenosylmethionine (SAM) Product Inhibition-The end-product of the methionine cycle, SAM, can inhibit BHMT activity, representing a form of feedback regulation.
S-Adenosylhomocysteine (SAH) Competitive-A product of methyltransferase reactions, SAH is a known competitive inhibitor of many methyltransferases, including BHMT.[1]
Methionine Product Inhibition-As a direct product of the BHMT-catalyzed reaction, methionine can inhibit the enzyme's activity.

Experimental Protocols

Radiometric Assay for BHMT Activity and Inhibition

This protocol is adapted from the method described by Jiracek et al. (1998) and is commonly used to determine the kinetic parameters of BHMT and its inhibitors.

Materials:

  • Purified BHMT enzyme

  • [14C-methyl]-Betaine (radiolabeled substrate)

  • DL-homocysteine (substrate)

  • Inhibitor stock solution (e.g., this compound in a suitable buffer)

  • Assay buffer: 50 mM potassium phosphate buffer, pH 7.5

  • Dithiothreitol (DTT)

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Substrates:

    • Prepare a stock solution of DL-homocysteine by dissolving it in the assay buffer. The concentration should be determined based on the desired final assay concentration (typically around the Km value).

    • Prepare a stock solution of [14C-methyl]-Betaine of known specific activity.

  • Enzyme Preparation:

    • Dilute the purified BHMT enzyme in the assay buffer containing DTT to maintain its activity. The final enzyme concentration in the assay should be in the linear range of the reaction.

  • Inhibition Assay:

    • Set up a series of reaction tubes. For each inhibitor concentration to be tested, and for the uninhibited control, prepare triplicate tubes.

    • To each tube, add the assay buffer, a fixed concentration of DL-homocysteine, and the desired concentration of the inhibitor (or vehicle for the control).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a fixed concentration of [14C-methyl]-Betaine to each tube.

    • Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding a small volume of strong acid (e.g., perchloric acid) or by rapidly cooling the tubes on ice.

    • Apply the reaction mixture to a small column packed with cation exchange resin. This resin will bind the positively charged product, [14C-methyl]-methionine, while the unreacted [14C-methyl]-Betaine (a zwitterion at neutral pH) will not bind as strongly and can be washed away.

    • Wash the resin with water or a low-concentration buffer to remove the unreacted substrate.

    • Elute the radiolabeled methionine product from the resin using a high-concentration salt solution or an appropriate buffer.

  • Quantification:

    • Add the eluted product to a scintillation vial containing a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of reaction for the control and for each inhibitor concentration.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the Ki and the mechanism of inhibition, perform the assay at various substrate concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots, or non-linear regression analysis).

Visualizing the Mechanism of Inhibition

The following diagram illustrates the competitive inhibition of BHMT by this compound.

References

Safety Operating Guide

Proper Disposal of Cyclobutane-1,1-dicarboxylic Acid (CBHcy): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CBHcy Proper Disposal Procedures Content Type: Essential Safety and Logistical Information

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Cyclobutane-1,1-dicarboxylic acid (this compound), a corrosive solid that requires careful management as a hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

All handling of this compound, including weighing and dissolution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data for this compound

The following table summarizes key quantitative data for Cyclobutane-1,1-dicarboxylic acid, which is essential for its safe handling and disposal.

PropertyValueCitation(s)
Molecular Formula C₆H₈O₄[2]
Molecular Weight 144.13 g/mol [2]
Melting Point 158 °C (decomposes at 204-208 °C)
Appearance White to pale cream crystalline powder[3]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Temperature Below +30°C[2][4]

Experimental Protocol: Neutralization of this compound Waste

For laboratory-scale quantities of aqueous solutions containing this compound, neutralization is a recommended step to mitigate its corrosive properties before collection by a licensed waste disposal service. This procedure should be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound waste solution

  • Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 M)

  • Phenolphthalein indicator solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate beakers and graduated cylinders

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Place the beaker containing the this compound waste solution on a magnetic stir plate in a chemical fume hood. Add a magnetic stir bar and begin stirring.

  • pH Measurement: Measure the initial pH of the this compound solution using a calibrated pH meter or pH indicator strips.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the this compound solution. The solution should remain colorless.

  • Titration: Slowly add the standardized sodium hydroxide solution to the this compound solution while continuously stirring. Monitor the pH of the solution.

  • Endpoint Determination: The endpoint of the neutralization is reached when the phenolphthalein indicator turns a faint, persistent pink color, corresponding to a pH of approximately 8.2-10[1].

  • Final pH Adjustment: Continue to add NaOH dropwise until the pH of the solution is between 6.0 and 8.0. Verify the final pH with a pH meter.

  • Collection and Labeling: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled as "Neutralized Cyclobutane-1,1-dicarboxylic acid waste" and include the date of neutralization.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal company[1].

Note: This neutralization procedure is intended to reduce the corrosive hazard of the waste. The resulting solution must still be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour the neutralized solution down the drain.

Disposal of Solid this compound and Contaminated Materials

Solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, spill cleanup materials) must be disposed of as hazardous waste.

Procedure:

  • Segregation: Collect all solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste: Solid Cyclobutane-1,1-dicarboxylic acid" and include the accumulation start date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.

  • Disposal: Arrange for pickup by a certified hazardous waste disposal contractor.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

CBHcy_Disposal_Workflow This compound Disposal Workflow cluster_solid Solid Waste cluster_liquid Aqueous Waste Solid_this compound Solid this compound Waste Segregation Segregate Waste Streams Solid_this compound->Segregation Contaminated_Materials Contaminated Materials Contaminated_Materials->Segregation Aqueous_this compound Aqueous this compound Solution Neutralization Neutralization Protocol Aqueous_this compound->Neutralization Aqueous_this compound->Segregation Neutralized_Solution Neutralized Solution (pH 6-8) Neutralization->Neutralized_Solution Liquid_Container Labelled Liquid Waste Container Neutralized_Solution->Liquid_Container Segregation->Aqueous_this compound Liquids Solid_Container Labelled Solid Waste Container Segregation->Solid_Container Solids Storage Designated Hazardous Waste Storage Solid_Container->Storage Liquid_Container->Storage Disposal Licensed Waste Disposal Service Storage->Disposal Neutralization_Process This compound Neutralization Protocol Start Start: Aqueous this compound Waste Measure_pH Measure Initial pH Start->Measure_pH Add_Indicator Add Phenolphthalein Measure_pH->Add_Indicator Titrate Slowly Add NaOH Solution Add_Indicator->Titrate Monitor_pH Monitor pH & Color Change Titrate->Monitor_pH Monitor_pH->Titrate Continue titration Endpoint Endpoint Reached (Faint Pink) Monitor_pH->Endpoint Persistent faint pink Final_Adjust Adjust pH to 6-8 Endpoint->Final_Adjust Collect Collect in Labeled Waste Container Final_Adjust->Collect End Ready for Disposal Pickup Collect->End

References

Essential Safety Protocols for Handling Unknown Hazardous Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to first positively identify the chemical "CBHcy" and obtain its specific Safety Data Sheet (SDS) before any handling or use. The following information provides general safety guidelines for handling potentially hazardous chemicals when the exact identity is not confirmed. This guidance is not a substitute for the specific information and procedures outlined in a chemical's SDS.

Immediate Safety and Logistical Information

When the identity of a chemical is unknown, it must be treated as highly hazardous. The following table summarizes the minimum recommended Personal Protective Equipment (PPE) for handling an unidentified chemical compound.

Body PartPersonal Protective Equipment (PPE)
Eyes and Face Chemical safety goggles and a face shield are mandatory to protect against splashes and unforeseen reactions.[1][2]
Skin and Body A chemical-resistant lab coat or gown, along with full-length pants and closed-toe shoes, should be worn.[1][3] For compounds with high toxicity, a "bunny suit" or coveralls may be necessary.[1]
Hands Chemical-resistant gloves are required. The specific type of glove material should be chosen based on the potential chemical class. Nitrile gloves are a common starting point, but may not be suitable for all chemicals.[3]
Respiratory Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors, dusts, or aerosols.[4] If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be required.[1][5]

Operational Plan: Handling and Storage

  • Restricted Access: The area where the chemical is handled and stored should be clearly marked and have restricted access.

  • Ventilation: All work with the unknown chemical must be performed in a well-ventilated area, preferably a certified chemical fume hood.[4]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where chemicals are handled.[6][7] Wash hands thoroughly after handling.[5][6]

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Disposal Plan

  • Waste Characterization: Before disposal, the chemical waste must be characterized. If the identity of "this compound" cannot be determined, it must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.[8][9]

  • Rinsate Collection: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Never dispose of unknown chemicals down the drain or in the regular trash.[8]

Experimental Workflow for Handling an Unknown Chemical

The following diagram outlines the logical workflow for safely handling an unidentified chemical like "this compound".

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency identify Identify Chemical (this compound) & Obtain SDS assess_hazards Assess Hazards using SDS identify->assess_hazards If successful select_ppe Select Appropriate PPE assess_hazards->select_ppe prepare_work_area Prepare Work Area (Fume Hood) select_ppe->prepare_work_area don_ppe Don PPE prepare_work_area->don_ppe handle_chemical Handle Chemical don_ppe->handle_chemical doff_ppe Doff PPE handle_chemical->doff_ppe segregate_waste Segregate Waste handle_chemical->segregate_waste spill Spill handle_chemical->spill exposure Exposure handle_chemical->exposure doff_ppe->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste spill->dispose_waste

Workflow for Handling Unknown Chemicals

Disclaimer: The information provided is for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific safety procedures outlined in a chemical's Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of hazardous materials.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
CBHcy
Reactant of Route 2
Reactant of Route 2
CBHcy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.